molecular formula C6H4ClN3 B1590642 7-Chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-11-6

7-Chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1590642
CAS No.: 76006-11-6
M. Wt: 153.57 g/mol
InChI Key: LGYXPMDWRGMZCV-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXPMDWRGMZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506260
Record name 7-Chloro-1H-pyrazolo[3,4-c]pyridine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-11-6
Record name 7-Chloro-1H-pyrazolo[3,4-c]pyridine
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Record name 7-chloro-1H-pyrazolo[3,4-c]pyridine
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Foundational & Exploratory

7-Chloro-1H-pyrazolo[3,4-c]pyridine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets, including kinases and other ATP-binding proteins.[1] Consequently, derivatives of this scaffold have shown promise in the development of treatments for cancer, neurological disorders, and inflammatory diseases.[2]

Among the various substituted pyrazolo[3,4-c]pyridines, This compound (CAS No: 76006-11-6) serves as a particularly valuable and versatile intermediate. The presence of a strategically positioned chlorine atom at the 7-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the systematic elaboration of the core structure. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this key building block for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature.[3] Its core structure consists of a fused pyrazole and pyridine ring system. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 76006-11-6[3]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Monoisotopic Mass 153.00937 Da[4]
IUPAC Name This compoundN/A
InChI Key LGYXPMDWRGMZCV-UHFFFAOYSA-N[4]
SMILES C1=CN=C(C2=C1C=NN2)Cl[4]
Predicted XlogP 1.4[4]
Form Solid

Synthesis of this compound

The synthesis of the pyrazolo[3,4-c]pyridine core is typically achieved through the cyclization of appropriately substituted pyridine precursors. One established method involves the diazotization of an aminopyridine followed by intramolecular cyclization.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic pathway from a substituted aminopyridine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 2-Chloro-3-amino-4-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, Acetic Acid < 13 °C product This compound intermediate->product Intramolecular Cyclization (Warming to RT)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure described for the synthesis of this compound.[3] The causality behind key steps is explained to provide field-proven insight.

Objective: To synthesize this compound from 2-chloro-3-amino-4-methylpyridine.

Materials:

  • 2-chloro-3-amino-4-methylpyridine (71.1 mmol)

  • Sodium nitrite (NaNO₂) (107 mmol)

  • Potassium acetate (92 mmol)

  • Acetic acid (200 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-3-amino-4-methylpyridine (10.14 g, 71.1 mmol) and potassium acetate (9.02 g, 92 mmol) in acetic acid (200 mL).

    • Scientist's Insight: Acetic acid serves as both the solvent and the acidic medium required for the formation of nitrous acid in situ. Potassium acetate acts as a buffer.

  • Diazotization: Cool the solution in an ice bath to maintain an internal temperature below 13 °C. Slowly add a solution of sodium nitrite (7.36 g, 107 mmol) in water (30 mL) dropwise.

    • Scientist's Insight: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 66 hours.

    • Scientist's Insight: The extended reaction time at room temperature facilitates the intramolecular cyclization, leading to the formation of the pyrazole ring.

  • Work-up and Extraction: Concentrate the reaction mixture under reduced pressure. Carefully neutralize the residue with a saturated sodium bicarbonate solution until alkaline. Extract the aqueous layer with ethyl acetate.

    • Scientist's Insight: Neutralization is necessary to remove acetic acid and precipitate the product, which is then extracted into an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sulfate, and evaporate the solvent. Adsorb the crude product onto silica gel. Purify by flash column chromatography using a gradient of ethyl acetate in hexane (0% to 100%).[3]

    • Scientist's Insight: Chromatography is essential to separate the desired product from unreacted starting materials and side products, yielding the pure, white crystalline this compound.[3]

  • Characterization: The final product can be characterized by mass spectrometry, which should show peaks at m/z = 153.9 and 155.9, corresponding to the [M+H]⁺ ions for the ³⁵Cl and ³⁷Cl isotopes, respectively.[3]

Chemical Reactivity and Derivatization

The utility of this compound in drug discovery stems from its capacity for selective functionalization at multiple positions. The pyrazole ring offers two nitrogen atoms (N-1 and N-2) for alkylation or protection, while the chloro-substituent at C-7 is a prime site for transition metal-catalyzed cross-coupling reactions.

Key Reaction Vectors

Recent studies have demonstrated the selective elaboration of the related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, and similar principles apply to the 7-chloro isomer.[1]

  • N-1/N-2 Functionalization: The pyrazole nitrogens can be selectively protected or alkylated, which not only prevents unwanted side reactions but also provides a vector for introducing additional functionality.[1]

  • C-7 Cross-Coupling: The C-7 chlorine atom is readily displaced via palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[1] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

  • C-3 Functionalization: The C-3 position can be functionalized through borylation followed by Suzuki-Miyaura cross-coupling.[1]

Derivatization Strategy Diagram

Reactivity_Vectors cluster_reactions Key Derivatization Pathways core This compound N1/N2 C7 (Cl) C3 n_alkylation N-Alkylation / Protection core:n1->n_alkylation R-X buchwald Buchwald-Hartwig (R-NH₂) core:c7->buchwald Pd Catalyst suzuki Suzuki Coupling (R-B(OH)₂) core:c7->suzuki Pd Catalyst borylation Borylation core:c3->borylation B₂pin₂ suzuki_c3 Suzuki Coupling borylation->suzuki_c3 R-X, Pd Cat.

Caption: Major reaction vectors for elaborating the core scaffold.

Applications in Drug Discovery

Pyrazolo[3,4-c]pyridine compounds are recognized as potent inhibitors of various kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[2] Their structural similarity to purines allows them to compete for the ATP-binding site of these enzymes.[1] The ability to rapidly generate diverse libraries of analogues from this compound makes it an invaluable starting point for fragment-based drug discovery (FBDD) campaigns aimed at developing novel therapeutics.[1]

Safety and Handling

References

7-Chloro-1H-pyrazolo[3,4-c]pyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Chloro-1H-pyrazolo[3,4-c]pyridine: Structure, Properties, Synthesis, and Applications

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science. Its structure, which incorporates both pyrazole and pyridine rings, bears a resemblance to endogenous purines, making it a privileged scaffold for interacting with a variety of biological targets.[1] These compounds have garnered attention for their diverse pharmacological activities. Pharmacological studies have identified various pyrazolo[3,4-c]pyridine derivatives as potent inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] Their therapeutic potential is being explored for a wide range of conditions, including cancer, neurological disorders, bacterial infections, and inflammatory diseases like asthma.[2]

This compound serves as a key intermediate and building block in the synthesis of more complex molecules within this class. The chloro-substituent at the 7-position provides a versatile chemical handle for introducing further structural diversity through various cross-coupling and nucleophilic substitution reactions. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development.

Chapter 1: Molecular Structure and Physicochemical Properties

The structural foundation of this compound consists of a pyrazole ring fused to a pyridine ring. The chlorine atom is attached to the pyridine ring at position 7.

Molecular Structure Diagram

start 2-chloro-3-amino-4-methylpyridine + NaNO2, KOAc, Acetic Acid step1 Diazotization (<13°C) start->step1 step2 Intramolecular Cyclization (Warm to RT, 66h) step1->step2 step3 Concentration & Neutralization (NaHCO3) step2->step3 step4 Extraction (Ethyl Acetate) step3->step4 step5 Purification (Silica Gel Chromatography) step4->step5 end_node Pure this compound step5->end_node

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational scaffold for innovation. Among these, pyrazolo[3,4-c]pyridines are of significant interest due to their structural analogy to purines, making them privileged structures in the design of targeted therapeutics, including inhibitors of kinases and other enzymes crucial in disease pathways.[1][2] The compound 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-11-6) is a key synthetic intermediate, a molecular building block whose precise structure and purity are paramount for the successful development of novel chemical entities.

For the researcher, scientist, or drug development professional, the unambiguous confirmation of a molecule's identity is not a trivial preliminary step but the bedrock upon which all subsequent research is built. A flawed structural assignment can invalidate years of work and investment. This guide provides an in-depth technical analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this compound.

Herein, we move beyond mere data presentation. As field-experienced scientists, we understand that the why is as critical as the what. This guide explains the causality behind experimental choices, interprets the resulting data with expert insight, and provides robust, self-validating protocols to ensure the integrity of your analytical workflow.

Part 1: Mass Spectrometry - Confirming Molecular Identity

Mass spectrometry is the first port of call for determining the molecular weight of a synthesized compound. For this compound, it not only confirms the expected mass but also provides definitive evidence of the chlorine atom through its characteristic isotopic signature.

Data Interpretation & Insights

The mass spectrum of this compound, when analyzed using a soft ionization technique like Electrospray Ionization (ESI), reveals a protonated molecular ion [M+H]⁺.[3][4] The theoretical molecular weight of C₆H₄ClN₃ is approximately 153.57 Da.[1] The expected mass spectrum will show a distinctive pattern:

  • A peak at m/z ≈ 154.0 , corresponding to the [M+H]⁺ ion where the chlorine atom is the ³⁵Cl isotope.

  • A second peak at m/z ≈ 156.0 , corresponding to the [M+H]⁺ ion with the ³⁷Cl isotope.

Expertise in Action: The critical insight here is the relative intensity of these two peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the ratio of the peak at m/z 154 to the peak at m/z 156 will be approximately 3:1. This isotopic cluster is a hallmark signature that powerfully confirms the presence of a single chlorine atom in the molecule. Published data confirms this finding, showing [M+H]⁺ peaks at m/z 153.9 and 155.9.[5]

Quantitative Data Summary: ESI-MS
ParameterObserved ValueTheoretical ValueInterpretation
Molecular Formula C₆H₄ClN₃C₆H₄ClN₃Confirmed by mass and isotopic pattern.[1][6]
[M+H]⁺ (³⁵Cl) ~154.0154.0172Corresponds to the protonated molecule with the ³⁵Cl isotope.[5][7]
[M+H]⁺ (³⁷Cl) ~156.0156.0143Corresponds to the protonated molecule with the ³⁷Cl isotope.[5][7]
Isotope Ratio ~3:1~3:1Confirms the presence of one chlorine atom.
Protocol: ESI-MS Data Acquisition

This protocol describes a self-validating system for acquiring high-quality mass spectra.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the this compound sample.

    • Dissolve in 1 mL of a suitable solvent compatible with ESI, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of ~10 µg/mL using the same solvent. A small amount of formic acid (0.1% v/v) can be added to the final solution to promote protonation and enhance the [M+H]⁺ signal.

  • Instrument Setup (Typical Parameters):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the heterocyclic nitrogen atoms are readily protonated.[8][9]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and any potential fragments or adducts.

  • Data Acquisition & Validation:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and a good spectral average.

    • Validation Check: Ensure the mass spectrometer is calibrated before the run. The presence of the expected 3:1 isotopic cluster for chlorine serves as an internal validation of the compound's identity.

Workflow Visualization: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Sample (~10 µg/mL in MeOH) Prep2 Add 0.1% Formic Acid (Promotes Protonation) Prep1->Prep2 Acq1 Infuse into ESI Source Prep2->Acq1 Acq2 Acquire Spectrum (Positive Ion Mode) Acq1->Acq2 Ana1 Identify [M+H]⁺ Peak Acq2->Ana1 Ana2 Verify Isotope Pattern (³⁵Cl / ³⁷Cl Ratio ≈ 3:1) Ana1->Ana2 Result Result Ana2->Result Confirm MW & Formula

Caption: ESI-MS workflow for molecular weight confirmation.

Part 2: Infrared Spectroscopy - Probing Functional Groups

Infrared (IR) spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."

Data Interpretation & Insights

For 7-Chloro-1H-pyrazolo[3,a-c]pyridine, the IR spectrum will be characterized by vibrations from the fused aromatic ring system and the N-H bond of the pyrazole moiety.

Expertise in Action: The most diagnostic regions are the N-H stretching region and the "fingerprint" region. The N-H stretch of the pyrazole ring is expected to appear as a somewhat broad band around 3100-3200 cm⁻¹, distinct from the sharper aromatic C-H stretches that appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) will contain a complex series of bands corresponding to C=C and C=N ring stretching vibrations, as well as C-H bending. The C-Cl stretch typically appears in the 700-800 cm⁻¹ range but can be difficult to assign definitively in a complex molecule.

Quantitative Data Summary: Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3150 N-H StretchPyrazole N-HMedium, potentially broad
3050-3100 C-H StretchAromatic C-HWeak to medium, sharp
1550-1620 C=N/C=C StretchPyrazolopyridine RingMedium to strong, multiple bands
1400-1500 C=C/C=N StretchPyrazolopyridine RingMedium to strong, multiple bands
~750 C-Cl StretchAryl-ChlorideMedium to weak

Note: These are predicted values based on characteristic frequencies for pyrazole and pyridine derivatives.[10][11][12][13]

Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the method of choice for solid samples due to its simplicity and lack of sample preparation.[14][15][16][17][18]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Poor contact is a common source of poor-quality spectra.

  • Data Acquisition & Validation:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is sufficient for routine identification.

    • Validation Check: The resulting spectrum should be automatically ratioed against the background spectrum. A flat baseline in regions with no absorption (e.g., ~2200-2400 cm⁻¹) indicates a good background subtraction.

Workflow Visualization: Infrared Spectroscopy

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_analysis Data Processing & Analysis Prep1 Clean ATR Crystal Prep2 Acquire Background Spectrum (Air) Prep1->Prep2 Acq1 Apply Solid Sample Prep2->Acq1 Acq2 Acquire Sample Spectrum (16-32 Scans) Acq1->Acq2 Ana1 Background Subtraction Acq2->Ana1 Ana2 Identify Characteristic Bands (N-H, C=N, C=C, etc.) Ana1->Ana2 Result Result Ana2->Result Confirm Functional Groups

Caption: ATR-FTIR workflow for functional group identification.

Part 3: NMR Spectroscopy - The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[19][20] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are essential.

Data Interpretation & Insights: ¹H NMR

The structure has three aromatic protons and one exchangeable N-H proton. Their expected chemical shifts are influenced by the electronegative nitrogen and chlorine atoms.

Expertise in Action: The choice of solvent is critical. Using DMSO-d₆ is highly recommended as it allows for the observation of the exchangeable N-H proton, which would likely be invisible in CDCl₃ or D₂O due to rapid exchange. The N-H proton is expected to be a broad singlet far downfield, potentially >13 ppm. The aromatic protons will appear as distinct signals, and their coupling patterns (splitting) will confirm their relative positions on the ring. For instance, adjacent protons will split each other into doublets. A recent publication provides experimental data for a similar compound, 5-chloro-1H-pyrazolo[3,4-c]pyridine, in methanol-d₄, showing signals at 8.80 (s, 1H), 8.15 (d, 1H), and 7.82 (d, 1H) ppm, which provides a strong basis for our assignments.[7]

Quantitative Data Summary: Predicted ¹H NMR (in DMSO-d₆)
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Notes
H-1 > 13.0broad singlet1HExchangeable N-H proton of the pyrazole ring.[21]
H-3 ~8.2singlet1HProton on the pyrazole ring, adjacent to two nitrogen atoms.[7]
H-4 ~7.9doublet1HPyridine proton adjacent to H-6.[7]
H-6 ~8.9doublet1HPyridine proton adjacent to H-4 and deshielded by the pyrazole nitrogen.[7]
Data Interpretation & Insights: ¹³C NMR

The molecule has 6 carbon atoms, all in unique chemical environments, and thus should display 6 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Expertise in Action: The carbon atom bonded to chlorine (C-7) will be significantly influenced by the halogen's electronegativity. Carbons adjacent to nitrogen atoms will be shifted downfield (to higher ppm values). The experimental data for the related 5-chloro isomer shows carbon signals at 141.0, 137.6, 135.1, 134.2, 131.2, and 115.6 ppm, providing excellent reference points.[7]

Quantitative Data Summary: Predicted ¹³C NMR (in DMSO-d₆)
Carbon LabelPredicted δ (ppm)Rationale & Notes
C-3 ~134Pyrazole carbon, adjacent to N-2.[7]
C-3a ~131Pyrazole bridgehead carbon.[7]
C-4 ~116Pyridine carbon, upfield shift expected.[7]
C-6 ~150Pyridine carbon adjacent to nitrogen.
C-7 ~141Pyridine carbon bonded to chlorine.[7]
C-7a ~138Pyridine bridgehead carbon.[7]
Protocol: NMR Data Acquisition

This protocol ensures high-resolution, interpretable spectra for complete structural assignment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup (500 MHz Spectrometer):

    • Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse acquisition.

      • Number of Scans: 8-16.

      • Reference: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled single-pulse acquisition (e.g., zgpg30).

      • Number of Scans: 1024-4096. A higher number of scans is necessary due to the low natural abundance of ¹³C.

      • Reference: Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

  • Data Processing & Validation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Validation Check: For the ¹H spectrum, integrate the signals. The relative integrals should correspond to the number of protons (1:1:1:1). For the ¹³C spectrum, confirm that exactly 6 peaks are present, as expected from the molecular structure.

Workflow Visualization: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis Prep1 Dissolve 5-10 mg Sample in ~0.6 mL DMSO-d₆ Prep2 Filter into NMR Tube Prep1->Prep2 Acq1 Tune & Shim Probe Prep2->Acq1 Acq2 Acquire ¹H Spectrum Acq1->Acq2 Acq3 Acquire ¹³C Spectrum Acq1->Acq3 Ana1 Process FID (FT, Phase, Baseline) Acq2->Ana1 Acq3->Ana1 Ana2 Calibrate to Solvent Peak Ana1->Ana2 Ana3 Assign Signals & Analyze Coupling and Integration Ana2->Ana3 Result Result Ana3->Result Elucidate Full Structure

Caption: NMR workflow for complete structural elucidation.

Conclusion: A Triad of Analytical Certainty

The structural characterization of a key synthetic intermediate like this compound is a non-negotiable prerequisite for its use in research and development. No single technique provides the complete picture, but the synergistic application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy creates a self-validating triad of analytical data.

  • MS confirms the correct molecular weight and elemental composition (Cl).

  • IR confirms the presence of the expected functional groups (N-H, aromatic rings).

  • NMR provides the definitive atomic map, confirming the connectivity and specific chemical environment of every carbon and hydrogen atom.

By following the robust protocols and interpretive insights detailed in this guide, researchers can proceed with the highest degree of confidence in the structural integrity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.

References

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Privileged Scaffold

7-Chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazolopyridine scaffold, it belongs to a class of compounds recognized for their diverse biological activities.[1] The fused pyrazole and pyridine rings create a unique electronic and structural environment, making it a versatile building block for the synthesis of novel therapeutic agents. The chloro-substituent at the 7-position further provides a handle for a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these parameters is paramount for the successful progression of any compound from early-stage discovery to clinical application. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and the identification of potential degradants that could affect safety and efficacy. This document will delve into the theoretical underpinnings of these properties, provide practical experimental protocols for their assessment, and offer insights into the potential degradation pathways of this important heterocyclic scaffold.

Physicochemical Properties: A Snapshot

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various experimental and physiological settings.

PropertyValueSource
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance White to off-white solid[2]
Predicted LogP 1.4[3]

The predicted LogP value of 1.4 suggests that this compound has a moderate lipophilicity. This property is a key determinant of its solubility in both aqueous and organic solvents and can influence its ability to cross biological membranes.

Solubility Profile: Navigating the Solvent Landscape

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties. While specific quantitative solubility data for this compound is not extensively published, its structural features and the general behavior of related heterocyclic compounds allow for an informed estimation of its solubility profile.

General Solubility Characteristics

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • Aqueous Solubility: Due to the presence of nitrogen atoms capable of hydrogen bonding, some aqueous solubility is anticipated. However, the aromatic nature of the fused ring system and the presence of the chloro group likely limit its solubility in water. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • Organic Solubility: Higher solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are effective at solvating a wide range of organic molecules. Solubility in alcohols like ethanol and methanol is also expected to be moderate. During its synthesis and purification, it is often handled in solvents like ethyl acetate, indicating at least moderate solubility in this solvent.[2]

Experimental Protocol for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of this compound in various solvents. The following protocol outlines a reliable method for generating this critical data.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent based on the concentration determined by HPLC and the dilution factor. Express the results in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Cap vials A->B C Shake at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter (0.45 µm) D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Workflow for Experimental Solubility Determination

Stability Profile: Unveiling Degradation Pathways

Assessing the chemical stability of this compound is crucial for identifying optimal storage conditions and understanding its potential degradation products. Forced degradation studies are an essential component of this assessment, providing insights into the intrinsic stability of the molecule under various stress conditions.

Theoretical Degradation Pathways

The pyrazolopyridine core is susceptible to degradation under certain conditions. The presence of both a pyrazole and a pyridine ring suggests potential degradation pathways involving these heterocyclic systems.

  • Hydrolysis: The fused ring system is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the rings could potentially occur, although this would likely require harsh conditions.

  • Oxidation: The nitrogen atoms in both the pyrazole and pyridine rings are potential sites for oxidation, which could lead to the formation of N-oxides. The electron-rich pyrazole ring may also be susceptible to oxidative cleavage.

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can lead to complex reactions, including ring cleavage, rearrangement, or polymerization.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, leading to the formation of various smaller fragments. The specific degradation products will depend on the temperature and the presence of other substances.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base Hydrolysis A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis Light) A->D E Thermal Stress A->E F Ring-opened products B->F G N-oxides C->G H Photorearrangement products D->H I Thermal fragments E->I

Potential Degradation Pathways of this compound
Experimental Protocol for Forced Degradation Studies

A forced degradation study should be conducted to intentionally degrade the compound and identify the resulting degradation products. This information is critical for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify its major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/DAD and/or HPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M or 1 M HCl). Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M or 1 M NaOH). Keep the mixture at room temperature or heat it (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., at 80°C) for a defined period. Also, expose a solution of the compound to the same thermal stress.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Neutralization and Dilution:

    • After the specified stress period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase column (e.g., C18) with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks.

    • Use a mass spectrometer (MS) detector to obtain mass information for the parent compound and its degradants, which is crucial for structural elucidation.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using the data from the PDA and MS detectors.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the provided protocols and theoretical considerations offer a robust starting point for any research or development program. The moderate lipophilicity suggests that formulation strategies may be required to enhance aqueous solubility for certain applications. The pyrazolopyridine core, while generally stable, is susceptible to degradation under forced conditions, highlighting the importance of conducting thorough stability studies to ensure the quality, safety, and efficacy of any potential drug candidate derived from this scaffold. Future work should focus on generating precise quantitative data for both solubility and stability, which will be invaluable for the continued development of this compound and its derivatives as promising therapeutic agents.

References

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as a foundation for developing new therapeutic agents. Among these, fused heterocyclic systems have garnered significant attention due to their structural complexity and ability to interact with a wide array of biological targets. The pyrazolo[3,4-c]pyridine core, a bicyclic heterocycle containing a fused pyrazole and pyridine ring, represents one such "privileged scaffold." Its structural relatives and isomers, such as pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine, are also central to this field of study, collectively demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a technical overview of the significant therapeutic potential of pyrazolo[3,4-c]pyridine derivatives and its isomers, focusing on their anticancer, antimicrobial, and antiviral properties, complete with detailed experimental protocols for their evaluation.

Part 1: Potent Anticancer Activity

Derivatives of the pyrazolopyridine scaffold have emerged as a highly promising class of anticancer agents. Their efficacy has been demonstrated across a wide range of human cancer cell lines, often exhibiting potent cytotoxic effects at low micromolar concentrations.[4][5][6]

Spectrum of Antiproliferative Activity

Numerous studies have documented the significant in vitro anticancer activity of pyrazolopyridine derivatives. The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines, showcasing the broad-spectrum potential of this scaffold.

Compound ClassCancer Cell LineCell TypeIC50 (µM)Reference
Pyrazolo[3,4-b]pyridin-6-oneHepG2Liver Carcinoma7.05[5]
Pyrazolo[3,4-b]pyridin-6-oneCNE2Nasopharyngeal Carcinoma9.30[5]
Pyrazolo[3,4-b]pyridin-6-oneHCT116Colon Carcinoma8.93[5]
PyridopyrazolopyrimidineA-549Lung Carcinoma2.9[4][7]
PyridopyrazolopyrimidineHEPG2Liver Carcinoma2.6[4][7]
PyridopyrazolopyrimidineHCT-116Colon Carcinoma2.3[4][7]
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7Breast Adenocarcinoma11[8]
Pyrazolo[3,4-b]pyridine AnalogHeLaCervical Cancer4.24[9]
Primary Mechanism of Action: Kinase Inhibition

A primary driver of the anticancer effects of pyrazolopyridine derivatives is their ability to inhibit protein kinases.[2] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7][11] The pyrazolopyridine scaffold acts as a bioisostere of the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their catalytic activity.[2][12]

This inhibition disrupts downstream signaling pathways that promote tumor growth and survival.[12] Key kinase families targeted by pyrazolopyridine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[7][13]

  • Fibroblast Growth Factor Receptors (FGFRs): Involved in cell proliferation and angiogenesis.[2]

  • Pim kinases: Implicated in cell survival and proliferation.[2]

  • c-Met: A receptor tyrosine kinase whose dysregulation drives multiple malignancies.[2][12]

  • Tropomyosin Receptor Kinases (TRKs): Overexpression can lead to cancer.[14]

  • TANK-binding kinase 1 (TBK1): Involved in immune response and oncogenesis.[15]

Other reported anticancer mechanisms for this class of compounds include the inhibition of tubulin polymerization and the function of Topoisomerase IIα, an enzyme critical for managing DNA topology during replication.[5][16]

cluster_0 Kinase Signaling Cascade ATP ATP Kinase Protein Kinase (e.g., CDK, FGFR, c-Met) ATP->Kinase Binds Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Activates PyrazoloPyridine Pyrazolo[3,4-c]pyridine Derivative PyrazoloPyridine->Kinase Competitively Inhibits ATP Binding

Caption: Kinase inhibition by pyrazolo[3,4-c]pyridine derivatives.

Experimental Protocol: In Vitro Kinase Activity Assay

The evaluation of a compound's ability to inhibit a specific kinase is a cornerstone of early-stage drug discovery. Both biochemical and cell-based assays are critical.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazolo[3,4-c]pyridine derivative against a target kinase.

Methodology: Luminescence-Based Biochemical Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10]

Materials:

  • Recombinant target kinase enzyme.

  • Specific peptide substrate for the kinase.

  • ATP solution.

  • Pyrazolo[3,4-c]pyridine test compound, serially diluted.

  • Positive control inhibitor (e.g., Staurosporine).

  • Assay buffer (optimized for the specific kinase).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compound, positive control, or vehicle (DMSO) into the wells of the assay plate.

  • Kinase Reaction Initiation: Add 2 µL of a solution containing the kinase and its specific substrate to each well.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature. This step can favor the identification of slow, tight-binding inhibitors.[18]

  • Start the Reaction: Add 2 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately assessed.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

start Start step1 Plate Serially Diluted Test Compounds start->step1 step2 Add Kinase + Substrate Mixture to Wells step1->step2 step3 Initiate Reaction with ATP step2->step3 step4 Incubate at Room Temp (e.g., 60 min) step3->step4 step5 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step4->step5 step6 Incubate (40 min) step5->step6 step7 Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) step6->step7 step8 Incubate (30-60 min) step7->step8 step9 Read Luminescence step8->step9 end Calculate IC50 step9->end start Start step1 Prepare Microbial Inoculum (0.5 McFarland Standard) start->step1 step2 Create 2-fold Serial Dilution of Test Compound in 96-Well Plate step1->step2 step3 Inoculate Wells with Standardized Microbial Suspension step2->step3 step4 Include Growth and Sterility Controls step3->step4 step5 Incubate Plate (e.g., 37°C for 18-24h) step4->step5 step6 Visually Inspect for Growth step5->step6 end Determine MIC (Lowest Concentration with No Growth) step6->end

References

An In-Depth Technical Guide to 7-Chloro-1H-pyrazolo[3,4-c]pyridine and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets. Among its numerous isomers, the 7-Chloro-1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly valuable starting point for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of this compound and its structural analogs, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore the rationale behind the design of these compounds as inhibitors of key oncogenic and inflammatory kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1). Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in their drug discovery endeavors.

The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine ring system, an isomer of azaindole, has garnered significant attention in drug discovery due to its versatile chemical nature and broad spectrum of biological activities. Its structural similarity to purine bases allows it to function as a bioisostere, effectively competing with ATP for the binding sites of various kinases.[1] This mimicry is a cornerstone of its therapeutic potential, particularly in oncology and immunology.

Pharmacological studies have revealed that derivatives of this scaffold can act as potent inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[2] Furthermore, they have shown promise as antagonists for various receptors, indicating their potential in treating a wide range of conditions, from bacterial infections and cancer to neurological and inflammatory disorders.[2] The 7-chloro substitution on the 1H-pyrazolo[3,4-c]pyridine core serves as a key handle for synthetic elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

Synthetic Strategies for this compound and its Analogs

The construction of the pyrazolo[3,4-c]pyridine core and its subsequent functionalization are critical steps in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern and overall synthetic efficiency.

Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound core involves the diazotization of a substituted aminopyridine followed by cyclization.

Experimental Protocol: Synthesis of this compound [3]

  • Dissolution: Prepare a solution of 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) in acetic acid (200 mL).

  • Cooling: Cool the solution in an ice bath to maintain an internal temperature below 13 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (107 mmol) in water (30 mL) dropwise to the cooled reaction mixture.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 66 hours.

  • Work-up: Concentrate the mixture under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 50%) to yield this compound as a white crystalline solid.[3]

Diagram: Synthetic Pathway to this compound

G cluster_0 Synthesis of this compound start 2-Chloro-3-amino-4-methylpyridine step1 NaNO2, Acetic Acid, <13°C start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound step2->product

Caption: A generalized synthetic scheme for this compound.

Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

The true power of the this compound core lies in its potential for vectorial functionalization. The chlorine atom at the 7-position, along with other positions on the bicyclic system, can be readily modified using a variety of modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships and the fine-tuning of a compound's properties to achieve desired potency and selectivity. Key functionalization strategies include:

  • N-1 and N-2 Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be functionalized through various protection and alkylation/arylation reactions.

  • C-3 Functionalization: Tandem borylation and Suzuki-Miyaura cross-coupling reactions are effective for introducing aryl or heteroaryl substituents at the C-3 position.

  • C-5 Functionalization: The C-5 position can be modified via palladium-catalyzed Buchwald-Hartwig amination to introduce various amine-containing groups.

  • C-7 Functionalization: The chlorine atom at the C-7 position is a prime site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing for the introduction of a wide range of substituents.

Structural Analogs as Potent Kinase Inhibitors

The this compound scaffold has served as a fertile ground for the development of inhibitors targeting several key kinases implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis.[4] Dysregulation of this pathway, often through gene amplification or activating mutations, is a known driver of various cancers.[4]

Structural analogs of this compound have been designed as potent and selective FGFR inhibitors. A key design strategy involves the introduction of a substituted phenyl ring at the 7-position of the pyrazolopyridine core, which orients perpendicularly to the bicyclic system and interacts with the kinase hinge region.

Diagram: FGFR Signaling Pathway

cluster_fgfr FGFR Signaling cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR FGFR FGF->FGFR Activation RAS RAS FGFR->RAS Downstream Signaling PI3K PI3K FGFR->PI3K Downstream Signaling STAT STAT FGFR->STAT Downstream Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis STAT->Proliferation Inhibitor Pyrazolopyridine Analog Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights for FGFR Inhibitors:

  • Pyrazolopyridine Core: The 1H-pyrazolo[3,4-b]pyridine core (an isomer of the topic compound) has been shown to be crucial for activity against FGFR. Replacement of the N-7 atom with carbon leads to a significant loss of potency.[5]

  • N-1 Position: The N(1)-H of the pyrazole ring is critical for activity, likely participating in a hydrogen bond with the kinase hinge region. N-methylation completely abolishes activity.[5]

  • C-3 Position: The C-3 position is amenable to substitution with various amide-containing groups to enhance potency.

  • 7-Position Substituent: The presence of two chloro groups on the phenyl ring at the 7-position is important for both potency and selectivity over other kinases like VEGFR2.[5]

Table 1: Inhibitory Activity of Pyrazolopyridine-based FGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
4a FGFR10.3H1581 (FGFR1-amplified)1.7[6]
7n FGFR1<1H1581 (FGFR1-amplified)<0.001[6]
7n FGFR20.7SNU-16 (FGFR2-amplified)<0.001[6]
7n FGFR32.0RT112 (FGFR3-amplified)<0.001[6]
AZD4547 FGFR1-H1581 (FGFR1-amplified)-[6]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[7] Its aberrant activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7]

Pyrazolopyridine derivatives have been developed as potent CDK2 inhibitors. The core scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of CDK2 and block its kinase activity.

Diagram: CDK2 in the Cell Cycle

cluster_cdk2 CDK2 in G1/S Transition cluster_inhibitor Inhibitor Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Pyrazolopyridine Analog Inhibitor->CDK2 Inhibition

Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.

Table 2: Inhibitory Activity of Pyrazolopyridine-based CDK2 Inhibitors

Compound IDTarget KinaseIC50 (µM)Target Cell LineIC50 (µM)Reference
Compound 4 CDK2/cyclin A20.24HCT-11631.3[8]
Compound 8 CDK2/cyclin A20.65HCT-11640.2[8]
Roscovitine CDK2/cyclin A20.394HCT-11640.0[8]
TANK-binding kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IκB kinase that plays a central role in the innate immune response, particularly in antiviral immunity.[9] It is a key signaling node downstream of pattern recognition receptors, leading to the activation of transcription factors like IRF3 and NF-κB, and the subsequent production of type I interferons and other pro-inflammatory cytokines.[9]

Given its role in inflammation, TBK1 has emerged as a therapeutic target for autoimmune and inflammatory diseases. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.

Diagram: TBK1 Signaling in Innate Immunity

cluster_tbk1 TBK1 Signaling cluster_inhibitor Inhibitor Action PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins PRR->Adaptor Activation TBK1 TBK1 Adaptor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Phosphorylation Type_I_IFN Type I Interferons IRF3->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Inhibitor Pyrazolopyridine Analog Inhibitor->TBK1 Inhibition

Caption: Simplified TBK1 signaling pathway in the innate immune response.

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 15y TBK10.2[10]
BX795 TBK17.1[10]
MRT67307 TBK128.7[10]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyrazolopyridine derivatives is essential to determine their potency, selectivity, and cellular effects. Standardized in vitro assays are the first step in this process.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin A2)

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In each well of the plate, add the kinase, substrate, and test compound (or DMSO for control).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the luminescence-based ATP detection reagent according to the manufacturer's protocol.

  • Measurement: Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly promising class of compounds in the field of drug discovery. Their inherent ability to mimic the purine core of ATP makes them ideal candidates for the development of kinase inhibitors. The synthetic accessibility and the potential for vectorial functionalization provide a robust platform for the generation of diverse chemical libraries and the systematic optimization of lead compounds.

The successful development of pyrazolopyridine-based inhibitors for key targets such as FGFR, CDK2, and TBK1 underscores the therapeutic potential of this scaffold in oncology and immunology. Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific kinases to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against known resistance mutations in target kinases.

  • Exploring New Targets: Expanding the scope of pyrazolopyridine-based inhibitors to other kinase families and non-kinase targets.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to achieve favorable absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.

References

A Technical Guide to 7-Chloro-1H-pyrazolo[3,4-c]pyridine: Structure, Identifiers, and Significance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. As a privileged heterocyclic structure, its derivatives exhibit a wide range of biological activities, engaging with critical targets such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1] This has led to their investigation in therapeutic areas including oncology, neurology, and infectious diseases.[1]

Within this important class of compounds, 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-11-6) serves as a particularly valuable building block. The chlorine atom at the 7-position provides a versatile synthetic handle for introducing diverse functionalities, enabling the systematic exploration of chemical space in lead optimization campaigns. This guide provides an in-depth technical overview of this compound, focusing on its unambiguous identification through standardized chemical descriptors, its synthesis, and its strategic importance for researchers, chemists, and drug development professionals.

Unambiguous Molecular Identification

In the field of chemical research, structural precision is paramount. The pyrazolopyridine core can exist in several isomeric forms, where the arrangement of nitrogen atoms and the fusion of the pyrazole and pyridine rings differ. This structural nuance fundamentally alters the molecule's physicochemical properties and biological activity. Therefore, relying solely on a chemical name can be ambiguous. Standardized, machine-readable identifiers are essential for accurate communication and data retrieval.

The Challenge of Isomerism in Pyrazolopyridines

The term "pyrazolopyridine" can refer to multiple distinct scaffolds. The specific nomenclature, such as [3,4-c], [4,3-c], or [4,3-b], denotes the precise points of fusion between the five-membered pyrazole ring and the six-membered pyridine ring. As illustrated below, these isomers are not interchangeable and represent unique chemical entities.

Caption: Core structures of three distinct pyrazolopyridine isomers.

This guide focuses exclusively on the pyrazolo[3,4-c]pyridine scaffold, specifically the 7-chloro derivative.

Definitive Identifiers for this compound

To eliminate ambiguity, the following identifiers are used to define the precise molecule of interest. These have been validated across multiple chemical databases.

IdentifierValueSource
CAS Number 76006-11-6[1][2][3][4][5]
Molecular Formula C₆H₄ClN₃[1][2][3]
Molecular Weight 153.57 g/mol [1][2][3]
Canonical SMILES C1=CN=C(C2=C1C=NN2)Cl[6]
InChI 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)[6]
InChIKey LGYXPMDWRGMZCV-UHFFFAOYSA-N[2][5][6]
Decoding the Identifiers

Understanding the logic behind SMILES and InChI strings is crucial for appreciating their power in defining molecular structures.

  • SMILES (Simplified Molecular-Input Line-Entry System) : This is a line notation that describes the structure of a chemical species using short ASCII strings. It is widely used in cheminformatics for data storage and searching.

    The SMILES string C1=CN=C(C2=C1C=NN2)Cl can be deconstructed as follows:

    Caption: Logical flow of parsing the SMILES string for the target molecule.

  • InChI (International Chemical Identifier) : Developed by IUPAC, the InChI is a non-proprietary, standard way to encode molecular structures, designed to be a unique and predictable identifier. It is structured in layers, providing progressively more detailed information.

    The InChI string 1S/C6H4ClN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) is layered as follows:

    • 1S/: Standard InChI.

    • C6H4ClN3/: The elemental formula.

    • c7-6-5-4(1-2-8-6)3-9-10-5/: The connectivity layer, describing which atoms are bonded to which. For example, atom 7 (chlorine) is bonded to atom 6.

    • h1-3H,(H,9,10): The hydrogen layer, indicating that atoms 1, 2, and 3 have one hydrogen each, and there is one mobile hydrogen shared between atoms 9 and 10 (the pyrazole N-H).

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically starting from readily available pyridine precursors. The choice of synthetic route is often dictated by the desired scale, purity requirements, and available starting materials.

Common Synthetic Approach

A widely used method involves the cyclization of a substituted aminopyridine. One efficient protocol starts with 2-chloro-3-aminopyridine.[1] This method highlights a practical approach to constructing the fused pyrazole ring.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following self-validating protocol is adapted from established procedures and provides a clear, step-by-step methodology.[1]

Objective: To synthesize this compound.

Materials:

  • 2-chloro-3-aminopyridine (2.3 mmol)

  • Ammonia solution (2.3 mmol)

  • Dimethyl sulfoxide (DMSO, 3 mL)

  • Iodine (I₂, 0.06 g, 0.23 mmol)

  • Anhydrous ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chloro-3-aminopyridine, ammonia solution, DMSO, and iodine.

  • Heating: Stir the mixture while heating to 80-85°C. The causality here is that thermal energy is required to overcome the activation energy for the cyclization reaction, while the catalytic amount of iodine facilitates the process.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically ~30 minutes). This step ensures the reaction is driven to completion, maximizing yield.

  • Workup & Precipitation: Once complete, cool the reaction mixture to room temperature. Add 15 mL of a 1:1 mixture of anhydrous ethanol and water. A yellow solid should precipitate. The addition of an anti-solvent (ethanol/water) reduces the solubility of the product, forcing it out of the DMSO solution.

  • Isolation: Stir the resulting slurry for 15 minutes to ensure complete precipitation, then collect the crude solid by vacuum filtration.

  • Purification: Purify the collected yellow solid by recrystallization from ethyl acetate to yield the pure product. This final step removes residual starting materials and byproducts, ensuring high purity, which is critical for subsequent applications.

Application in Drug Discovery and Research

The true value of this compound lies in its utility as a versatile scaffold in drug discovery, particularly in fragment-based drug discovery (FBDD).[7][8]

  • Fragment-Based Drug Discovery (FBDD): The pyrazolo[3,4-c]pyridine core is an attractive starting point for FBDD because its heterocyclic nature allows for a variety of intermolecular interactions with target proteins.[8]

  • Vectorial Functionalization: The chlorine atom at the C-7 position is a key "growth vector." It is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to selectively and strategically "grow" the molecule from this position to explore the binding pockets of target enzymes.[7]

  • Therapeutic Potential: As a class, pyrazolopyridines are known inhibitors of various kinases and have shown potential in the treatment of cancer, neurological disorders, and inflammatory diseases.[1] This compound provides a validated starting point for synthesizing novel derivatives aimed at these and other therapeutic targets.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for researchers in the life sciences. Its unambiguous identification through standardized descriptors like InChI and SMILES is fundamental to ensuring the reproducibility and accuracy of scientific research. A thorough understanding of its synthesis provides a practical pathway to accessing this key intermediate, while an appreciation for its role as a functionalizable scaffold highlights its immense potential in the development of next-generation therapeutics. This guide serves as a foundational resource for any scientist looking to leverage the power of this versatile heterocyclic building block.

References

Commercial suppliers of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Qualification of 7-Chloro-1H-pyrazolo[3,4-c]pyridine for Drug Discovery Applications

Authored by: A Senior Application Scientist

Abstract

This compound, a key heterocyclic scaffold, is a building block of significant interest in modern medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural similarity to purine makes it a valuable core for developing inhibitors of various kinases and other enzymes implicated in oncology, neurology, and inflammatory diseases. The integrity of any research and development program hinges on the quality of its starting materials. This guide provides an in-depth framework for researchers, chemists, and supply chain professionals on the identification, evaluation, and qualification of commercial suppliers for this compound (CAS No. 76006-11-6). We will delve into the causality behind quality control choices, provide actionable protocols for in-house validation, and outline a logical workflow for sourcing this critical reagent.

The Strategic Importance of this compound

The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in drug discovery. Its nitrogen arrangement allows for multiple hydrogen bond donor and acceptor sites, mimicking interactions of endogenous ligands like adenosine. The chlorine atom at the 7-position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for vectorial elaboration.[1][2] This allows chemists to systematically explore the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

Given its role as a foundational fragment, the purity and consistency of this compound are non-negotiable. Impurities from the synthesis, such as regioisomers or residual starting materials, can lead to the generation of unintended derivatives, resulting in misleading biological data, lack of reproducibility, and significant delays in program timelines.

Landscape of Commercial Suppliers

A multitude of chemical suppliers offer this compound, ranging from large global distributors to specialized boutique chemical manufacturers. The choice of supplier should not be based on cost alone but on a comprehensive evaluation of their quality systems, documentation, and technical support.

Below is a comparative table of representative commercial suppliers. This list is not exhaustive but serves as a starting point for market analysis.

SupplierPurity Specification (Typical)Available DocumentationNotes
Sigma-Aldrich (Merck) ≥97%Certificate of Analysis (CoA), SDS[3]Offers various grades, including for early discovery research.[4] Note that some products may require buyer confirmation of identity and purity.[4]
BLDpharm >98% (Online Offer)NMR, HPLC, LC-MS, UPLC data available[5]Often provides detailed analytical data upon request. Cold-chain transportation is mentioned, suggesting careful handling.[5]
Parchem VariesCoA, SDSA specialty chemical supplier that can source a wide range of materials.[6]
ChemicalBook Aggregator Varies (e.g., 99%)[7]Varies by listingAn aggregator platform listing numerous, primarily Asia-based, manufacturers and suppliers.[7][8] Requires careful vetting of the actual manufacturer.
Acros Pharmatech VariesCatalog Number PRD0267[9]Supplier focused on pharmaceutical intermediates and specialty chemicals.

The Procurement and Qualification Workflow: A Self-Validating System

A robust procurement strategy is essential for ensuring the quality of incoming starting materials. The following workflow is designed as a self-validating system, where supplier documentation is rigorously and independently verified.

G cluster_0 Phase 1: Sourcing & Vetting cluster_1 Phase 2: Evaluation & Decision cluster_2 Phase 3: Approval & Use S1 Identify Potential Suppliers S2 Request Quotes & Certificates of Analysis (CoA) S1->S2 S3 Review Supplier Documentation (Purity, Specs, Synthesis Route) S2->S3 D1 Order Small Evaluation Sample S3->D1 S4 Perform In-House QC Analysis (Protocol 4.1) D1->S4 D2 Data Matches CoA & Purity Specs? S4->D2 D2->S1 No S5 Approve Supplier & Place Bulk Order D2->S5 Yes S6 Quarantine & QC Incoming Lot S5->S6 S7 Release Material for R&D Use S6->S7 caption Procurement and QC Workflow for Key Starting Materials

Caption: A logical workflow for sourcing and qualifying critical chemical reagents.

Technical Qualification: In-House Verification Protocol

The Certificate of Analysis (CoA) provided by the supplier is a starting point, not a guarantee. Independent verification is paramount for trustworthiness.

Step-by-Step Protocol for QC Analysis

Objective: To confirm the identity, purity, and structural integrity of a received batch of this compound.

Materials:

  • Received sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

  • HPLC-grade Acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase modification

  • NMR tubes, vials, and standard laboratory glassware

Methodology:

  • Visual Inspection:

    • Examine the material. It should be a white to off-white or light yellow solid/crystalline powder.[7] Note any discoloration or heterogeneity.

  • ¹H NMR Spectroscopy (Identity and Structural Confirmation):

    • Causality: Proton NMR is the most powerful tool for confirming the core structure. The chemical shifts, splitting patterns, and integration of the aromatic protons are highly diagnostic.

    • Preparation: Accurately weigh ~5 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆.

    • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Interpretation: Compare the acquired spectrum to literature data. For example, in Methanol-d₄, peaks are expected around δ 8.80 (s, 1H), 8.15 (d, 1H), and 7.82 (d, 1H).[1] The absence of significant unassigned peaks is critical for confirming purity.

  • LC-MS Analysis (Purity and Mass Confirmation):

    • Causality: Liquid Chromatography separates the main component from impurities, while Mass Spectrometry confirms the molecular weight (MW: 153.57 g/mol ).

    • Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 1:1 mixture of ACN:H₂O.

    • Chromatography Conditions (Typical):

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: ACN + 0.1% FA

      • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm and 280 nm.

    • Mass Spectrometry Conditions:

      • Mode: Electrospray Ionization (ESI), Positive Mode.

      • Scan Range: m/z 50-500.

    • Interpretation: The primary peak in the chromatogram should have an area >98% by UV detection. The corresponding mass spectrum for this peak should show a prominent ion at m/z 154.0 [M+H]⁺, consistent with the molecular formula C₆H₄ClN₃.[7]

Synthesis Insights and Potential Impurities

Understanding the synthesis route provides insight into potential impurities. A common route involves the diazotization of a substituted aminopyridine followed by cyclization.[7]

G cluster_impurities Potential Impurities A 2-chloro-3-amino-4-methylpyridine (Starting Material) B Diazotization (NaNO2, Acetic Acid) A->B I1 Unreacted Starting Material A->I1 C Intermediate Diazonium Salt B->C D Intramolecular Cyclization C->D E This compound (Final Product) D->E I2 Regioisomers D->I2 I3 Residual Solvents (e.g., Ethyl Acetate) E->I3 caption Simplified Synthesis Route and Potential Impurities

Caption: A simplified synthetic pathway highlighting potential process-related impurities.

Awareness of these potential impurities allows for the development of targeted analytical methods to ensure their absence in the final product used for research.

Safe Handling and Storage

Proper handling is crucial for both user safety and maintaining the integrity of the compound.

  • Hazards: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the material.[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3] Avoid generating dust.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] Some suppliers may recommend refrigerated storage (2-8°C).[10]

Conclusion

The successful application of this compound in drug discovery and development is critically dependent on the procurement of high-quality, well-characterized material. By implementing a rigorous supplier evaluation process, performing independent in-house quality control, and understanding the potential chemical liabilities, researchers can ensure the integrity and reproducibility of their scientific findings. This guide provides a comprehensive framework to empower scientists to make informed decisions, thereby mitigating risks and accelerating the path to discovery.

References

Methodological & Application

Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine from 2-chloro-3-aminopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazolo[3,4-c]pyridine derivatives are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Their structural similarity to purines allows them to interact with a variety of biological targets, and they have been investigated for their potential as kinase inhibitors, among other therapeutic applications. The 7-chloro substituted scaffold, in particular, serves as a versatile intermediate, allowing for further functionalization through various cross-coupling reactions to generate libraries of potential drug candidates. This application note provides a detailed, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine from the readily available starting material, 2-chloro-3-aminopyridine.

The synthetic strategy employed herein involves a two-step, one-pot reaction sequence. The first step is the diazotization of the primary amino group of 2-chloro-3-aminopyridine to form a reactive diazonium salt intermediate. This is immediately followed by a Japp-Klingemann reaction, where the diazonium salt couples with an active methylene compound, in this case, ethyl acetoacetate. The resulting hydrazone intermediate undergoes a subsequent intramolecular cyclization to yield the desired pyrazolo[3,4-c]pyridine ring system. This method offers a reliable and efficient route to this important heterocyclic core.

Synthetic Strategy and Mechanism

The overall synthetic transformation is depicted below:

Scheme 1: Synthesis of this compound

Caption: Overall synthetic scheme.

The reaction proceeds via the following key mechanistic steps:

  • Diazotization: In the presence of a strong acid (HCl), sodium nitrite is converted to nitrous acid (HONO). The 2-amino group of 2-chloro-3-aminopyridine attacks the protonated nitrous acid, and after a series of proton transfers and elimination of water, the 2-chloropyridine-3-diazonium salt is formed.[2] This intermediate is highly reactive and is generated in situ at low temperatures to prevent decomposition.

  • Japp-Klingemann Reaction: This reaction is a classic method for the synthesis of hydrazones from diazonium salts and β-keto-esters or β-keto-acids.[1] The reaction is initiated by the deprotonation of the active methylene group of ethyl acetoacetate by a weak base, such as sodium acetate, to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. Under the reaction conditions, this azo intermediate is unstable and undergoes hydrolysis and decarboxylation to yield a hydrazone.

  • Intramolecular Cyclization: The formed hydrazone intermediate then undergoes an intramolecular nucleophilic attack from the pyridine nitrogen onto the carbonyl carbon of the former ester group, followed by dehydration, to form the stable aromatic pyrazole ring, yielding the final product, this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-chloro-3-aminopyridine≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Commercially Available
Hydrochloric Acid (HCl)37% w/w, ACS ReagentCommercially Available
Ethyl Acetoacetate≥99%Commercially Available
Sodium Acetate (NaOAc)Anhydrous, ≥99%Commercially Available
Ethanol (EtOH)Anhydrous, ≥99.5%Commercially Available
Ethyl Acetate (EtOAc)ACS ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Deionized Water-In-house source
Equipment
  • Three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Ice-salt bath.

  • Magnetic stir plate.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254).

  • Fume hood.

Experimental Protocol

Part A: Diazotization of 2-chloro-3-aminopyridine
  • To a 250 mL three-necked round-bottom flask, add 2-chloro-3-aminopyridine (1.29 g, 10 mmol) and deionized water (20 mL).

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (3 mL, approx. 36 mmol) dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 15 minutes until a clear solution of the hydrochloride salt is formed.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in deionized water (5 mL).

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 20-30 minutes, maintaining the temperature strictly between 0 and 5 °C. The formation of the diazonium salt is observed. The resulting solution should be used immediately in the next step.

Part B: Japp-Klingemann Coupling and Cyclization
  • In a separate 500 mL flask, dissolve ethyl acetoacetate (1.43 g, 11 mmol) and anhydrous sodium acetate (4.10 g, 50 mmol) in ethanol (50 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution over 30 minutes. A colored precipitate may form.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 3-4 hours. Monitor the progress of the cyclization by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

Part C: Work-up and Purification
  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate (50 mL) and stir.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford pure this compound.

Safety Precautions

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it immediately in the subsequent reaction step.

  • The diazotization reaction is exothermic and produces nitrogen oxides. Perform the reaction in a well-ventilated fume hood and maintain the temperature strictly between 0 and 5 °C.

  • Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all organic solvents in a well-ventilated fume hood.

Expected Results and Data Summary

The following table summarizes the key parameters and expected outcomes for this synthesis.

ParameterValue
Starting Material2-chloro-3-aminopyridine
ProductThis compound
Molecular FormulaC₆H₄ClN₃
Molecular Weight153.57 g/mol
Theoretical Yield1.54 g (based on 10 mmol starting material)
Expected Yield60-75%
AppearanceOff-white to pale yellow solid
TLC RfDependent on eluent system

Visual Representation of the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare solutions of 2-chloro-3-aminopyridine in HCl and NaNO2 in water. diazotization Diazotization (0-5 °C) prep_reagents->diazotization prep_coupling Prepare solution of ethyl acetoacetate and NaOAc in ethanol. coupling Japp-Klingemann Coupling (0-5 °C) prep_coupling->coupling diazotization->coupling cyclization Cyclization (Reflux) coupling->cyclization evaporation Solvent Evaporation cyclization->evaporation neutralization Neutralization with NaHCO3 evaporation->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

References

One-Pot Synthesis of Pyrazolopyridine Derivatives: A Detailed Application Note and Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolopyridines in Modern Medicinal Chemistry

Pyrazolopyridines, a class of fused heterocyclic compounds, have emerged as a privileged scaffold in drug discovery and development. Their structural resemblance to purine nucleobases allows them to interact with a wide array of biological targets, making them valuable cores for the design of novel therapeutics.[1][2][3] This has led to the development of numerous pyrazolopyridine-based compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][4][5][6][7] The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine isomers, in particular, are key components in a number of approved drugs and clinical candidates.[5][8]

The efficient construction of these complex heterocyclic systems is a critical challenge in medicinal chemistry. Traditional multi-step syntheses are often time-consuming, generate significant waste, and can be low-yielding. In contrast, one-pot multicomponent reactions (MCRs) have gained prominence as a powerful and sustainable strategy for the synthesis of diverse molecular libraries.[9][10][11] These reactions, where three or more reactants are combined in a single vessel to form a final product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[11]

This comprehensive application note provides detailed, field-proven protocols for the one-pot synthesis of medicinally relevant pyrazolopyridine derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Synthetic Strategies: A Mechanistic Overview

The one-pot synthesis of pyrazolopyridines can be broadly categorized into several key strategies, primarily revolving around the choice of starting materials and the nature of the cyclization cascade. Two of the most robust and widely adopted approaches are:

  • The Aminopyrazole Annulation Strategy: This approach utilizes a pre-formed aminopyrazole ring as a key building block, which then undergoes condensation and cyclization with a suitable 1,3-dicarbonyl compound or its equivalent. This method is highly versatile for the synthesis of pyrazolo[3,4-b]pyridines.

  • The [3+2] Annulation-Aromatization Strategy: This elegant approach is particularly effective for the synthesis of pyrazolo[1,5-a]pyridines. It involves the reaction of an N-aminopyridine with an α,β-unsaturated compound, proceeding through a [3+2] cycloaddition followed by an oxidative aromatization step.[12]

Below, we will explore these strategies in detail, complete with step-by-step protocols and mechanistic insights.

Protocol 1: One-Pot Synthesis of 1H-Pyrazolo[3,4-b]pyridines via Aminopyrazole Annulation

This protocol details a versatile and widely used one-pot synthesis of substituted 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds. The reaction proceeds through a tandem condensation/cyclization sequence, often catalyzed by an acid.

Reaction Workflow Diagram

workflow1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 5-aminopyrazole, 1,3-dicarbonyl compound, and solvent in a reaction flask. B Add catalyst (e.g., acetic acid). A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture. D->E Upon completion F Isolate the crude product by filtration or extraction. E->F G Purify the product by recrystallization or column chromatography. F->G

Caption: Experimental workflow for the one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and glacial acetic acid (20 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Product Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to afford the pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Amino-3-methyl-1-phenylpyrazole173.22101.73 g
Ethyl Acetoacetate130.14101.30 g (1.28 mL)
Glacial Acetic Acid60.05-20 mL
Expected Product 225.25-~70-85% Yield
Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a Schiff base intermediate. This is followed by an intramolecular cyclization, where the enamine tautomer attacks the remaining carbonyl group. Subsequent dehydration under acidic conditions leads to the formation of the stable aromatic pyrazolopyridine ring system. The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Annulation-Aromatization

This protocol describes a modern and efficient one-pot synthesis of substituted pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[12] This method offers high regioselectivity and broad substrate scope under mild conditions.[12]

Reaction Mechanism Diagram

mechanism2 A N-Aminopyridine C [3+2] Cycloaddition Intermediate A->C + B α,β-Unsaturated Compound B->C + D Pyrazolo[1,5-a]pyridine C->D Oxidative Aromatization TEMPO TEMPO (Oxidant) TEMPO->C

Caption: Simplified mechanism for the TEMPO-mediated synthesis of pyrazolo[1,5-a]pyridines.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a sealed tube, dissolve N-aminopyridine (1.08 g, 10 mmol) and chalcone (2.08 g, 10 mmol) in acetonitrile (20 mL).

  • Catalyst Addition: Add TEMPO (0.156 g, 1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Execution: Seal the tube and heat the reaction mixture at 80 °C for 12 hours. Monitor the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:4).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the desired 2,3-diphenylpyrazolo[1,5-a]pyridine.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
N-Aminopyridine108.14101.08 g
Chalcone208.26102.08 g
TEMPO156.2510.156 g
Acetonitrile41.05-20 mL
Expected Product 268.34-~75-90% Yield
Causality Behind Experimental Choices

The choice of TEMPO as an oxidant is critical for the success of this reaction.[12] It facilitates the final aromatization step under mild conditions without the need for harsh or metallic oxidants. Acetonitrile is a suitable solvent due to its polarity and ability to dissolve the reactants and catalyst, as well as its relatively high boiling point for the reaction temperature. The sealed tube is used to prevent the evaporation of the solvent at the elevated temperature.

Trustworthiness and Self-Validation

The protocols described above are based on well-established and peer-reviewed synthetic methodologies.[8][12][13] To ensure the trustworthiness and reproducibility of these experiments, the following self-validating checks should be performed:

  • Spectroscopic Analysis: The identity and purity of the synthesized pyrazolopyridine derivatives must be confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with literature values for known compounds or be consistent with the expected structure for novel derivatives.

  • Melting Point Determination: For solid compounds, the melting point should be determined and compared to literature values. A sharp melting point is indicative of high purity.

  • Chromatographic Purity: The purity of the final product should be assessed by TLC and, if necessary, by High-Performance Liquid Chromatography (HPLC). A single spot on TLC in multiple solvent systems and a single peak in the HPLC chromatogram are indicators of a pure compound.

Conclusion and Future Perspectives

One-pot synthesis methodologies represent a cornerstone of modern synthetic and medicinal chemistry, enabling the rapid and efficient construction of complex molecular architectures like pyrazolopyridines. The protocols detailed in this application note provide a practical guide for researchers and drug development professionals to access these valuable scaffolds. The continued development of novel one-pot strategies, including the use of green solvents and catalysts, will undoubtedly further enhance the accessibility and utility of pyrazolopyridine derivatives in the quest for new and improved therapeutics.[9][10]

References

Application and Protocol Guide for 7-Chloro-1H-pyrazolo[3,4-c]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document provides a detailed framework and general protocols for the evaluation of novel chemical entities, such as 7-Chloro-1H-pyrazolo[3,4-c]pyridine, as potential kinase inhibitors. At the time of writing, specific kinase inhibition data and detailed biological studies for this compound are not extensively available in the public domain. The methodologies described herein are based on established practices for the characterization of related pyrazolopyridine-based kinase inhibitors and serve as a guide for investigating the potential of this specific compound.

I. Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition

The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure mimics the purine ring of ATP, allowing compounds based on this scaffold to competitively bind to the ATP-binding site of a wide range of kinases.[1] Various isomers of pyrazolopyridines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, have yielded potent inhibitors of kinases implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin Receptor Kinases (TRKs).[2][3]

The compound this compound (CAS: 76006-11-6) belongs to this promising class of heterocyclic compounds.[2] Pharmacological studies have indicated that pyrazolo[3,4-c]pyridine derivatives, in general, can act as inhibitors of glycogen synthase kinase-3 (GSK-3) and CDKs.[2] The chloro-substitution at the 7-position offers a vector for further chemical modification to enhance potency and selectivity. This guide provides a comprehensive set of protocols to systematically evaluate the kinase inhibitory potential of this compound.

II. Mechanism of Action: A General Overview for Pyrazolopyridine Kinase Inhibitors

Most small-molecule kinase inhibitors derived from the pyrazolopyridine scaffold function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The specific kinases inhibited and the resulting biological effects are determined by the detailed chemical structure of the inhibitor and the corresponding topology of the kinase's active site.

To investigate a novel compound like this compound, a logical workflow would be to first screen it against a broad panel of kinases to identify primary targets, and then delve into the specific cellular pathways modulated by the inhibition of these targets.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Kinase_Inhibitor_Complex Kinase_Inhibitor_Complex Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates 7_Chloro_1H_pyrazolo_3_4_c_pyridine This compound 7_Chloro_1H_pyrazolo_3_4_c_pyridine->Kinase 7_Chloro_1H_pyrazolo_3_4_c_pyridine->Kinase_Inhibitor_Complex Kinase_Inhibitor_Complex->Downstream_Signaling Blocks

Figure 1: General Mechanism of ATP-Competitive Kinase Inhibition.

III. Protocols for Biological Evaluation

A critical step in characterizing a potential kinase inhibitor is to move from biochemical assays to cell-based models. While biochemical assays confirm direct enzyme inhibition, cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a functional effect.

A. Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.[4] A variety of formats are available, with fluorescence-based and luminescence-based assays being common choices for their high-throughput capabilities and sensitivity.[4]

1. In Vitro Kinase Profiling (Broad Panel Screen)

  • Objective: To identify the kinase targets of this compound by screening it against a large, diverse panel of purified kinases.

  • Rationale: This initial screen provides a broad overview of the compound's selectivity and potency, guiding further investigation.

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the compound to achieve a range of concentrations (e.g., 10 µM to 1 nM).

    • Kinase Reaction: Add the purified kinase, its specific substrate, and ATP to each well. The final DMSO concentration should be kept below 1% to minimize solvent effects.[5]

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • Detection: Use a suitable detection method to measure kinase activity. For example, in a luminescence-based assay like ADP-Glo™, the amount of ADP produced is quantified, which is directly proportional to kinase activity.[5]

    • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control. Plot the data and fit to a dose-response curve to determine the IC50 value for each kinase.

2. IC50 Determination for Specific Kinases

  • Objective: To accurately determine the potency (IC50 value) of this compound against specific kinases identified in the initial screen.

  • Rationale: A precise IC50 value is a key parameter for characterizing the potency of a kinase inhibitor.

  • Protocol: Follow the same procedure as the broad panel screen, but with a narrower concentration range of the inhibitor centered around the estimated IC50.

B. Cell-Based Assays

Cell-based assays are crucial for validating the biological activity of a kinase inhibitor in a more physiologically relevant setting.[6] These assays can measure the compound's effect on cell proliferation, survival, and the phosphorylation status of downstream targets.

1. Cell Proliferation/Viability Assay

  • Objective: To determine the effect of this compound on the growth and viability of cancer cell lines that are known to be dependent on the activity of the target kinase(s).

  • Rationale: This assay provides a functional readout of the compound's anti-cancer activity.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., a cell line with a known dependency on a target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

    • Viability Assessment: Add a viability reagent such as resazurin or a tetrazolium salt (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

    • Data Analysis: Calculate the percent viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

2. Target Engagement and Phosphorylation Assay (Western Blot)

  • Objective: To confirm that this compound inhibits the target kinase within the cell, leading to a decrease in the phosphorylation of its downstream substrates.

  • Rationale: This assay provides direct evidence of on-target activity within a cellular context.

  • Protocol:

    • Cell Treatment: Treat cells with the compound at various concentrations for a short period (e.g., 1-4 hours).

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the target kinase's substrate and a primary antibody for the total form of the substrate.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.

G cluster_0 Experimental Workflow Start Start with This compound Biochemical_Screen Biochemical Kinase Profiling (Broad Panel) Start->Biochemical_Screen Identify_Hits Identify Target Kinase(s) Biochemical_Screen->Identify_Hits IC50_Determination IC50 Determination (Biochemical) Identify_Hits->IC50_Determination Potent Hits Cell_Based_Assays Cell-Based Assays IC50_Determination->Cell_Based_Assays Proliferation_Assay Cell Proliferation/ Viability Assay Cell_Based_Assays->Proliferation_Assay Phosphorylation_Assay Target Phosphorylation Assay (Western Blot) Cell_Based_Assays->Phosphorylation_Assay Lead_Optimization Lead for Further Development Proliferation_Assay->Lead_Optimization Phosphorylation_Assay->Lead_Optimization

Figure 2: Workflow for Evaluating a Novel Kinase Inhibitor.

IV. Data Presentation and Interpretation

The data generated from these assays should be carefully analyzed and presented to build a comprehensive profile of this compound as a kinase inhibitor.

Assay Parameter Example Data for a Hypothetical Pyrazolopyridine Inhibitor
Biochemical Kinase Assay IC50 (nM)Kinase A: 50Kinase B: 250Kinase C: >10,000
Cell Proliferation Assay GI50 (µM)Cancer Cell Line X (High Kinase A expression): 0.5Cancer Cell Line Y (Low Kinase A expression): >10
Target Phosphorylation Assay % Inhibition of Substrate Phosphorylation at 1 µM85% reduction in p-Substrate in Cancer Cell Line X

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays, demonstrating potent and selective inhibition of a cancer-relevant kinase and corresponding anti-proliferative effects in cancer cells, would warrant further investigation. Subsequent studies could include lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models, and detailed mechanistic studies to fully elucidate its mode of action. The pyrazolopyridine scaffold continues to be a rich source of novel therapeutics, and a systematic evaluation of new derivatives like this compound is a critical step in the drug discovery process.

VI. References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis method of this compound?. --INVALID-LINK--

  • Profacgen. (n.d.). Cell-based Kinase Assays. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. --INVALID-LINK--

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. --INVALID-LINK--

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. --INVALID-LINK--

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. --INVALID-LINK--

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. --INVALID-LINK--

  • PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. --INVALID-LINK--

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. --INVALID-LINK--

  • Singh, A., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. --INVALID-LINK--

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. --INVALID-LINK--

  • Al-Clososki, G., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Ibe, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. --INVALID-LINK--

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. --INVALID-LINK--

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Spencer, C. E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 7-Chloro-1H-pyrazolo[4,3-c]pyridine. --INVALID-LINK--

  • Benchchem. (n.d.). 7-Chloro-1H-pyrazolo[4,3-b]pyridine. --INVALID-LINK--

  • Ibe, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. --INVALID-LINK--

References

The Strategic Role of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in Modern Cancer Drug Discovery: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The "Privileged Scaffold" in Oncology Research

In the landscape of medicinal chemistry, certain core molecular structures appear with remarkable frequency across a spectrum of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyrazolopyridine core, a bioisostere of the naturally occurring purine ring system, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to adenine allows it to be recognized by the ATP-binding pockets of numerous enzymes, most notably protein kinases, which are central players in cancer cell signaling.[3]

This guide focuses on a specific, strategically functionalized member of this family: 7-Chloro-1H-pyrazolo[3,4-c]pyridine . While not an anticancer agent in its own right, this compound is a critical starting material and molecular fragment in the synthesis of potent and selective kinase inhibitors.[1] The presence of a chloro group at the 7-position, along with reactive nitrogen and carbon atoms elsewhere in the bicyclic system, provides synthetic "handles" or "vectors" for medicinal chemists. These vectors allow for the systematic and directed elaboration of the core structure, a process central to fragment-based drug discovery (FBDD) and lead optimization campaigns.[1][4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will elucidate the strategic application of this compound, provide detailed protocols for the synthesis and subsequent evaluation of its derivatives, and explain the causal logic behind these experimental designs.

Part 1: The Molecule as a Strategic Starting Point

Synthesis of the Core Scaffold

The utility of any molecular scaffold is predicated on its accessible and efficient synthesis. This compound can be prepared from commercially available precursors. An established method involves the cyclization of an aminopyridine derivative.[6] A general, reproducible laboratory protocol is outlined below.

Protocol 1: Synthesis of this compound

  • Principle: This synthesis is based on the cyclization of a substituted aminopyridine using a diazotization reaction followed by cyclization, a modification of classical indazole synthesis methods.[1]

  • Materials:

    • 2-Chloro-3-aminopyridine

    • Ammonia solution

    • Dimethyl sulfoxide (DMSO)

    • Iodine (I₂)

    • Anhydrous Ethanol

    • Deionized Water

    • Ethyl Acetate

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-3-aminopyridine (2.3 mmol), ammonia solution (2.3 mmol), and 3 mL of DMSO.[6]

    • Add a catalytic amount of Iodine (I₂), approximately 0.06 g (0.23 mmol).[6]

    • Begin stirring the mixture and gently heat to 80-85°C.[6]

    • Maintain this temperature for approximately 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (indicated by the consumption of the starting material), allow the flask to cool to room temperature.

    • Add 15 mL of a 1:1 mixed solvent of anhydrous ethanol and deionized water. A yellow solid should precipitate out of the solution.[6]

    • Stir the resulting slurry for 15 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration.

    • Purify the collected yellow solid by recrystallization from ethyl acetate to yield the pure this compound product.[6] The expected yield is approximately 85%.[6]

Application in Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful methodology that begins by identifying low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[4] These hits are then optimized into potent leads by chemically "growing" or linking them. This compound is an ideal fragment due to its compact, rigid structure and its pre-installed synthetic vectors.

The workflow below illustrates how this scaffold is utilized in a typical FBDD campaign targeting a protein kinase.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structure-Guided Elaboration cluster_2 Phase 3: Potency & Selectivity Testing FragLib Fragment Library Screening (NMR, X-ray Crystallography) Hit Hit Identified: This compound (Weak binding to kinase) FragLib->Hit Identifies core scaffold SAR Structure-Activity Relationship (SAR) Guided by Co-crystal Structure Hit->SAR Vectors Synthetic Elaboration via Vectors (C7-Cl, N1, N2, C3) SAR->Vectors DerivLib Library of Novel Derivatives Vectors->DerivLib KinaseAssay In Vitro Kinase Assays (Determine IC50) DerivLib->KinaseAssay CellAssay Cell-Based Assays (Anti-proliferative Activity) KinaseAssay->CellAssay Lead Potent & Selective Lead Compound CellAssay->Lead

Caption: FBDD workflow using the pyrazolopyridine scaffold.

The chloro group at C7 is particularly valuable, serving as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine functionalities.[1] Similarly, the nitrogen atoms at the N1 and N2 positions can be selectively alkylated to explore different regions of the target's binding pocket.[1] This multi-vector elaboration enables a systematic exploration of the chemical space around the core scaffold to achieve high potency and selectivity.[1][7]

Part 2: Targeting Cancer Pathways - Application & Protocols

Derivatives of the this compound scaffold have been successfully developed to inhibit a range of protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and RET kinase.[6][8][9][10]

Case Study: Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.[6] Pyrazolopyridine derivatives have shown potent inhibitory activity against CDKs.[6][8] The binding mode typically involves the pyrazole nitrogen atoms forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP.

The diagram below illustrates the canonical CDK-regulated cell cycle pathway, which is the target of these inhibitors.

CDK_Pathway G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase (Growth & Prep) S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_CycD CDK4/6 Cyclin D Rb Rb CDK46_CycD->Rb phosphorylates CDK2_CycE CDK2 Cyclin E CDK2_CycE->S promotes CDK2_CycA CDK2 Cyclin A CDK2_CycA->G2 promotes CDK1_CycB CDK1 Cyclin B CDK1_CycB->M promotes E2F E2F Rb->E2F inhibits p21 p21/p27 (CKI) p21->CDK46_CycD p21->CDK2_CycE Inhibitor Pyrazolopyridine Inhibitor Inhibitor->CDK46_CycD blocks Inhibitor->CDK2_CycE blocks

Caption: Simplified CDK-regulated cell cycle pathway.

Protocol 2: In Vitro Kinase Inhibition Assay
  • Principle: This protocol measures the ability of a test compound (a derivative of the core scaffold) to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction. Less ADP corresponds to greater inhibition.

  • Materials:

    • Purified recombinant kinase (e.g., CDK2/Cyclin A)

    • Kinase-specific substrate (e.g., a peptide)

    • ATP

    • Test compounds (synthesized derivatives) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well white, flat-bottom plates

    • Luminometer plate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

    • In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Roscovitine for CDKs), and DMSO as a negative (100% activity) control to the appropriate wells.

    • Prepare a 2X kinase/substrate reaction buffer containing the kinase enzyme and its specific substrate. Add 5 µL of this mixture to each well.

    • Prepare a 2X ATP solution. Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability (MTT) Assay
  • Principle: This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line of interest (e.g., HCT-116, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • 96-well flat-bottom plates

    • Microplate spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO only (vehicle control) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 4: Western Blotting for Target Modulation
  • Principle: Western blotting is used to verify that the kinase inhibitor is hitting its intended target within the cell. For example, if a CDK inhibitor is effective, it should lead to a decrease in the phosphorylation of its downstream substrate, such as the Retinoblastoma protein (Rb).

  • Materials:

    • Cancer cells treated with the test compound

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., total-Rb) and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the specific effect on phosphorylation.

Part 3: Data Presentation - The Potential of the Scaffold

Direct biological data for the unsubstituted this compound is scarce as it is primarily a synthetic intermediate. However, the power of this scaffold is evident in the potent activity of its derivatives. The table below summarizes the inhibitory activities of various derivatives built upon the broader pyrazolopyridine core, illustrating the successful application of the principles discussed.

Compound ClassTarget KinaseIC₅₀ (Enzymatic Assay)Target Cell LineIC₅₀ / GI₅₀ (Cell-Based Assay)Reference
Pyrazolo[3,4-b]pyridine DerivativeTRKA56 nMKm-12 (colorectal)0.304 µM[9]
Pyrazolo[3,4-b]pyridine DerivativeDYRK1B3 nMHCT116 (colon)1.6 µM[11]
Pyrazolo[3,4-d]pyrimidine DerivativeFLT3-MV4-11 (AML)<10 nM (inferred)
Pyrazolo[3,4-d]pyrimidine DerivativeRET<10 nMBaF3/CCDC6-RET<20 nM[10]
Pyrazolopyridine DerivativePIM-118.9 nMPC-3 (prostate)3.60 µM

Note: The table presents data for various pyrazolopyridine isomers to demonstrate the broad utility of the scaffold family.

References

Application Notes & Protocols: The Role of Pyrazolopyridines in Advancing Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Introduction: A Multi-Targeted Approach to a Multifactorial Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder defined by complex, interwoven pathologies, primarily the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] For decades, therapeutic strategies have been dominated by the "one-target, one-drug" paradigm. However, the multifactorial nature of AD necessitates a more sophisticated approach. This has led to the rise of multi-target-directed ligands (MTDLs), compounds designed to engage multiple pathological pathways simultaneously.[3][4]

The pyrazolopyridine scaffold has emerged as a privileged structure in the design of such MTDLs for AD.[4][5][6] Its unique planar structure and versatile substitution points allow for the rational design of molecules that can interact with a variety of key targets implicated in AD pathogenesis. These include critical kinases like Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), enzymes like phosphodiesterases (PDEs), and even the pathological protein aggregates themselves.[4][5][6]

This document serves as a technical guide, providing detailed application notes and experimental protocols for researchers investigating pyrazolopyridine-based compounds in the context of Alzheimer's disease. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Section 1: Pyrazolopyridines as Kinase Inhibitors in AD

The hyperphosphorylation of the tau protein is a central event in AD pathology, leading to microtubule destabilization and the formation of NFTs.[1][7] Two kinases, GSK-3β and CDK5, are primary drivers of this pathological process, making them prime therapeutic targets.[8][9][10] Pyrazolopyridine derivatives have been successfully designed to inhibit these kinases, offering a direct route to mitigating tau pathology.[5]

Mechanism of Action: Targeting Tau Hyperphosphorylation

GSK-3β and CDK5 are serine/threonine kinases that, when overactive, add phosphate groups to the tau protein at pathological sites.[1][8][10] This hyperphosphorylation causes tau to detach from microtubules and aggregate into the paired helical filaments that form NFTs.[11] Pyrazolopyridine inhibitors are typically designed as ATP-competitive inhibitors, meaning they occupy the ATP-binding pocket of the kinase, preventing the transfer of phosphate to tau.[]

Causality Insight: By inhibiting GSK-3β and/or CDK5, pyrazolopyridine compounds can theoretically achieve several therapeutic effects:

  • Reduce the overall load of hyperphosphorylated tau.

  • Prevent the formation of new NFTs.

  • Restore microtubule stability and normal axonal transport.

  • Protect neurons from tau-mediated toxicity.[13]

G

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC50) of a pyrazolopyridine compound against a target kinase like GSK-3β or CDK5. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[14]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Materials:

  • Recombinant human GSK-3β or CDK5/p25 enzyme.

  • Specific peptide substrate for the kinase.

  • ATP solution.

  • Test Pyrazolopyridine compound and a known inhibitor (e.g., Staurosporine) as a positive control.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test pyrazolopyridine in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of enzyme and substrate should be determined empirically (typically in the low nM range for the enzyme and Km range for the substrate).

    • Add 2 µL of the 2X kinase/substrate solution to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution. Initiate the kinase reaction by adding 2 µL of this solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[14]

Trustworthiness Check: The protocol is self-validating through the use of positive (known inhibitor) and negative (DMSO vehicle) controls. The signal-to-background ratio should be robust, and the Z'-factor (a measure of assay quality) should be calculated to ensure suitability for high-throughput screening.

Compound IDTarget KinaseIC50 (nM)Reference Cpd IC50 (nM)
Pyrazolo-AGSK-3β127 (Staurosporine)
Pyrazolo-BGSK-3β2507 (Staurosporine)
Pyrazolo-ACDK5/p258515 (Roscovitine)
Pyrazolo-BCDK5/p25>10,00015 (Roscovitine)
Table 1: Example data showing the inhibitory activity and selectivity of hypothetical pyrazolopyridine compounds against target kinases.
Protocol: Cell-Based Tau Phosphorylation Assay

This protocol provides a method to assess a compound's ability to inhibit tau phosphorylation within a cellular context, offering a more physiologically relevant system than a biochemical assay.

Principle: A cell line, often a human osteosarcoma (U2OS) or neuroblastoma line, is engineered to stably express a mutant form of human tau fused to a green fluorescent protein (GFP).[11][15][16] Under normal conditions, the tau-GFP is diffusely located. When kinase activity is high (or phosphatase activity is inhibited), tau becomes hyperphosphorylated, detaches from microtubules, and forms distinct intracellular aggregates or "bundles."[11] Kinase inhibitors, like effective pyrazolopyridines, will prevent this phosphorylation, causing tau-GFP to remain associated with microtubules, which can be quantified by image analysis.[7][11]

Materials:

  • U2OS cell line stably expressing a mutant human Tau-GFP construct.[16]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Test pyrazolopyridine compound.

  • Okadaic Acid (a phosphatase inhibitor, used as a positive control to induce hyperphosphorylation).

  • DAPI stain for nuclei.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Cell Plating: Seed the Tau-GFP U2OS cells into 96-well, clear-bottom imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test pyrazolopyridine compound for 2-4 hours. Include wells with DMSO (vehicle control) and a positive control (e.g., a known GSK-3β inhibitor). To induce maximal phosphorylation, treat a set of control wells with Okadaic Acid.

  • Cell Staining: After incubation, fix the cells (e.g., with 4% paraformaldehyde), permeabilize them, and stain the nuclei with DAPI.

  • Imaging: Acquire images of the cells using a high-content imaging system. Use two channels: one for DAPI (nuclei) and one for GFP (Tau protein).

  • Image Analysis:

    • Use automated image analysis software to identify individual cells based on the DAPI nuclear stain.

    • Within the cytoplasm of each cell (defined by the GFP signal), quantify the formation of tau bundles. This can be measured by parameters like texture, spot count, or intensity variance of the GFP signal.

    • The software will calculate the percentage of cells with aggregates or the average bundle intensity per cell.

  • Data Analysis:

    • Plot the measured aggregation parameter against the compound concentration.

    • Determine the IC50 value, which represents the concentration at which the compound reduces tau bundle formation by 50%.

G

Section 2: Pyrazolopyridines as Aβ Aggregation Inhibitors

While tau pathology is critical, the aggregation of the Aβ peptide is considered an initiating event in AD. The planar nature of the pyrazolopyridine core makes it suitable for intercalating between Aβ peptides, thereby disrupting the aggregation process.[4][5]

Protocol: Thioflavin T (ThT) Fluorescence Assay

This is a widely used in vitro assay to monitor the formation of amyloid fibrils in real-time.[17]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures that are characteristic of amyloid fibrils.[17] In the presence of an effective aggregation inhibitor, the formation of fibrils is slowed or stopped, resulting in a lower ThT fluorescence signal compared to a control reaction.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide.

  • Thioflavin T (ThT).

  • Assay Buffer (e.g., PBS, pH 7.4).

  • Test pyrazolopyridine compound.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with bottom-read capability (Excitation ~440 nm, Emission ~485 nm).

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) and ensure it is monomeric by following established protocols (e.g., dissolving in hexafluoroisopropanol followed by lyophilization and resuspension).

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO).

    • Add ThT to each well to a final concentration of ~10 µM.

    • Initiate the aggregation by adding monomeric Aβ(1-42) to a final concentration of ~10 µM.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 10-15 minutes for 24-48 hours. It is recommended to include a brief shaking step before each read to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration.

    • The resulting curves show a lag phase, an exponential growth phase, and a plateau. An effective inhibitor will increase the lag time and/or decrease the maximum fluorescence signal.

    • The percent inhibition can be calculated by comparing the final plateau fluorescence of the treated samples to the vehicle control.

Section 3: Pyrazolopyridines as Phosphodiesterase (PDE) Inhibitors

In the brain, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are crucial second messengers in signaling pathways that support synaptic plasticity and memory.[18] Phosphodiesterases (PDEs) are enzymes that degrade these messengers. Inhibiting specific PDEs (like PDE9A) can raise cGMP levels, enhancing synaptic function and offering a symptomatic and potentially disease-modifying benefit in AD.[3][18] Pyrazolopyrimidinones, a class related to pyrazolopyridines, have shown potent PDE9A inhibitory activity.[3]

Section 4: Pyrazolopyridines in PET Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization of molecular processes in the living brain.[2][19][20] To do this, a "radiotracer" that binds to a specific target (e.g., Aβ plaques, NFTs) is required. The pyrazolopyridine scaffold can be modified and radiolabeled (e.g., with Fluorine-18) to create novel PET tracers for imaging AD pathology, helping in early diagnosis and monitoring treatment response.[2][21]

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a versatile and powerful platform for the development of multi-target agents for Alzheimer's disease. Its ability to be tailored to inhibit key kinases, disrupt protein aggregation, and modulate other relevant pathways underscores its significance in modern medicinal chemistry. The protocols outlined in this guide provide a robust framework for researchers to evaluate novel pyrazolopyridine derivatives, from initial biochemical screening to cell-based validation. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on developing pyrazolopyridine-based PET tracers to better diagnose and track disease progression in clinical settings.

References

Application Note: A Comprehensive Guide to the N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for potent and selective inhibitors of various protein kinases. N-alkylation of the pyrazole ring is a critical step in the synthesis of these bioactive molecules, allowing for the fine-tuning of their pharmacological profiles. However, this reaction is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring, often leading to the formation of regioisomeric mixtures. This guide provides a detailed examination of the factors governing the regioselectivity of N-alkylation and offers robust, field-proven protocols to selectively synthesize the desired N1 or N2 isomers.

Introduction: The Significance of Regioselectivity

Pyrazolo[3,4-c]pyridines are structural analogues of purines, enabling them to effectively compete for the ATP-binding sites of numerous protein kinases.[1] The strategic placement of substituents on this scaffold is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. The N-alkylation of the pyrazole moiety introduces a key vector for molecular elaboration.

The central challenge in this transformation is controlling the site of alkylation. The pyrazole ring presents two adjacent nitrogen atoms, N1 and N2, which can both act as nucleophiles. This often results in a mixture of N1- and N2-alkylated regioisomers (Figure 1). Since these isomers can possess dramatically different biological activities and physical properties, their controlled synthesis and separation are critical in a drug discovery context.[2] This document outlines the key principles and practical methodologies for navigating this challenge.

cluster_reactants Inputs cluster_products Potential Products Start 5-Halo-1H-pyrazolo[3,4-c]pyridine Anion Pyrazolate Anion Start->Anion Deprotonation AlkylatingAgent Alkylating Agent (R-X) ProductN1 N1-Alkylated Isomer ProductN2 N2-Alkylated Isomer Base Base Base->Anion Deprotonation Anion->ProductN1 SN2 Attack at N1 Anion->ProductN2 SN2 Attack at N2

Figure 1: General scheme of N-alkylation showing the formation of two possible regioisomers.

The Causality of Regiochemical Outcomes

The ratio of N1 to N2 alkylation is not random; it is a predictable outcome based on a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[2] Understanding these factors is key to designing a successful selective synthesis.

  • Steric Effects: This is often the dominant factor. The alkyl group will preferentially attach to the less sterically hindered nitrogen atom.[2] In the 5-halo-1H-pyrazolo[3,4-c]pyridine system, the N1 position is adjacent to the fused pyridine ring, while the N2 position is adjacent to the C3-H. Therefore, alkylation is generally favored at the more accessible N2 position, unless a bulky substituent is present at C3.

  • Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms. However, in the unsubstituted C3 case, this effect is less pronounced than sterics.

  • Reaction Conditions (The Decisive Factor):

    • Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF or dioxane tend to favor N1-alkylation.[2][3] It is hypothesized that the sodium cation coordinates with the N2 lone pair and the pyridine nitrogen, leaving N1 more accessible for alkylation. In contrast, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or DMSO often lead to mixtures or favor the thermodynamically more stable N2 product.[4][5]

    • Solvent: The solvent plays a crucial role in solvating the pyrazolate anion and the base's counter-ion. Polar aprotic solvents like DMF can stabilize the dissociated anion, leading to less predictable regioselectivity, whereas less polar solvents like THF can promote ion-pairing, which may be leveraged for selectivity.[2]

    • Alkylating Agent: While standard alkyl halides are commonly used, alternative reagents can offer superior selectivity. The Mitsunobu reaction, for instance, provides a powerful method under milder, neutral conditions and can sometimes favor the N2 isomer.[6][7][8] Acid-catalyzed alkylation using trichloroacetimidates is another advanced strategy that can provide excellent yields and may offer alternative selectivity profiles.[9][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

Protocol 1: Standard N-Alkylation using a Strong Base (Favors N1-Isomer)

This protocol is optimized for achieving regioselectivity for the N1-alkylated product by using sodium hydride in an appropriate solvent.[3]

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF or DMF (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become a slurry.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once complete, cool the reaction back down to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, typically a mixture of N1 and N2 isomers, can be purified by silica gel column chromatography to isolate the individual regioisomers.

Protocol 2: Alternative N-Alkylation via the Mitsunobu Reaction (Often Favors N2-Isomer)

This protocol is useful for alkylating with primary or secondary alcohols and proceeds under mild, neutral conditions.[8][11]

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Alcohol (R-OH) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Addition: Cool the solution to 0 °C. Slowly add the DEAD or DIAD (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product along with triphenylphosphine oxide and hydrazine byproducts.

  • Purification: Purify the crude material directly by silica gel column chromatography to isolate the desired alkylated product. Separation from byproducts can sometimes be challenging.

Visualization of Experimental Workflow

start Dissolve Pyrazolopyridine in Anhydrous Solvent cool_deprotonation Cool to 0 °C start->cool_deprotonation add_base Add Base (e.g., NaH) Stir for 30-60 min cool_deprotonation->add_base add_alkylating_agent Add Alkyl Halide (R-X) add_base->add_alkylating_agent react Warm to RT Stir 4-24h (Monitor by TLC/LC-MS) add_alkylating_agent->react cool_quench Cool to 0 °C react->cool_quench quench Quench with sat. aq. NH4Cl cool_quench->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine Dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify via Column Chromatography concentrate->purify product Isolated N1/N2 Regioisomers purify->product

Figure 2: Standard workflow for the base-mediated N-alkylation protocol.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the N-alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines. Yields and ratios are representative and can vary based on the specific substrate and alkylating agent.

EntryHalogen (X)Alkylating Agent (R-Lg)BaseSolventConditionsProduct Ratio (N1:N2)Ref.
1ClCH₃INaHTHF0 °C to RTMajor N1[2][3]
2BrBnBrK₂CO₃DMFRT to 50 °CMixture, favors N2[4][5]
3ClEt-OTsCs₂CO₃Acetonitrile80 °CMixture, favors N2[12]
4BrIsopropanolPPh₃, DIADTHF0 °C to RTMajor N2[6][7]
5ClPhCH₂CH₂-OTCACSA (cat.)1,2-DCE80 °CGood yield, N1/N2 ratio varies[9][10]

Bn = Benzyl, Et = Ethyl, Ts = Tosyl, DIAD = Diisopropyl azodicarboxylate, OTCA = Trichloroacetimidate, CSA = Camphorsulfonic acid

Troubleshooting and Key Insights

  • Poor Regioselectivity: If a mixture is consistently obtained, changing the base/solvent system is the most effective strategy. For N1, switch to NaH/THF. For N2, consider K₂CO₃/DMF or the Mitsunobu protocol.

  • No Reaction: Ensure the starting material is fully deprotonated before adding the alkylating agent. Use freshly opened anhydrous solvents and ensure the inert atmosphere is maintained. For less reactive alkylating agents (e.g., alkyl chlorides), adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction.

  • Difficult Separation: The polarity difference between N1 and N2 isomers can sometimes be small. Using a high-performance silica gel and testing various eluent systems (e.g., Hexanes/EtOAc, DCM/Methanol) is crucial. If separation is intractable, consider derivatizing the mixture to improve separability or resynthesizing with a more selective protocol.

  • Alternative Methods: For complex or acid-sensitive substrates, Phase Transfer Catalysis (PTC) offers a mild and efficient alternative, often using bases like K₂CO₃ or KOH with a phase-transfer catalyst (e.g., TBAB) in a biphasic system.[13][14][15]

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-c]pyridines and the Suzuki-Miyaura Reaction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purine makes it an attractive framework for designing molecules that can interact with a wide array of biological targets, including kinases, demonstrating potential as anti-inflammatory, anti-viral, and anti-cancer agents.[1] The ability to selectively functionalize this core structure is paramount for navigating the complex structure-activity relationships required in hit-to-lead optimization.[2]

Among the myriad of synthetic tools available for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester reagents.[3][4] This reaction provides a powerful and versatile strategy for elaborating the pyrazolo[3,4-c]pyridine core, enabling the introduction of diverse aryl and heteroaryl substituents.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions on the pyrazolo[3,4-c]pyridine nucleus. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and provide insights into overcoming common challenges associated with this specific heterocyclic system.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or carbon-triflate) bond of the halo-pyrazolo[3,4-c]pyridine. This step forms a square-planar Pd(II) intermediate.[4] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[6]

  • Transmetalation: This is often the rate-determining step. The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.[7][8] The choice of base is critical to facilitate this step without promoting unwanted side reactions.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition [PyP-Pd(II)L₂-X] Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex [PyP-Pd(II)L₂-R'] Oxidative_Addition->Transmetalation_Complex Transmetalation Reductive_Elimination [cis-PyP-Pd(II)L₂-R'] Transmetalation_Complex->Reductive_Elimination Isomerization Reductive_Elimination->Pd(0)L2 Reductive Elimination Product PyP-R' (Ar-R') Reductive_Elimination->Product PyP-X Pyrazolo[3,4-c]pyridine-X (Ar-X) PyP-X->Oxidative_Addition R'-B(OH)2 Organoboron Reagent (R'-B(OR)₂) R'-B(OH)2->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex caption Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents 1. Weigh Reagents - PyP-OTf (1.0 eq) - Boronic Acid (1.5 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Catalyst/Ligand Vessel 2. Add to dry Schlenk flask Reagents->Vessel Inert 3. Evacuate & Backfill with Argon (3x) Vessel->Inert Solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->Solvent Heat 5. Heat to 80-110 °C with stirring Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to RT Monitor->Cool Filter 8. Filter through Celite Cool->Filter Extract 9. Aqueous Workup & Extraction Filter->Extract Purify 10. Column Chromatography Extract->Purify caption Fig 2. Experimental Workflow for Protocol 1

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Halo-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows derivatives to interact with a wide array of biological targets, leading to their investigation as potential antimicrobial, anti-inflammatory, and anti-cancer agents.[1] The ability to efficiently introduce nitrogen-based functional groups at the C-5 position is crucial for the synthesis of diverse compound libraries for drug discovery. The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for this purpose, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[2]

This guide provides a comprehensive overview of the Buchwald-Hartwig amination as applied to 5-halo-1H-pyrazolo[3,4-c]pyridine substrates. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and a mechanistic framework to empower users to optimize this critical transformation.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which can be broken down into three key steps: oxidative addition, amination, and reductive elimination.

The Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine (R2NH) -X- Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Product Product Amido Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Ar-X 5-Halo-1H-pyrazolo[3,4-c]pyridine R2NH Primary or Secondary Amine Base e.g., NaOtBu

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 5-halo-1H-pyrazolo[3,4-c]pyridine to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[3] The electron-deficient nature of the pyrazolopyridine ring can facilitate this step.

  • Amine Coordination and Deprotonation: The amine then coordinates to the resulting palladium(II) complex. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of sensitive substrates.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2] Bulky, electron-rich ligands on the palladium center are known to facilitate this step.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of 5-halo-1H-pyrazolo[3,4-c]pyridines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Palladium Precatalyst

While various palladium sources can be used, palladium(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often preferred as they do not require an in-situ reduction step. Palladium(II) sources such as Pd(OAc)₂ are also widely used but may require a reducing agent in the reaction mixture. For challenging couplings, pre-formed palladium-ligand complexes, known as precatalysts, can offer higher activity and reproducibility.

Ligand Selection: The Key to Success

The ligand is arguably the most critical component of the catalyst system. For electron-deficient and potentially coordinating heterocycles like pyrazolo[3,4-c]pyridines, the choice of ligand is paramount to prevent catalyst deactivation and promote efficient turnover.

LigandStructureKey Features & Rationale
rac-BINAP Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthylA classic bidentate phosphine ligand. Its bite angle and steric bulk can promote reductive elimination and prevent catalyst decomposition. It has been successfully used for the amination of 5-bromo-1H-pyrazolo[3,4-c]pyridine.[4][5]
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA large bite angle bidentate ligand known for its high activity in a broad range of cross-coupling reactions. It is a good starting point for optimization with challenging substrates.
Josiphos A class of ferrocene-based diphosphine ligandsThese are highly effective for coupling heteroaryl chlorides with primary amines. Their steric bulk and electron-rich nature facilitate oxidative addition.
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylA bulky, electron-rich monophosphine ligand that is particularly effective for the monoarylation of primary amines and can be successful with challenging substrates.[6]
The Role of the Base

The base plays a multifaceted role in the catalytic cycle, and its choice can significantly impact the reaction outcome.

BasepKa of Conjugate AcidSuitability and Considerations
NaOtBu ~19A strong, non-nucleophilic base that is highly effective in many Buchwald-Hartwig reactions, including the amination of 5-bromo-1H-pyrazolo[3,4-c]pyridine.[4][5] Its high basicity can be detrimental to substrates with sensitive functional groups.
Cs₂CO₃ ~10.3A milder inorganic base that can be effective, especially with more reactive aryl bromides or iodides. Its solubility in organic solvents is often a key advantage.
K₃PO₄ ~12.3Another milder inorganic base that is often used when strong alkoxides are not tolerated. It may require higher reaction temperatures or more active catalyst systems.
Solvent Choice

The solvent must be anhydrous and degassed to prevent catalyst deactivation. Aprotic solvents with relatively high boiling points are generally preferred.

  • Toluene: A common and effective solvent for Buchwald-Hartwig aminations, offering a good balance of solubility for many substrates and a suitable boiling point for reactions requiring heat.

  • 1,4-Dioxane: Another frequently used solvent, though its potential to form peroxides requires caution.

  • tert-Butanol: Can be used, particularly with alkoxide bases.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware B Add Pd precatalyst, ligand, and base A->B C Establish inert atmosphere (Ar/N2) B->C D Add degassed solvent C->D E Add 5-halo-1H-pyrazolo[3,4-c]pyridine D->E F Add amine E->F G Heat to desired temperature F->G H Monitor reaction by TLC/LC-MS G->H I Cool to room temperature H->I J Quench and extract I->J K Dry and concentrate J->K L Purify by column chromatography K->L

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine with a Secondary Amine

This protocol is adapted from a reported successful procedure.[4][5]

Materials and Equipment:

  • 5-Bromo-1H-pyrazolo[3,4-c]pyridine

  • Secondary amine (e.g., morpholine)

  • Pd₂(dba)₃

  • rac-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and rac-BINAP (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and quench with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 5-Chloro-1H-pyrazolo[3,4-c]pyridine with a Primary Amine

Aryl chlorides are generally less reactive than aryl bromides, often necessitating a more active catalyst system and potentially higher temperatures.

Materials and Equipment:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Primary amine (e.g., benzylamine)

  • BrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To an oven-dried microwave vial containing a magnetic stir bar, add BrettPhos Pd G3 precatalyst (0.03 mmol, 3 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Seal the vial with a septum cap and purge with argon.

  • Under a positive flow of argon, add 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 mmol, 1.0 equiv) and the primary amine (1.1 mmol, 1.1 equiv).

  • Add anhydrous, degassed 1,4-dioxane (4 mL) via syringe.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction vial and work up as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality reagents/solvents.1. Use a pre-catalyst or a fresh bottle of Pd source and ligand. 2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents are pure and solvents are anhydrous and degassed.
Hydrodehalogenation 1. Presence of water. 2. Reductive elimination is slow compared to competing pathways.1. Use scrupulously dried reagents and solvents. 2. Switch to a more electron-rich and bulky ligand to promote reductive elimination.
Diarylation of Primary Amines The product amine is more reactive than the starting amine.Use a slight excess of the primary amine. Employ a ligand known to favor monoarylation, such as BrettPhos.[7]
Formation of Palladium Black Catalyst decomposition.Ensure a strictly inert atmosphere. The ligand-to-palladium ratio may need to be optimized.

References

The Utility of 7-Chloro-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment-Based Approach

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments" (typically <250 Da), which, due to their size, can explore chemical space more effectively than larger, more complex molecules.[3] These fragments often exhibit weak binding affinities (in the high micromolar to millimolar range), necessitating the use of sensitive biophysical techniques for their detection.[1][4] The true strength of this approach lies in the high quality of the initial hits. Fragments that bind, even weakly, often do so with high ligand efficiency, making them excellent and more tractable starting points for chemical elaboration into potent, drug-like molecules.[2][3]

Heterocyclic scaffolds are a cornerstone of FBDD, prized for their prevalence in biologically active compounds and their ability to form key interactions with protein targets.[5] Among these, the pyrazolopyridine core is of significant interest. As a purine isostere, it is frequently found in compounds targeting ATP-binding sites, particularly in protein kinases.[5][6] This application note provides a detailed guide to the use of a specific, strategically functionalized pyrazolopyridine fragment, 7-Chloro-1H-pyrazolo[3,4-c]pyridine , in an FBDD campaign. We will explore its rationale for use, detailed protocols for screening and hit validation, and strategies for its elaboration into a lead compound, grounded in a representative kinase target case study.

The Fragment: this compound

The choice of fragment is critical to the success of an FBDD campaign. This compound offers several advantageous features:

  • Privileged Scaffold: The pyrazolo[3,4-c]pyridine core is a known pharmacophore for kinases, mimicking the hinge-binding interactions of the purine core of ATP.[5][6] This increases the probability of identifying hits against this important target class.

  • Optimal Fragment Size: With a molecular weight of 153.57 g/mol , it fits well within the "Rule of Three" criteria for fragments, ensuring a higher likelihood of efficient binding.[6][7]

  • Defined Elaboration Vector: The chlorine atom at the 7-position provides a specific and synthetically tractable handle for chemical modification. This "poised" nature is highly desirable, as it allows for directed chemical growth into adjacent pockets of the target protein once a binding mode is confirmed.[5] This vector points away from the likely hinge-binding region, making it ideal for targeting solvent-exposed areas to improve potency and selectivity.

  • Synthetic Accessibility: The synthesis of halo-substituted pyrazolopyridines is well-documented, allowing for reliable access to the fragment and its subsequent analogs.[5][6]

Chemical Properties
PropertyValueSource
Molecular Formula C₆H₄ClN₃[6][7]
Molecular Weight 153.57 g/mol [6][7]
CAS Number 76006-11-6[6][7]
Appearance White to off-white solid[5]

FBDD Workflow: A Representative Case Study on "TargetKinase"

To illustrate the application of this compound, we will follow a typical FBDD workflow against a hypothetical protein, "TargetKinase." This workflow demonstrates the integration of multiple biophysical techniques for robust hit identification and validation.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Orthogonal Confirmation cluster_2 Phase 3: Structural Characterization & Elaboration Primary_Screen Primary Screen (DSF or SPR) Hit_Triage Hit Triage & Analysis Primary_Screen->Hit_Triage Fragment_Library Fragment Library (incl. This compound) Fragment_Library->Primary_Screen NMR_Screen Orthogonal Screen (NMR - STD or WaterLOGSY) Hit_Triage->NMR_Screen ITC Affinity Determination (ITC) NMR_Screen->ITC Confirmed Hits Crystallography Structural Biology (X-ray Crystallography) ITC->Crystallography SBDD Structure-Based Design (Hit-to-Lead Elaboration) Crystallography->SBDD Lead_Compound Potent Lead Compound SBDD->Lead_Compound

Caption: Integrated workflow for an FBDD campaign.

Phase 1: Primary Screening Protocols

The goal of the primary screen is to rapidly identify fragments that interact with TargetKinase from a larger library. Thermal shift and SPR are high-throughput methods well-suited for this purpose.[8]

Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding.[9] A positive shift indicates stabilization, implying a binding event.[10]

Materials:

  • TargetKinase protein stock (0.2-0.5 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well PCR plates.

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare Master Mix: Dilute SYPRO Orange dye to a 10x working concentration in the protein buffer.

  • Prepare Fragment Plate: In a fresh plate, prepare a 1 mM working solution of this compound by diluting the 100 mM stock. Also, prepare a DMSO-only control.

  • Assay Plate Setup: To each well of the final PCR plate, add:

    • 18 µL of TargetKinase protein solution.

    • 2 µL of 10x SYPRO Orange.

    • 1 µL of the 1 mM fragment solution (final fragment concentration: 50 µM, final DMSO: 0.5%).

  • Run Experiment: Seal the plate, centrifuge briefly, and place it in the qPCR instrument. Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis:

    • Determine the Tₘ for each well by fitting the sigmoidal unfolding curve.

    • Calculate the thermal shift: ΔTₘ = Tₘ (protein + fragment) - Tₘ (protein + DMSO).

    • A hit is typically defined as a ΔTₘ > 2 °C or > 3 standard deviations from the mean of the plate controls.

Illustrative Data:

FragmentFinal Conc. (µM)Tₘ (°C)ΔTₘ (°C)Hit?
DMSO ControlN/A45.20.0No
This compound 5048.5+3.3Yes
Negative Control Fragment5045.1-0.1No
Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface where the target protein is immobilized.[4][11]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • TargetKinase protein (50 µg/mL in 10 mM sodium acetate, pH 4.5).

  • Running Buffer (e.g., HBS-EP+ buffer with 1-2% DMSO).

  • Fragment solutions prepared in running buffer.

Procedure:

  • Immobilization: Immobilize TargetKinase onto the sensor chip surface via standard amine coupling to a target level of ~8,000-10,000 Response Units (RU). A reference flow cell should be activated and blocked without protein.

  • Screening:

    • Inject fragments from the library (including this compound) at a single high concentration (e.g., 100 µM) over the target and reference surfaces.

    • Use a short contact time (e.g., 30-60 seconds) and a subsequent dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Identify hits based on a response significantly above the noise level. The response should be specific to the target surface and show a concentration-dependent increase in follow-up experiments.

Phase 2: Hit Validation and Affinity Determination

Hits from the primary screen must be validated using an orthogonal method to eliminate false positives.[12] Ligand-observed NMR techniques are ideal for this as they directly report on the binding of the fragment in solution.

Protocol 3: Saturation Transfer Difference (STD) NMR

STD NMR is a powerful ligand-observed experiment that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[6][13]

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • TargetKinase protein (~10-20 µM).

  • This compound (~1 mM).

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

Procedure:

  • Sample Preparation: Prepare a sample containing TargetKinase and the fragment in the deuterated buffer. A ligand-only control spectrum should also be acquired.

  • Experiment Setup:

    • Set up two experiments: an "on-resonance" experiment where a region of the spectrum containing only protein signals is selectively saturated (e.g., -1.0 ppm), and an "off-resonance" experiment where a region devoid of any signals is irradiated (e.g., 40 ppm).

    • Use a saturation time of ~2 seconds.

  • Data Acquisition & Processing:

    • Acquire both on- and off-resonance spectra.

    • The STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Analysis:

    • The presence of signals in the STD spectrum confirms that the fragment binds to the protein.[14]

    • The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface (the "binding epitope").[14]

STD_NMR_Principle cluster_protein Protein cluster_ligand Bound Ligand P1 Proton A P2 Proton B P1->P2 Spin Diffusion L1 Proton X P2->L1 Saturation Transfer (NOE) Observer Observe Ligand Signal in STD Spectrum L1->Observer L2 Proton Y L2->Observer RF Selective RF Saturation RF->P1 On-Resonance

Caption: Principle of STD-NMR for detecting ligand binding.

Phase 3: Structural Biology and Hit-to-Lead Elaboration

The ultimate validation for an FBDD hit is the determination of its three-dimensional binding mode, typically via X-ray crystallography.[12] This structural information is the blueprint for rational, structure-based drug design.

Protocol 4: X-ray Crystallography via Crystal Soaking

Procedure:

  • Crystal Preparation: Grow crystals of TargetKinase in its apo form to a suitable size.

  • Soaking:

    • Prepare a soaking solution containing the mother liquor, a cryoprotectant, and this compound at a concentration several-fold higher than its expected Kd (e.g., 5-10 mM).[3]

    • Transfer an apo crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect a diffraction dataset at a synchrotron source.

  • Structure Solution: Process the data and solve the structure by molecular replacement using the apo structure. Calculate a difference electron density map (Fo-Fc) to reveal the position and orientation of the bound fragment.

Structure-Based Elaboration of the this compound Hit

With the crystal structure of the TargetKinase-fragment complex in hand, the medicinal chemistry campaign can begin. The 7-chloro position serves as the primary vector for elaboration.[5]

Elaboration_Strategy cluster_vectors Synthetic Elaboration Vectors Core This compound (Hinge Binder) C7 C7 (Chloro position) - Suzuki Coupling - Buchwald-Hartwig Amination Core->C7 N1 N1 Position - N-Alkylation Core->N1 C3 C3 Position - Borylation/Coupling Core->C3 Pocket1 Adjacent Hydrophobic Pocket C7->Pocket1 Grow into Pocket2 Solvent-Exposed Region N1->Pocket2 Extend towards Pocket3 Selectivity Pocket C3->Pocket3 Probe

Caption: Synthetic elaboration vectors on the pyrazolopyridine scaffold.

Elaboration Strategy:

  • Vector C7 (Primary): The chloro group can be readily displaced or used in cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Introduce aryl or heteroaryl groups to occupy a nearby hydrophobic pocket and increase potency.

    • Buchwald-Hartwig Amination: Introduce substituted amines to form new hydrogen bonds or salt bridges with residues in the solvent-exposed region, improving both potency and physicochemical properties.[5]

  • Vector N1: Selective N-alkylation can introduce moieties that extend towards the solvent front, providing a handle for improving solubility or modulating pharmacokinetics.[5]

  • Vector C3: Functionalization at C3, for instance via borylation followed by cross-coupling, can be used to probe for interactions in other nearby pockets, potentially enhancing selectivity over other kinases.[5]

This iterative process of synthesizing new analogs, determining their potency and binding affinity, and obtaining co-crystal structures is the core of the hit-to-lead phase, ultimately transforming a millimolar fragment into a nanomolar lead compound.

Conclusion

This compound represents an exemplary fragment for modern drug discovery campaigns. Its combination of a privileged core scaffold and a strategically placed, synthetically tractable chlorine atom makes it a high-value starting point, particularly for kinase targets. By employing a robust, multi-faceted biophysical screening cascade as outlined in these protocols, researchers can confidently identify and validate its binding. The subsequent structural information gained from X-ray crystallography provides a clear and rational path for chemical elaboration, maximizing the potential for efficient and successful development of novel, potent, and selective inhibitors.

References

Experimental procedure for the purification of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Document ID: APN-PPC-2026-01A Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide to the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Pyrazolo[3,4-c]pyridine scaffolds are of significant interest due to their activity as inhibitors of crucial enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] Achieving high purity of the title compound is paramount for obtaining reliable biological data and ensuring reproducibility in downstream applications. This document details two primary purification methodologies: recrystallization and flash column chromatography, supported by expert insights, safety protocols, and methods for purity validation.

Introduction: The Importance of Purity

This compound (CAS: 76006-11-6, Mol. Formula: C₆H₄ClN₃) is a foundational scaffold for the synthesis of a wide array of pharmacologically active molecules.[1] Its derivatives have shown potential in treating a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1] The presence of impurities, even in small amounts, can drastically alter experimental outcomes by introducing off-target effects or inhibiting desired reactions. Therefore, a robust and validated purification strategy is not merely a procedural step but a prerequisite for scientific integrity. This guide is designed for researchers and drug development professionals to establish a reliable protocol for obtaining high-purity this compound.

Safety First: Handling this compound

Before commencing any experimental work, it is critical to understand and mitigate the risks associated with this compound.

Hazard Profile: this compound and its iodo-substituted analogs are classified as acutely toxic if swallowed. The material safety data sheets (MSDS) for this and similar compounds indicate the following hazards:

  • GHS Classification: Acute Toxicity, Oral (Category 3 or 4).[2]

  • Signal Word: Danger or Warning.[3]

  • Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

Mandatory Safety Protocols: Adherence to the following protocols is essential to ensure personnel safety.

ProtocolSpecificationRationale
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves (or equivalent), and chemical splash goggles.To prevent skin and eye contact with the hazardous solid.
Ventilation All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][4]
Handling Avoid creating dust. Use appropriate tools for weighing and transferring the solid.Minimizes the risk of inhalation and contamination of the workspace.[4]
Waste Disposal Dispose of all chemical waste, including contaminated consumables, in a designated hazardous waste container according to institutional and local regulations.To prevent environmental contamination and ensure proper handling of toxic materials.[2]
Emergency Procedures In case of accidental ingestion, call a poison control center or doctor immediately.[4] For skin/eye contact, flush with copious amounts of water for at least 15 minutes.[3]To mitigate harm from accidental exposure.

Purification Strategy: Recrystallization vs. Chromatography

The choice of purification method depends on the impurity profile of the crude material and the desired final purity.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid that is already relatively pure. It relies on the difference in solubility between the target compound and the impurities in a chosen solvent at different temperatures. It is often faster and more scalable than chromatography. One report indicates direct recrystallization of the crude product from ethyl acetate yields pure material.[1]

  • Flash Column Chromatography: This method is superior for separating the target compound from significant quantities of impurities or from byproducts with similar polarities. It utilizes a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption.[5][6] This technique offers higher resolution but is more labor-intensive and consumes more solvent.

Below is a workflow to guide the decision-making process.

G start Crude 7-Chloro-1H- pyrazolo[3,4-c]pyridine tlc Analyze by TLC start->tlc decision Single major spot with minor impurities? tlc->decision recrystallize Purify by Recrystallization decision->recrystallize  Yes chromatography Purify by Flash Column Chromatography decision->chromatography No (multiple spots or streaking) end_product High-Purity Product recrystallize->end_product chromatography->end_product G cluster_dissolve Dissolution cluster_cool Crystallization cluster_isolate Isolation a Crude Solid in Flask b Add minimal EtOAc a->b c Heat until dissolved b->c d Slow cool to RT c->d e Ice Bath d->e f Vacuum Filtration e->f g Wash with Cold EtOAc f->g h Dry under Vacuum g->h

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly following the common synthetic route from 2-chloro-3-amino-4-methylpyridine.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields in this synthesis can be attributed to several factors, primarily related to the sensitive nature of the diazotization and subsequent cyclization steps.

Potential Causes and Solutions:

  • Inadequate Temperature Control During Diazotization: The diazonium salt intermediate is highly unstable at elevated temperatures.

    • Solution: Maintain a strict temperature range of 0-5 °C during the dropwise addition of the sodium nitrite solution. Use an ice-salt bath for more efficient cooling. Overheating can lead to the decomposition of the diazonium salt and the formation of undesired byproducts, such as the corresponding hydroxyl compound.[1]

  • Suboptimal pH of the Reaction Mixture: The pH of the solution plays a critical role in both the formation and stability of the diazonium salt.

    • Solution: Ensure the reaction medium is sufficiently acidic. Acetic acid is commonly used as the solvent to maintain an acidic environment.[2] The use of potassium acetate as a buffer can also be beneficial.[2]

  • Slow or Incomplete Cyclization: The intramolecular cyclization of the diazonium intermediate to form the pyrazole ring can be slow.

    • Solution: After the diazotization is complete, allow the reaction to warm slowly to room temperature and stir for an extended period (e.g., 66 hours) to ensure the cyclization goes to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

Question 2: My reaction mixture has turned into a dark, tarry mess. What went wrong?

Answer:

The formation of a dark, intractable tar is a common issue in diazotization reactions and usually indicates the decomposition of the diazonium salt intermediate and subsequent polymerization or side reactions.

Potential Causes and Solutions:

  • Localized Overheating: Even if the overall reaction temperature is controlled, localized "hot spots" can occur during the addition of sodium nitrite, leading to rapid decomposition.

    • Solution: Add the sodium nitrite solution very slowly and dropwise with vigorous stirring to ensure rapid dispersion and minimize localized heat generation.

  • Presence of Impurities in the Starting Material: Impurities in the 2-chloro-3-amino-4-methylpyridine can catalyze decomposition pathways.

    • Solution: Ensure the purity of the starting amine. Recrystallization or column chromatography of the starting material may be necessary if it is of low quality.

  • Incorrect Stoichiometry: An excess of sodium nitrite can lead to side reactions and the formation of colored byproducts.

    • Solution: Use a slight excess of sodium nitrite (e.g., 1.5 equivalents) but avoid a large excess.[2]

Question 3: TLC analysis shows unreacted 2-chloro-3-amino-4-methylpyridine even after extended reaction time. How can I drive the reaction to completion?

Answer:

Incomplete consumption of the starting material suggests an issue with the diazotization step.

Potential Causes and Solutions:

  • Insufficient Nitrosating Agent: The amount of sodium nitrite may not be sufficient to convert all of the starting amine to the diazonium salt.

    • Solution: While a large excess should be avoided, ensure that at least 1.5 equivalents of sodium nitrite are used relative to the starting amine.[2]

  • Poor Solubility of the Starting Material: If the 2-chloro-3-amino-4-methylpyridine is not fully dissolved, it will not be accessible to the nitrosating agent.

    • Solution: Ensure the starting material is completely dissolved in the acetic acid before cooling and adding the sodium nitrite. Gentle warming prior to cooling may be necessary.

  • Decomposition of the Nitrosating Agent: The sodium nitrite solution should be freshly prepared.

    • Solution: Prepare the aqueous solution of sodium nitrite just before use.

Question 4: I am having difficulty isolating the this compound from the reaction mixture. What is the best work-up and purification strategy?

Answer:

The work-up and purification procedure is critical for obtaining a pure product with a good yield.

Work-up Procedure:

  • Neutralization: After the reaction is complete, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate. Perform this step slowly and with cooling, as it is an exothermic reaction. The product will precipitate out of the solution.

  • Filtration: Collect the crude solid by filtration and wash it with cold water to remove any inorganic salts.[2]

Purification Strategy:

  • Recrystallization: For initial purification, recrystallization from a suitable solvent like ethyl acetate can be effective in removing many impurities.[3]

  • Column Chromatography: For higher purity, column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable synthetic route to this compound?

    • The synthesis starting from 2-chloro-3-amino-4-methylpyridine via a diazotization and intramolecular cyclization reaction is a commonly reported and relatively straightforward method.[2]

  • Q2: What are the critical reaction parameters to ensure a successful synthesis?

    • Strict temperature control (0-5 °C) during diazotization, maintaining an acidic pH, slow and controlled addition of sodium nitrite, and allowing for a sufficient reaction time for cyclization are all crucial parameters.

  • Q3: How can I effectively monitor the progress of the reaction?

    • Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to track the disappearance of the starting material and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.[3]

  • Q4: What are the expected spectroscopic data for pure this compound?

    • Mass Spectrometry: The expected [M+H]⁺ peaks are at m/z 154.0 and 156.0, corresponding to the chlorine isotopes (³⁵Cl and ³⁷Cl).[2]

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazole and pyridine rings. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the bicyclic system.

  • Q5: What are the recommended storage conditions for this compound?

    • The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition.

  • Q6: What are the primary safety precautions for this synthesis?

    • Diazonium salts are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures. Sodium nitrite is a strong oxidizing agent and is toxic. Acetic acid is corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.

Data and Protocols

Table 1: Optimized Reaction Conditions for the Synthesis of this compound
ParameterRecommended ConditionRationale
Starting Material 2-chloro-3-amino-4-methylpyridineReadily available precursor.
Reagents Sodium nitrite, Potassium acetateFor diazotization and buffering.[2]
Solvent Acetic acidProvides the necessary acidic medium.[2]
Temperature 0-5 °C (Diazotization), Room Temperature (Cyclization)Critical for the stability of the diazonium salt.
Reaction Time ~66 hoursTo ensure complete cyclization.[2]
Work-up Neutralization with NaHCO₃, FiltrationTo isolate the crude product.[2]
Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate)To obtain a high-purity product.[2]
Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from the literature.[2]

  • Dissolve 2-chloro-3-amino-4-methylpyridine (1.0 eq) and potassium acetate (1.3 eq) in acetic acid in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a freshly prepared aqueous solution of sodium nitrite (1.5 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture for 66 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizations

Synthetic Pathway

Synthesis A 2-chloro-3-amino-4-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, Acetic Acid, 0-5 °C C This compound B->C Intramolecular Cyclization, RT, 66h

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting Start Low Yield or No Product Temp Check Temperature Control (0-5 °C during diazotization?) Start->Temp Time Check Reaction Time (Sufficient for cyclization?) Temp->Time Yes Solution1 Optimize Cooling (Ice-salt bath, slow addition) Temp->Solution1 No Reagents Check Reagent Quality & Stoichiometry (Pure starting material? Fresh NaNO₂?) Time->Reagents Yes Solution2 Extend Reaction Time (Monitor by TLC) Time->Solution2 No Solution3 Purify Starting Material Use fresh reagents in correct amounts Reagents->Solution3 No End Improved Yield Reagents->End Yes Solution1->End Solution2->End Solution3->End

Caption: Decision tree for troubleshooting low yield.

References

Side reactions in the synthesis of pyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazolopyridine Synthesis

Introduction

Welcome to the technical support hub for the synthesis of pyrazolopyridine derivatives. This scaffold is a cornerstone in medicinal chemistry and materials science, yet its synthesis is often accompanied by challenges ranging from low yields to complex side reactions.[1][2][3][4] This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the lab. We will delve into the mechanistic origins of these problems and provide actionable, field-proven strategies to overcome them.

Section 1: General Troubleshooting & FAQs

This section addresses broad, frequently encountered issues during pyrazolopyridine synthesis.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in pyrazolopyridine synthesis, particularly in multicomponent reactions, are a frequent challenge.[5] A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: The purity of the aminopyrazole is paramount.[5] Aminopyrazoles can be susceptible to degradation or may contain impurities from their synthesis that inhibit the reaction.

    • Recommendation: Verify the purity of your aminopyrazole by NMR and LC-MS. If necessary, recrystallize or purify it via column chromatography before use. Ensure other reagents, like β-dicarbonyl compounds or enaminones, are also of high purity.[5]

  • Reaction Conditions (Solvent, Temperature, Catalyst):

    • Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[5] While acetic acid or ethanol are common, a solvent screen is often necessary.[5][6] In some cases, solvent-free conditions at elevated temperatures (e.g., 100-120 °C) can dramatically improve yields.[5][7]

    • Catalyst: While many syntheses proceed with simple acid catalysis (e.g., acetic acid), Lewis acids like ZrCl₄, ZnCl₂, or CuCl₂ can be more effective for certain substrates.[4][5][7] Catalyst loading should also be optimized.

    • Temperature & Time: These reactions are highly sensitive to temperature. The initial condensation may occur at a lower temperature, but the subsequent cyclization often requires significant heat (reflux).[8][9][10] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[5][8]

  • Atmosphere and Water Content: Many condensation reactions are sensitive to water, which can lead to the hydrolysis of intermediates or starting materials.[8]

    • Recommendation: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if your reagents are moisture-sensitive.[8]

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, LCMS) start->check_purity purify Recrystallize or Chromatograph Starting Materials check_purity->purify Impure? optimize_cond Optimize Reaction Conditions check_purity->optimize_cond Pure purify->optimize_cond solvent_screen Screen Solvents (e.g., AcOH, EtOH, Toluene, Solvent-Free) optimize_cond->solvent_screen catalyst_screen Screen Catalysts (Brønsted vs. Lewis Acids) solvent_screen->catalyst_screen temp_time Optimize Temperature & Time (Monitor by TLC) catalyst_screen->temp_time check_atmosphere Control Atmosphere (Inert gas, Anhydrous Solvent) temp_time->check_atmosphere success Yield Improved check_atmosphere->success

Caption: Systematic workflow for troubleshooting low reaction yields.

Section 2: Troubleshooting Specific Side Reactions

This section provides in-depth analysis and solutions for specific, commonly observed side products.

Question: I am observing two distinct product spots on my TLC/LC-MS that appear to be isomers. What is the likely cause and how can I control the regioselectivity?

Answer: The formation of regioisomers is the most common side reaction in pyrazolopyridine synthesis, especially when using unsymmetrical starting materials like a 1,3-dicarbonyl compound.[7][11] The issue arises from the two possible pathways for cyclization.

Mechanistic Insight: 5-aminopyrazoles are polyfunctional nucleophiles with three reactive sites: the 5-NH₂ group, the N1-H of the pyrazole ring, and the C4-H.[6] When reacting with an unsymmetrical 1,3-dicarbonyl compound, the initial condensation can occur at either carbonyl group, leading to two different enaminone intermediates. Subsequent cyclization onto the pyrazole ring dictates the final regioisomer.

  • Pathway A (Desired): The more electrophilic carbonyl reacts first, leading to cyclization between C4 of the pyrazole and the second carbonyl, forming the desired pyrazolo[3,4-b]pyridine.[6]

  • Pathway B (Side Product): If the N1-H of the pyrazole attacks the second carbonyl, a competing cyclization can occur, potentially leading to the isomeric pyrazolo[1,5-a]pyrimidine system, especially if the N1 position is unsubstituted.[6]

The final ratio of products depends heavily on the relative electrophilicity of the two carbonyl groups in the diketone.[7][11]

G cluster_0 Reaction Pathways Aminopyrazole 5-Aminopyrazole Intermediate_A Intermediate A (Attack at C1) Aminopyrazole->Intermediate_A Pathway A Intermediate_B Intermediate B (Attack at C3) Aminopyrazole->Intermediate_B Pathway B Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediate_A Pathway A Diketone->Intermediate_B Pathway B Product_A Pyrazolo[3,4-b]pyridine (Regioisomer 1) Intermediate_A->Product_A C4 Cyclization Product_B Pyrazolo[1,5-a]pyrimidine or other isomer (Regioisomer 2) Intermediate_B->Product_B N1 Cyclization

Caption: Competing pathways leading to regioisomer formation.

Control Strategies:

  • Choice of Precursors: The most effective strategy is to use starting materials that favor one pathway.

    • Highly Differentiated Diketones: Use a 1,3-dicarbonyl compound where one carbonyl is significantly more electrophilic (e.g., a keto-ester vs. a ketone). The reaction will preferentially proceed via attack at the more reactive site.[6]

    • N-Substituted Pyrazoles: Using an aminopyrazole that is already substituted at the N1 position (e.g., 1-phenyl-5-aminopyrazole) completely blocks the pathway leading to pyrazolo[1,5-a]pyrimidine isomers, forcing the reaction toward the desired pyrazolo[3,4-b]pyridine.[6]

  • Reaction Condition Optimization:

    • Acid Catalysis: For some systems, strong acid catalysis (e.g., HCl in dioxane) at elevated temperatures can favor the thermodynamically more stable pyrazolo[3,4-b]pyridine isomer.[7]

    • Solvent Effects: Acetic acid at reflux is a standard condition that often provides good regioselectivity for the synthesis of 4- and 6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines.[6]

Table 1: Effect of Reaction Conditions on Regioselectivity

Starting MaterialsConditionsMajor ProductReference
5-Aminopyrazole + Trifluoromethyl-β-diketoneAcetic Acid, Reflux4-Trifluoromethyl-pyrazolo[3,4-b]pyridine--INVALID-LINK--[6]
Hydrazine, β-Ketonitrile, β-DiketoneSolvent-free, Multicomponent6-Trifluoromethyl-pyrazolo[3,4-b]pyridine--INVALID-LINK--[6]
1-Phenyl-5-aminopyrazole + EnaminoneAcetic AcidPyrazolo[3,4-b]pyridine--INVALID-LINK--[6]
5-Aminopyrazole (N-H) + EnaminoneAcetic AcidPyrazolo[1,5-a]pyrimidine--INVALID-LINK--[6]

Question: My pyrazole starting material is being alkylated at two different nitrogen atoms. How can I achieve selective N-alkylation?

Answer: Regioselective N-alkylation of an unsymmetrical pyrazole core is a classic challenge in heterocyclic chemistry.[12][13] The two ring nitrogens often have comparable nucleophilicity, leading to mixtures of N1 and N2 alkylated products, which can be difficult to separate.[12][13]

Mechanistic Insight: The outcome of the alkylation is a delicate balance between steric and electronic factors, as well as the reaction conditions (base, solvent, counter-ion).[13]

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 or C5) will sterically hinder the adjacent nitrogen, directing the alkylating agent to the less hindered nitrogen.[14]

  • Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the nature of the pyrazolate anion and its associated counter-ion (Na⁺, K⁺, Cs⁺). Larger, "softer" cations like Cs⁺ can coordinate to both nitrogen atoms, influencing the site of alkylation.[13]

Control Strategies:

  • Steric Control: This is the most straightforward approach. If your synthetic route allows, install a bulky group at the C3 or C5 position to block one of the nitrogen atoms, thereby directing alkylation to the other.[14]

  • Guided by Functional Groups: Specific functional groups can direct alkylation. For instance, a hydrazone substituent has been shown to effectively control the selectivity of alkylation in trifluoromethylated pyrazoles.[13]

  • Advanced Methods: For particularly challenging cases where traditional methods fail, consider modern enzymatic or catalyst-controlled approaches. Engineered enzymes have been developed that can perform N-alkylation with exceptional regioselectivity (>99%).[12]

Section 3: Protocol & Purification

Protocol: General Procedure for the Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction [11]

This protocol is a general starting point based on the well-established Gould-Jacobs reaction, adapted for pyrazolopyridine synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 3-aminopyrazole derivative (1.0 eq).

  • Reagent Addition: Add diethyl ethoxymethylenemalonate (1.1 to 1.5 eq).

  • Thermal Condensation: Heat the mixture, typically in a high-boiling solvent like diphenyl ether or under solvent-free conditions, to a high temperature (e.g., 250 °C). This step forms the intermediate anilidomethylenemalonate and requires heat for the subsequent 6-electron cyclization.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from minutes to hours depending on the substrate and temperature.[9]

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexane or ether).[9]

  • Purification: If isomers or impurities are present, the crude product must be purified.

Troubleshooting Purification:

Question: I have a mixture of isomers that are very difficult to separate by column chromatography. What are my options?

Answer: Separating regioisomers of pyrazolopyridines can be challenging due to their similar polarities.[5]

  • Optimize Column Chromatography:

    • Stationary Phase: While silica gel is standard, consider using alumina or a reverse-phase C18 silica for difficult separations.

    • Mobile Phase: A systematic screen of solvent systems is crucial. Start with a standard hexane/ethyl acetate gradient.[5] If that fails, try systems with different selectivities, such as dichloromethane/methanol or toluene/acetone. Adding a small amount of a modifier like triethylamine (0.1-1%) can sometimes improve the separation of basic heterocyclic compounds.

    • Technique: Use a long column with a slow flow rate to maximize resolution. Flash chromatography is the most common and effective method.[5]

  • Crystallization: Fractional crystallization is a powerful technique if your products are crystalline. Try a range of solvents to find one in which the solubility of the two isomers is significantly different.

  • Chemical Derivatization: If separation is impossible, consider carrying the mixture to the next step. Sometimes, the derivatives of the isomers have vastly different properties, making separation easier.

  • Acid-Base Extraction: In some cases, the pKa of the isomeric products might be different enough to allow for separation via careful acid-base extraction. Another approach involves forming acid addition salts, which can be selectively crystallized.[15]

References

Pyrazolopyridine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrazolopyridine synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of pyrazolopyridines, offering explanations and actionable solutions.

FAQ 1: Low Yield

Question: I am consistently obtaining low yields in my pyrazolopyridine synthesis. What are the most common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazolopyridine synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as inhibitors or participate in side reactions, consuming your starting materials and reducing the yield of the desired product.

    • Recommendation: Always ensure your starting materials are of high purity. If in doubt, recrystallize or purify them before use.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration can dramatically influence the reaction's efficiency. While traditional methods often employ acidic catalysts like acetic acid, modern protocols have demonstrated the efficacy of Lewis acids (e.g., ZrCl₄, CuCl₂, ZnCl₂) and even nano-magnetic catalysts.[1][2]

    • Recommendation: Conduct a catalyst screen to identify the most effective one for your specific substrates. Optimize the catalyst loading; for instance, in some syntheses, as little as 5 mg of an amorphous carbon-supported sulfonic acid was found to be optimal.[1]

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction kinetics.

    • Recommendation: A solvent screen is highly recommended. Ethanol is a common choice, but for certain reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1] Water has also been used as a green solvent in some protocols.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, many require heating.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid prolonged heating that could lead to decomposition.[1]

FAQ 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[2][3] The relative electrophilicity of the two carbonyl groups will dictate the proportion of the resulting regioisomers.[2][3]

  • Controlling Regioselectivity:

    • Reactant Choice: If possible, using symmetrical starting materials will circumvent the issue of regioselectivity.

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1] For instance, in some cases, differences in the electrophilicity of the carbonyl groups can lead to regioselectivity higher than 80%.[2]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers.[1]

      • Stationary Phase: Silica gel is the most commonly used stationary phase.

      • Mobile Phase: A systematic approach to eluent selection is recommended. Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1] Careful optimization of the solvent gradient is key to achieving good separation.

FAQ 3: Difficult Purification

Question: I am struggling with the purification of my pyrazolopyridine product. What are some effective strategies?

Answer: Purification can be challenging due to the polarity of pyrazolopyridines and the potential for co-eluting byproducts.[1]

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification. This typically involves extraction with an organic solvent, followed by washing with water and brine, and drying over an anhydrous salt like Na₂SO₄.[1][4]

  • Column Chromatography:

    • Stationary Phase: While silica gel is standard, for highly polar compounds, other stationary phases like alumina or reverse-phase silica (C18) might be more effective.

    • Mobile Phase: As mentioned, a gradient elution from a non-polar to a more polar solvent system is a good starting point. For very polar products, adding a small percentage of a more polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase can be beneficial.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique to obtain a product of high purity. The choice of solvent is critical and may require some experimentation.

II. Troubleshooting Guides

This section provides structured troubleshooting workflows for specific synthetic challenges.

Troubleshooting Workflow: Low Yield in a Three-Component Reaction

This workflow provides a step-by-step guide to diagnose and resolve low yields in the common three-component synthesis of pyrazolopyridines.

References

Technical Support Center: Overcoming Solubility Challenges of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-c]pyridine derivatives. This guide is designed to provide you with practical, in-depth troubleshooting strategies and foundational knowledge to overcome the solubility challenges frequently encountered with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and successful laboratory execution, empowering you to advance your research with confidence.

Introduction to the Challenge

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, the planar, aromatic nature of this fused ring system often leads to poor aqueous solubility. This inherent low solubility can significantly hinder preclinical development, leading to issues with formulating effective concentrations for in vitro assays, achieving desired exposure in in vivo models, and ultimately, impacting oral bioavailability.

This guide provides a structured approach to diagnosing and resolving these solubility issues through a series of frequently asked questions, troubleshooting guides with detailed protocols, and an exploration of the underlying scientific principles.

Troubleshooting Guide: Common Solubility Issues & Step-by-Step Solutions

This section addresses the most common solubility-related questions our team receives. Each question is followed by a detailed, actionable protocol.

Question 1: My pyrazolo[3,4-c]pyridine derivative is precipitating in my aqueous buffer during my in vitro assay. How can I keep it in solution?

Answer: This is a classic sign that the aqueous solubility of your compound is being exceeded. The first line of defense is often pH modification, especially given the basic nature of the pyridine and pyrazole nitrogens. The predicted pKa of the parent 1H-pyrazolo[3,4-c]pyridine is approximately 10.94, though this will vary with substitution.[1] By lowering the pH of your buffer, you can protonate one or more of the nitrogen atoms, creating a more soluble salt form of your compound.

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_stock Prepare a concentrated stock solution (e.g., 10-20 mM in DMSO) test_buffers Prepare a series of buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4) add_compound Add a small aliquot of stock to each buffer to a final desired concentration test_buffers->add_compound Dilution incubate Incubate and equilibrate (e.g., 1-2 hours at room temperature) add_compound->incubate visual_insp Visually inspect for precipitation incubate->visual_insp quant_analysis Optional: Quantify soluble fraction (Centrifuge, measure supernatant by UV-Vis/LC-MS) visual_insp->quant_analysis

Caption: Workflow for assessing pH-dependent solubility.

  • Determine the pKa: If not known, use computational tools to predict the pKa of your specific derivative. The pyridine nitrogen is a likely site of protonation.

  • Prepare Buffers: Prepare a range of biologically compatible buffers (e.g., citrate, phosphate, acetate) with pH values spanning a range below the predicted pKa (e.g., pH 4.0 to 7.4).

  • Solubility Test:

    • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to each buffer to reach your final desired assay concentration. Ensure the final DMSO concentration is low and consistent across all samples (typically <1%, ideally <0.5%) to minimize its solubilizing effect.

    • Incubate the solutions for a set period (e.g., 1-2 hours) at the assay temperature.

    • Visually inspect for any signs of precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS.

  • Select Optimal pH: Choose the lowest pH that maintains solubility without adversely affecting your assay's biological components.

Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa of a basic functional group, the proportion of the protonated (ionized) species increases.[2] This ionized form is significantly more polar and thus more soluble in aqueous media.

Question 2: pH adjustment isn't sufficient or is incompatible with my assay. What is the next strategy to try?

Answer: If pH modification is not a viable option, using a co-solvent is a common and effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.

Co-solventTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO)0.1% - 1%Can affect cell health and enzyme activity at higher concentrations.
Ethanol (EtOH)1% - 5%Generally well-tolerated by many cell lines at low concentrations.
Polyethylene Glycol 400 (PEG 400)1% - 10%A less volatile and often less toxic option than DMSO or ethanol.
Propylene Glycol (PG)1% - 10%Similar properties to PEG 400; widely used in pharmaceutical formulations.
  • Prepare Stock Solutions: Prepare high-concentration stock solutions of your pyrazolo[3,4-c]pyridine derivative in each co-solvent you wish to test (e.g., 10 mM in 100% DMSO, 100% Ethanol, etc.).

  • Prepare Co-solvent/Buffer Mixtures: In your final assay buffer, prepare a dilution series for each co-solvent. For example, for ethanol, you might prepare buffer solutions containing 1%, 2%, 5%, and 10% ethanol.

  • Test Solubility: Add your compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Incubate and Observe: As with the pH screening, incubate the samples and observe for precipitation.

  • Validate Assay Compatibility: Crucially, run a control experiment with your assay using the co-solvent/buffer mixture (without your compound) to ensure that the selected co-solvent concentration does not interfere with the biological system (e.g., cell viability, enzyme activity).

Causality: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the non-polar pyrazolo[3,4-c]pyridine core to dissolve.[3] They disrupt the strong hydrogen-bonding network of water, creating "pockets" that can accommodate the hydrophobic drug molecule.

FAQs: Advanced Solubility Enhancement Techniques

For compounds with persistent solubility issues, more advanced formulation strategies are necessary. These methods are particularly relevant when preparing for in vivo studies where achieving sufficient drug exposure is critical.

What are solid dispersions, and when should I consider them?

A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[4] The goal is to present the drug to the aqueous environment in a more readily soluble form, often amorphous, rather than its stable, less soluble crystalline state. You should consider solid dispersions when you need a significant increase in dissolution rate and apparent solubility, especially for oral formulations.

Why it works:

  • Particle Size Reduction: At a microscopic level, the drug is dispersed, sometimes down to the molecular level, dramatically increasing the surface area available for dissolution.[2]

  • Amorphization: The hydrophilic carrier can prevent the drug from crystallizing, holding it in a higher-energy, more soluble amorphous state.

  • Improved Wettability: The hydrophilic carrier promotes wetting of the drug particles, which is often a barrier to dissolution for hydrophobic compounds.[2]

cluster_prep Preparation cluster_process Solvent Evaporation cluster_post Post-Processing dissolve Dissolve drug and carrier (e.g., PVP K30, PEG 6000) in a common solvent (e.g., Methanol) evap Remove solvent under vacuum (Rotary Evaporator) dissolve->evap dry Dry the solid mass completely (Vacuum Oven) evap->dry grind Grind the solid dispersion into a fine powder dry->grind sieve Sieve to obtain uniform particle size grind->sieve

Caption: Solvent evaporation method for solid dispersion.

  • Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP K30), polyethylene glycols (PEG 6000), and hydroxypropyl methylcellulose (HPMC).

  • Choose a Drug-to-Carrier Ratio: Start with ratios like 1:1, 1:3, and 1:5 (drug:carrier by weight).[5][6] Higher carrier ratios generally lead to better dissolution but result in a bulkier formulation.[7]

  • Dissolution: Dissolve both your pyrazolo[3,4-c]pyridine derivative and the chosen carrier in a suitable common volatile solvent, such as methanol or a dichloromethane/methanol mixture.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator to form a thin film.

  • Drying: Dry the resulting solid mass under vacuum to remove any residual solvent.

  • Post-Processing: Scrape the solid dispersion, then grind and sieve it to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

  • Evaluation: Compare the dissolution rate of the solid dispersion to the physical mixture and the pure drug.

How can cyclodextrins help with the solubility of my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like your pyrazolo[3,4-c]pyridine derivative, into their hydrophobic core, forming a water-soluble inclusion complex. This is an excellent strategy for both in vitro and in vivo formulations.

Why it works: The exterior of the cyclodextrin is water-soluble, so the entire drug-cyclodextrin complex dissolves readily in water, effectively shuttling the hydrophobic drug into the aqueous phase.[9]

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD)Natural, but has limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, widely used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, can form strong complexes with nitrogenous compounds.
Randomly methylated-β-cyclodextrin (RAMEB)High solubility and often forms very stable complexes.
  • Molar Ratio Selection: Begin with a 1:1 molar ratio of your pyrazolo[3,4-c]pyridine derivative to the cyclodextrin (e.g., HP-β-CD).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of water to create a paste.

  • Incorporation: Gradually add your compound to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven or under vacuum until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder.

  • Evaluation: Perform a phase solubility study to determine the increase in aqueous solubility. Dissolve increasing amounts of the complex in water, equilibrate, and measure the concentration of the dissolved drug. This can confirm complex formation and quantify the solubility enhancement.

I've heard about nanosuspensions. Are they suitable for early-stage research?

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[10] This technique is particularly powerful for Biopharmaceutics Classification System (BCS) Class II drugs (high permeability, low solubility), a category where many pyrazolo[3,4-c]pyridine derivatives fall. While it requires specialized equipment (e.g., a high-pressure homogenizer or media mill), it can lead to dramatic improvements in dissolution velocity and saturation solubility.

Why it works:

  • Increased Surface Area: Reducing particle size to the nanometer range (<1000 nm) massively increases the surface-area-to-volume ratio, which, according to the Noyes-Whitney equation, directly increases the dissolution rate.

  • Increased Saturation Solubility: The Ostwald-Freundlich equation describes how reducing particle radius increases the saturation solubility of a compound.[11]

Stabilizer TypeExamplesTypical Concentration Range (% w/v)
PolymericHPMC, PVP, Polyvinyl alcohol (PVA)0.5% - 2.5%
Surfactants (non-ionic)Polysorbate 80 (Tween 80), Poloxamers0.1% - 1.0%
Surfactants (ionic)Sodium Lauryl Sulfate (SLS)0.05% - 0.5%

Often, a combination of a polymeric stabilizer and a surfactant is used to provide both steric and electrostatic stabilization.[11] The drug-to-stabilizer ratio can vary widely, from 1:20 to 20:1.[10]

  • Prepare Solutions:

    • Solvent Phase: Dissolve your pyrazolo[3,4-c]pyridine derivative in a suitable organic solvent (e.g., acetone, methanol) to create a concentrated solution.

    • Anti-Solvent Phase: Dissolve your chosen stabilizer(s) (e.g., 0.5% HPMC and 0.1% Tween 80) in water.

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or overhead mixer), rapidly inject the solvent phase into the anti-solvent phase.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Analyze the particle size and distribution using Dynamic Light Scattering (DLS). A narrow distribution with a particle size under 500 nm is a good target for initial formulations.

Conclusion

Overcoming the solubility challenges of pyrazolo[3,4-c]pyridine derivatives is a critical step in their journey from discovery to potential clinical application. By systematically applying the principles of pH modification, co-solvency, and advanced formulation techniques like solid dispersions, cyclodextrin complexation, and nanosuspensions, researchers can unlock the full therapeutic potential of this valuable chemical scaffold. This guide provides a starting framework for your experimentation. Remember that the optimal solution is highly dependent on the specific physicochemical properties of your unique derivative and the requirements of your experimental system.

References

Technical Support Center: Regioselectivity in Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazolopyridine synthesis. The formation of regioisomers is a significant challenge in the synthesis of these valuable heterocyclic compounds, impacting yield, purification, and the ultimate success of a synthetic campaign. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high regioselectivity in your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazolopyridine synthesis, and why are they a problem?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of their atoms. In pyrazolopyridine synthesis, this typically arises when a precursor molecule has multiple reactive sites, leading to the formation of different fused-ring systems. For example, the fusion of a pyrazole and a pyridine ring can result in several isomers, such as pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine.[1] The formation of a mixture of these isomers is problematic because they often have similar physical properties, making them difficult to separate.[2][3] This leads to lower yields of the desired product and requires extensive purification, which can be time-consuming and costly.

Q2: I'm getting a mixture of regioisomers. What are the key factors that control which isomer is formed?

A: The regiochemical outcome of your synthesis is primarily governed by a combination of electronic and steric effects of the substituents on your starting materials, as well as the reaction conditions.[4][5] Key factors include:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity or electrophilicity of the reactive sites, directing the reaction towards the formation of one isomer over another.

  • Steric Hindrance: Bulky substituents can physically block access to a reactive site, favoring the reaction to occur at a less sterically hindered position.

  • Reaction Conditions: Solvent, temperature, catalyst, and pH can all play a crucial role in determining the regioselectivity of the reaction.[5]

Q3: How can I reliably determine the structure of the regioisomers I have synthesized?

A: Differentiating between regioisomers can be challenging as their NMR spectra can be very similar.[1] A definitive structural confirmation often requires a combination of spectroscopic techniques and, ideally, X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are essential, they may not be sufficient on their own. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be invaluable for establishing through-space correlations between protons, which can help in assigning the correct structure.

  • X-ray Crystallography: This is the gold standard for unambiguous structure determination. If you can obtain a single crystal of your compound, an X-ray structure will provide definitive proof of its regiochemistry.

  • Comparison to Known Compounds: If one of the possible regioisomers has been previously reported and characterized, comparing your spectroscopic data to the literature values can provide strong evidence for its identity.

II. Troubleshooting Guides: Controlling Regioselectivity

This section provides detailed strategies to address and control the formation of regioisomers in your pyrazolopyridine synthesis.

Issue 1: My reaction with an unsymmetrical precursor yields a mixture of regioisomers.

When using unsymmetrical starting materials, such as a substituted 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is a common challenge.[1] The relative electrophilicity of the two carbonyl groups in the dicarbonyl compound will dictate the proportion of the products.[1]

Strategy 1.1: Modifying Electronic Properties of Starting Materials

The electronic nature of the substituents on your starting materials can be strategically manipulated to favor the formation of a single regioisomer.

  • Utilize Electron-Withdrawing or Donating Groups: By incorporating a strong electron-withdrawing group (e.g., trifluoromethyl) on one of the carbonyls of the 1,3-dicarbonyl compound, you can significantly increase its electrophilicity, making it the preferential site of attack by the nucleophilic nitrogen of the aminopyrazole.[1] Conversely, an electron-donating group on a pyridine ring can direct the regioselectivity of annulation reactions.[6]

Strategy 1.2: Leveraging Steric Hindrance

Introducing bulky substituents near one of the reactive sites can sterically hinder the approach of the other reactant, thereby directing the reaction to the less hindered site.

  • Employ Bulky Protecting or Directing Groups: A sterically demanding group can be used to block one reactive position, forcing the reaction to proceed at another. This group can then be removed in a subsequent step. For instance, a bulky trimethylstannyl group has been used to direct nucleophiles to the 2-position of a pyridine ring.[7]

Issue 2: The choice of reaction conditions is leading to poor regioselectivity.

Reaction conditions are a powerful tool for controlling the regiochemical outcome of a synthesis.

Strategy 2.1: Solvent Optimization

The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction pathway.

  • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[2][3][8] These solvents can stabilize transition states and intermediates differently than conventional solvents like ethanol, leading to a preference for one regioisomer.

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis [3]

1,3-Dicarbonyl PrecursorSolventRegioisomeric Ratio (Desired:Undesired)
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneEthanolLow (mixture)
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3
Strategy 2.2: Catalyst Selection

The choice of catalyst can be critical in directing the regioselectivity of a reaction.

  • Lewis Acids: Lewis acids like ZrCl4 can catalyze the cyclization reaction and influence the regiochemical outcome.[9]

  • Metal-Free Catalysts: Organocatalysts, such as TEMPO, can mediate reactions with high and predictable regioselectivity.[6][10]

Issue 3: Difficulty in separating the resulting regioisomers.

Even with optimized reaction conditions, you may still obtain a mixture of regioisomers. Effective purification is then crucial.

Strategy 3.1: Chromatographic Separation
  • Flash Column Chromatography: This is the most common method for separating regioisomers.[4] Careful selection of the stationary phase (e.g., silica gel) and a systematic optimization of the mobile phase (e.g., a gradient of hexane and ethyl acetate) are key to achieving good separation.[4]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC with specialized columns can provide the necessary resolution.[11][12][13] Chiral stationary phases can even be used to separate enantiomers of pyrazole derivatives.[11]

Strategy 3.2: Recrystallization

If the regioisomers have significantly different solubilities in a particular solvent system, fractional recrystallization can be an effective and scalable purification method.[4]

III. Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated [3+2] Annulation

This protocol is based on a method that offers high and predictable regioselectivity.[6][10]

Materials:

  • N-aminopyridine derivative

  • α,β-unsaturated compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a solution of the N-aminopyridine (1.0 equiv) and the α,β-unsaturated compound (1.2 equiv) in 1,4-dioxane, add TEMPO (2.0 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Protocol 2: Separation of Regioisomers by Flash Column Chromatography

Materials:

  • Crude mixture of pyrazolopyridine regioisomers

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved mixture onto a small amount of silica gel.

  • Prepare a flash column with silica gel packed in a non-polar solvent (e.g., hexane).

  • Carefully load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent gradient, starting with a non-polar mobile phase (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure regioisomers.

  • Combine the pure fractions of each isomer and concentrate under reduced pressure to obtain the purified products.

IV. Visualizing Reaction Pathways

Decision Workflow for Regioselective Pyrazolopyridine Synthesis

The following diagram illustrates a decision-making process for achieving regioselectivity.

G start Start: Synthesis of Pyrazolopyridine unsym_precursor Unsymmetrical Precursor? start->unsym_precursor regio_issue Regioisomer Mixture Observed? unsym_precursor->regio_issue Yes single_isomer Single Regioisomer Obtained unsym_precursor->single_isomer No strategy Select Control Strategy regio_issue->strategy Yes regio_issue->single_isomer No electronic Modify Electronics strategy->electronic steric Introduce Steric Hindrance strategy->steric conditions Optimize Reaction Conditions strategy->conditions purify Purification Required? electronic->purify steric->purify solvent Solvent Screening (e.g., TFE, HFIP) conditions->solvent catalyst Catalyst Screening conditions->catalyst solvent->purify catalyst->purify chromatography Column Chromatography / HPLC purify->chromatography Yes end End: Pure Product purify->end No chromatography->end recrystallize Recrystallization recrystallize->end single_isomer->end

Caption: Decision workflow for troubleshooting regioisomer formation.

General Reaction Mechanism Leading to Regioisomers

This diagram shows a simplified mechanism for the formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products aminopyrazole 5-Aminopyrazole path_a Attack at Carbonyl A aminopyrazole->path_a path_b Attack at Carbonyl B aminopyrazole->path_b dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->path_a dicarbonyl->path_b isomer_a Regioisomer A path_a->isomer_a Cyclization isomer_b Regioisomer B path_b->isomer_b Cyclization

Caption: Formation of two regioisomers from unsymmetrical precursors.

V. References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. --INVALID-LINK--

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. --INVALID-LINK--

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  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem. --INVALID-LINK--

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. --INVALID-LINK--

  • Scheme 5: Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... ResearchGate. --INVALID-LINK--

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. --INVALID-LINK--

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. --INVALID-LINK--

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. --INVALID-LINK--

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[ d]thiazole Ring. The Journal of Organic Chemistry. --INVALID-LINK--

  • Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Current Organic Synthesis. --INVALID-LINK--

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. --INVALID-LINK--

  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. ResearchGate. --INVALID-LINK--

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. --INVALID-LINK--

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--

  • Cu(I)-Catalyzed Regioselective Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. --INVALID-LINK--

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem. --INVALID-LINK--

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. --INVALID-LINK--

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5. Organic Letters. --INVALID-LINK--

  • General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. --INVALID-LINK--

  • Efficient reactions for the synthesis of pyrazolo[3,4‐b]pyridine and pyrano[2,3‐c]pyrazole derivatives from N‐methyl‐1‐(methylthio)‐2‐nitroethen‐1‐amine. ResearchGate. --INVALID-LINK--

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. --INVALID-LINK--

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. --INVALID-LINK--

  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Il Farmaco. --INVALID-LINK--

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem. --INVALID-LINK--

  • Mechanism for the formation of pyrazole. ResearchGate. --INVALID-LINK--

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. --INVALID-LINK--

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. --INVALID-LINK--

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. --INVALID-LINK--

  • Chromatographic Separations. MDPI. --INVALID-LINK--ographic_separations)

References

Technical Support Center: Scaling the Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Chloro-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, kilogram-scale production. Pyrazolo[3,4-c]pyridine scaffolds are crucial intermediates in pharmaceutical research, recognized for their broad biological activities, including their role as inhibitors of glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during synthesis and scale-up.

Part 1: Foundational Synthesis & Optimization

This section addresses the core synthetic protocol and common questions related to reaction optimization. Understanding the nuances of the reaction at a small scale is critical before attempting a large-scale campaign.

Q1: What is a reliable, detailed protocol for the laboratory-scale synthesis of this compound?

A robust and commonly cited pathway involves the diazotization of an aminopyridine precursor followed by cyclization. The following protocol is adapted from established procedures and optimized for clarity and reproducibility.[2][3]

Experimental Protocol: Synthesis of this compound

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 2-chloro-3-amino-4-methylpyridine (10.14 g, 71.1 mmol) and potassium acetate (9.02 g, 92 mmol).

  • Solvent Addition: Add glacial acetic acid (200 mL) to the flask. Stir the mixture to achieve a suspension.

  • Cooling: Immerse the flask in an ice/salt bath to cool the internal temperature to below 5 °C. It is critical to maintain a low temperature for the next step to ensure the stability of the diazonium salt intermediate.

  • Diazotization: Dissolve sodium nitrite (7.36 g, 107 mmol) in deionized water (30 mL). Add this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10-13 °C.[2] A significant exotherm is expected; control the addition rate vigilantly.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir the reaction for 60-70 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench & Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Carefully add the residue to a saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is ~8. This step can cause significant foaming; perform it in a large vessel with slow addition.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification (Small Scale): Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 0% to 50% ethyl acetate) to yield this compound as a white crystalline solid.[2]

Diagram: General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Reagent Preparation (Aminopyridine, NaNO2, KOAc) Diazotization Diazotization & Cyclization (<13°C, Acetic Acid) Prep->Diazotization Stirring Reaction Maturation (RT, 66 hours) Diazotization->Stirring Quench Neutralization (Sat. NaHCO3) Stirring->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Chromatography or Recrystallization) Extract->Purify QC Quality Control (LC-MS, NMR, mp) Purify->QC Product Final Product QC->Product

Caption: High-level workflow for the synthesis of this compound.

Q2: My reaction yield is consistently low (~30-40%). What are the most likely causes and how can I improve it?

A reported yield for this procedure is around 46%, so a 30-40% yield is not unusual but can be improved.[2] Low yields in this synthesis typically trace back to three key areas: diazonium salt instability, incomplete reaction, or losses during work-up and purification.

Troubleshooting Low Yield

Symptom Potential Cause Recommended Solution
Brown/dark reaction mixture, significant off-gassing during NaNO₂ addition. Decomposition of Diazonium Intermediate. This occurs if the temperature during diazotization is too high (>15 °C). The diazonium salt decomposes into phenolic impurities and nitrogen gas.Improve cooling efficiency. Use a reliable chiller for large scales. Ensure the NaNO₂ solution is pre-chilled and added very slowly, monitoring the internal temperature constantly.
TLC/LC-MS shows significant starting material after 70 hours. Incomplete Reaction. This could be due to poor quality reagents (especially sodium nitrite) or insufficient reaction time for your specific setup.Verify the purity of the sodium nitrite. Consider extending the reaction time to 80-90 hours, monitoring by LC-MS until the starting material peak plateaus.
Low isolated yield despite clean reaction profile. Losses during Work-up/Extraction. The product may have some solubility in the aqueous layer, especially if the pH is not optimal. Emulsion formation can also trap the product.Ensure the pH is adjusted to 8-9 during neutralization. If emulsions form, add brine (saturated NaCl solution) to break them. Perform an additional extraction (e.g., 4x instead of 3x) to maximize recovery.
Product is lost during chromatography. Improper Column Loading or Elution. The product may be highly polar and streak on the column, or it might be partially irreversibly adsorbed onto the silica.Adsorb the crude product onto a small amount of silica gel before loading it onto the column (dry loading). This ensures a tighter band. Use a well-chosen solvent system; consider adding 0.5% triethylamine to the eluent to reduce streaking if acidic impurities are present.

Diagram: Low Yield Troubleshooting

G cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase cluster_solutions Solutions Start Low Yield Observed CheckTemp Was Temp > 15°C during addition? Start->CheckTemp CheckTime Starting material remains after 70h? CheckTemp->CheckTime No Sol_Temp Improve Cooling & Slow Addition Rate CheckTemp->Sol_Temp Yes CheckEmulsion Emulsion formed during extraction? CheckTime->CheckEmulsion No Sol_Time Extend Reaction Time & Verify Reagent Quality CheckTime->Sol_Time Yes CheckColumn Significant streaking on TLC/Column? CheckEmulsion->CheckColumn No Sol_Emulsion Add Brine & Perform Extra Extraction CheckEmulsion->Sol_Emulsion Yes Sol_Column Use Dry Loading & Optimize Eluent CheckColumn->Sol_Column Yes

Caption: Decision tree for troubleshooting low product yield.

Part 2: Scaling Up the Synthesis

Transitioning from the bench to a pilot plant or manufacturing setting introduces new variables that must be carefully managed.

Q3: We are scaling this synthesis to a 20L reactor. What are the primary safety and process considerations?

Scaling up this reaction requires a focus on thermal management , reagent handling , and process safety . Pyridine-based compounds and diazotization reactions have inherent hazards that are amplified at scale.[4][5]

Key Scale-Up Considerations:

ParameterLaboratory Scale (500 mL)Pilot Scale (20 L)Rationale & Justification
Heat Transfer Surface area-to-volume ratio is high. Cooling with an ice bath is effective.Surface area-to-volume ratio is low. Heat dissipation is a major challenge.The diazotization exotherm can cause a thermal runaway if not controlled. A jacketed reactor with a powerful chiller is mandatory. The rate of addition must be dictated by the cooling capacity of the reactor, not a pre-set time.
NaNO₂ Addition Dropwise via dropping funnel.Metered addition via a diaphragm or peristaltic pump.A pump provides superior control over the addition rate, allowing for immediate stoppage if a temperature spike occurs. This is a critical engineering control for safety.
Mixing Magnetic or overhead stirring is sufficient.Baffled reactor with a well-designed agitator (e.g., pitched-blade turbine) is required.Inefficient mixing can create localized "hot spots" of high reactant concentration, leading to side reactions and decomposition. Proper agitation ensures homogenous temperature and concentration.
Quenching Pouring residue into bicarb solution.Reverse addition: Slowly pumping the acidic reaction mixture into a large, well-stirred vessel of cold sodium bicarbonate solution.Adding the acid to the base allows for better control of the vigorous CO₂ evolution and heat generated during neutralization, preventing dangerous pressure buildup and boil-overs.

Diagram: Safety Controls for Scaled Diazotization

G Reactor {Jacketed Reactor (20L)|- Main Vessel - Baffles for Mixing|- Temperature Probe - Agitator} Control {Process Control System|- Monitors Temp - Controls Pump Rate - Emergency Shutdown} Reactor->Control Temp Feedback Chiller {Glycol Chiller|- Setpoint: -10°C to 0°C} Chiller->Reactor Coolant Flow Pump {Dosing Pump|- Variable Rate Control} Pump->Reactor Controlled Addition Reagent Aqueous NaNO₂ (Pre-chilled) Reagent->Pump Control->Pump Rate Adjustment

Caption: Key engineering controls for managing the diazotization step at scale.

Q4: Column chromatography is not a viable purification method at the kilogram scale. What are the recommended alternatives?

For large-scale purification, recrystallization is the method of choice. It is more economical, scalable, and environmentally friendly than chromatography. An alternative synthesis route also highlights direct recrystallization from ethyl acetate for purification.[1]

Developing a Recrystallization Protocol:

  • Solvent Screening: The ideal solvent (or solvent system) should dissolve the crude product well at elevated temperatures but poorly at low temperatures. Impurities should either remain in solution or be insoluble at high temperatures.

    • Good Candidates: Based on the use of ethyl acetate and hexane in chromatography, consider systems like:

      • Ethyl acetate / Heptane

      • Toluene / Heptane

      • Isopropyl Alcohol (IPA) / Water

      • Acetonitrile

  • Protocol:

    • Dissolve the crude solid in a minimal amount of the hot solvent (or the "good" solvent of a binary pair).

    • If impurities are insoluble, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or chiller to maximize crystal formation.

    • Collect the crystals by filtration (e.g., on a Nutsche filter), wash with a small amount of cold solvent, and dry under vacuum.

Comparison of Purification Methods

FeatureFlash ChromatographyRecrystallization
Scalability Poor; requires massive amounts of silica and solvent.Excellent; easily scaled in large reactors/crystallizers.
Cost High (silica gel, large solvent volumes, labor).Low (reusable solvent, less labor-intensive).
Waste Generation High (used silica gel, large mixed solvent fractions).Low (solvent can be recovered and recycled).
Purity Achieved Can achieve very high purity but with yield loss.Purity depends on the impurity profile; may require a second recrystallization.
Part 3: Analytical & Safety
Q5: What analytical data confirms the identity and purity of this compound?

Confirming the final product structure and purity is essential. A combination of techniques should be used.

  • Mass Spectrometry (MS): Provides the molecular weight. The expected m/z for the protonated molecule [M+H]⁺ is 154.0 and 156.0, showing the characteristic isotopic pattern for a compound with one chlorine atom.[2][3]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR provides the structural fingerprint. In methanol-d₄, the expected signals are around δ 8.80 (s, 1H), 8.15 (d, 1H), and 7.82 (d, 1H).[3]

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A purity level of >98% is typically required for drug development applications.

  • Melting Point (mp): A sharp melting point indicates high purity. A reported value is 225–226 °C.[3]

Q6: What are the essential safety precautions for this synthesis?

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhaling vapors from acetic acid and pyridine derivatives.[5][7]

  • Reagent Handling:

    • Sodium Nitrite: A strong oxidizer. Keep away from organic materials.

    • Acetic Acid: Corrosive. Handle with care.

    • Pyridine Derivatives: Toxic and flammable with a strong, unpleasant odor. Store in a cool, well-ventilated area away from ignition sources.[4][5][7]

  • Emergency Procedures: Ensure an emergency eyewash station and safety shower are accessible. Keep spill kits rated for acids and organic solvents readily available.[5]

References

Validation & Comparative

A Comparative Analysis of Pyrazolo[3,4-c]pyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to the endogenous purine nucleobases allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various enzymes, particularly protein kinases. This mimicry makes the pyrazolo[3,4-c]pyridine scaffold a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anti-viral, and anti-cancer agents.[1]

The arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, with the most common being the 1H- and 2H-pyrazolo[3,4-c]pyridines. The position of the substituent on the pyrazole nitrogen dramatically influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and lipophilicity. These properties, in turn, dictate the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic interactions with its biological target. This guide provides a comparative analysis of the synthesis, physicochemical properties, and biological activities of pyrazolo[3,4-c]pyridine isomers, offering insights for researchers and drug development professionals.

I. Synthesis of Pyrazolo[3,4-c]pyridine Isomers: A Tale of Regioselectivity

The synthesis of pyrazolo[3,4-c]pyridine isomers hinges on the ability to control the regioselectivity of the cyclization and subsequent functionalization reactions. A versatile approach to the core scaffold involves the construction of the pyrazole ring onto a pre-existing pyridine precursor.

A. Synthesis of the Core Scaffold: 5-Halo-1H-pyrazolo[3,4-c]pyridines

A robust synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold, a key intermediate for further elaboration, has been reported.[1][2] The synthetic strategy is outlined below:

Synthesis_of_5-Halo-1H-pyrazolo_3_4-c_pyridines start Substituted Pyridine intermediate1 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one start->intermediate1 NaNO2, Ac2O, DCE rt - 90°C final 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate1->final NaOMe, MeOH rt

Caption: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

This method provides a scalable route to the core structure, which can then be selectively functionalized at various positions.

B. Regioselective N-Functionalization: Accessing 1H and 2H Isomers

The ability to selectively introduce substituents at the N-1 and N-2 positions of the pyrazole ring is critical for exploring the structure-activity relationships of pyrazolo[3,4-c]pyridine isomers. This can be achieved through a careful choice of protecting groups and alkylating agents.[1][2]

The workflow for selective N-functionalization is as follows:

Regioselective_N-Functionalization cluster_protection Protection cluster_alkylation Alkylation start 5-halo-1H-pyrazolo[3,4-c]pyridine N1_protection N-1 Protected Isomer start->N1_protection Mesylation (MsCl) or THP protection (short reaction time) N2_protection N-2 Protected Isomer start->N2_protection THP protection (long reaction time) N1_alkylation N-1 Alkylated Isomer N1_protection->N1_alkylation Deprotection followed by alkylation N2_alkylation N-2 Alkylated Isomer N2_protection->N2_alkylation Deprotection followed by alkylation

Caption: Workflow for regioselective N-functionalization of the pyrazolo[3,4-c]pyridine core.

This controlled synthesis allows for the generation of a library of N-1 and N-2 substituted isomers, which is essential for a systematic comparative analysis.

II. Physicochemical Properties: The Impact of Isomerism

The isomeric nature of pyrazolo[3,4-c]pyridines significantly influences their physicochemical properties, which are critical determinants of their drug-like characteristics.

A. Tautomerism and pKa

In the unsubstituted pyrazolo[3,4-c]pyridine, a tautomeric equilibrium exists between the N1-H and N2-H forms. Spectroscopic and computational studies on related 7-substituted pyrazolo[3,4-c]pyridines have shown that the N1-H tautomer is generally the predominant species in solution. This preference can be attributed to the electronic and steric effects of the fused pyridine ring.

The position of the pyrazole nitrogen also affects the basicity of the molecule, as reflected in its pKa. While experimental data for the pyrazolo[3,4-c]pyridine core is limited, predicted pKa values suggest a notable difference between isomers.

IsomerPredicted pKaReference
1H-Pyrazolo[3,4-c]pyridine~10.94[3]
1H-Pyrazolo[3,4-b]pyridine~5.92[3]
1H-Pyrazolo[4,3-c]pyridine~5.08[3]

Table 1: Predicted pKa values of pyrazolopyridine isomers.

The significantly higher predicted pKa of the 1H-pyrazolo[3,4-c]pyridine isomer suggests it is more basic than its counterparts. This has profound implications for its behavior at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets.

B. Experimental Protocol: pKa and Solubility Determination

Accurate determination of pKa and solubility is crucial for lead optimization.

Protocol 1: Potentiometric pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Materials:

  • Pyrazolo[3,4-c]pyridine isomer

  • 0.1 M HCl

  • 0.1 M NaOH

  • Deionized water

  • pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Prepare a ~1 mM solution of the pyrazolo[3,4-c]pyridine isomer in deionized water. If solubility is low, a co-solvent may be used, and the aqueous pKa can be extrapolated.[4]

  • Calibrate the pH meter using standard buffers.

  • Place the solution on the stir plate and begin stirring.

  • Record the initial pH.

  • Add small, precise volumes of 0.1 M HCl or 0.1 M NaOH and record the pH after each addition.

  • Continue the titration until the pH changes significantly, indicating the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized.

Protocol 2: Shake-Flask Solubility Determination

This is the gold standard method for determining equilibrium solubility.[5]

Materials:

  • Pyrazolo[3,4-c]pyridine isomer

  • Buffer solutions at various pH values (e.g., pH 2, 5, 7.4, 9)

  • Vials with screw caps

  • Shaker incubator

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid pyrazolo[3,4-c]pyridine isomer to vials containing buffer solutions of different pH values.

  • Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[5]

  • After incubation, check for the presence of undissolved solid.

  • Filter or centrifuge the samples to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

  • The measured concentration represents the solubility of the compound at that specific pH.

III. Biological Activities: A Comparative Look at Kinase Inhibition

The pyrazolo[3,4-c]pyridine scaffold has been explored as a core for various kinase inhibitors. The isomeric form of the molecule can significantly impact its binding affinity and selectivity for different kinases.

A. Structure-Activity Relationships (SAR)

While specific SAR studies directly comparing 1H- and 2H-pyrazolo[3,4-c]pyridine isomers are not abundant in the public domain, general principles from related pyrazolopyridine kinase inhibitors can be extrapolated. The N-H of the pyrazole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituent on the other nitrogen can modulate the electronic properties of the ring and also make additional contacts with the protein, influencing both potency and selectivity.

For example, in a series of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14-PEX5 protein-protein interaction, the N-1 methyl group was found to point towards the solvent-exposed region, suggesting that this position could be modified to improve solubility and pharmacokinetic properties.[6] In contrast, substitutions at the N-2 position might lead to steric clashes within the binding pocket.

B. Experimental Protocols: Kinase Inhibition and Cytotoxicity Assays

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase inhibition.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Pyrazolo[3,4-c]pyridine isomers (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine isomers.

  • In a 384-well plate, add the kinase, the test compound, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Pyrazolo[3,4-c]pyridine isomers (test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • CO2 incubator

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the pyrazolo[3,4-c]pyridine isomers for a specific duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

IV. Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold represents a versatile platform for the design of novel therapeutics. The ability to regioselectively synthesize and functionalize different isomers is paramount to fully exploring the chemical space and identifying compounds with optimal drug-like properties. This guide has provided a comparative overview of the synthesis, physicochemical properties, and biological activities of pyrazolo[3,4-c]pyridine isomers, along with detailed experimental protocols to aid in their evaluation.

Future research should focus on generating more direct comparative data for a series of 1H- and 2H-pyrazolo[3,4-c]pyridine isomers. Systematic studies on their physicochemical properties and biological activities against a panel of kinases will provide a clearer understanding of the structure-property and structure-activity relationships. Such data will be invaluable for the rational design of the next generation of pyrazolo[3,4-c]pyridine-based drugs.

References

A Comparative Guide to 7-Chloro-1H-pyrazolo[3,4-c]pyridine and its Isomeric Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolopyridine scaffold is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry, largely due to its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows pyrazolopyridine derivatives to function as effective "hinge-binding" motifs, competitively occupying the ATP-binding site of a wide array of protein kinases.[1] The dysregulation of these kinases is a hallmark of numerous pathologies, most notably cancer, making them prime targets for therapeutic intervention.

The versatility of the pyrazolopyridine core lies in its isomeric diversity. The placement of the nitrogen atoms within the fused pyrazole and pyridine rings profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These subtle yet critical differences dictate the scaffold's binding affinity and selectivity for various kinase targets. This guide provides a comparative analysis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine against other key pyrazolopyridine isomers, offering insights into their relative performance as kinase inhibitors based on available data and established structure-activity relationships (SAR).

Isomeric Landscape of Pyrazolopyridines

The pyrazolopyridine core can exist in several isomeric forms, with the position of the nitrogen atoms defining their chemical character and biological activity. Among the most explored in kinase inhibitor design are the pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and the subject of our focus, pyrazolo[3,4-c]pyridine.

Pyrazolopyridine Isomers A 1H-Pyrazolo[3,4-b]pyridine B 1H-Pyrazolo[3,4-c]pyridine A->B Isomeric Relationship C 1H-Pyrazolo[4,3-c]pyridine B->C Isomeric Relationship D This compound B->D Derivative

Figure 1: Key pyrazolopyridine isomers and the featured derivative.

This guide will focus on a comparative analysis of these scaffolds, with a particular emphasis on the influence of the 7-chloro substitution on the pyrazolo[3,4-c]pyridine core.

Comparative Analysis: this compound vs. Other Pyrazolopyridine Derivatives

A direct head-to-head comparison of this compound with its isomers across a broad panel of kinases is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a comparative overview of their potential as kinase inhibitors.

Synthesis and Functionalization

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Pyrazolopyridine isomers are generally synthesized through the condensation of an appropriately substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent to construct the pyridine ring, or by building the pyrazole ring onto a pre-existing pyridine core.[2]

For This compound , a common synthetic route involves the cyclization of a substituted 2-chloro-3-aminopyridine with a suitable reagent.[3] The presence of the chlorine atom at the 7-position provides a valuable handle for further functionalization through cross-coupling reactions, allowing for the exploration of the surrounding chemical space to enhance potency and selectivity.

In comparison, the pyrazolo[3,4-b]pyridine scaffold is arguably the most extensively studied isomer in kinase inhibition.[4] Its synthesis is well-established, often involving the reaction of 3-aminopyrazoles with β-ketoesters or other 1,3-dielectrophiles. The rich history of this scaffold has led to a deep understanding of its structure-activity relationships.

The pyrazolo[4,3-c]pyridine isomer, while less explored than the [3,4-b] counterpart, has also shown promise as a kinase inhibitor scaffold. Its synthesis can be more challenging, but it offers a different vector for substituent placement, which can be advantageous for targeting specific kinase conformations.

Performance as Kinase Inhibitors: A Structure-Activity Relationship Perspective

The biological activity of pyrazolopyridine derivatives is intrinsically linked to their isomeric form and substitution pattern.

1. The Role of the Pyrazole NH: The N-H proton of the pyrazole ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature across many pyrazolopyridine-based inhibitors and is a key anchor for binding.

2. Impact of Nitrogen Position in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring influences the overall electron density and the vector of substituents. In the pyrazolo[3,4-b]pyridine scaffold, the pyridine nitrogen is positioned to accept a hydrogen bond from the hinge region, further stabilizing the inhibitor-kinase complex. For the pyrazolo[3,4-c]pyridine scaffold, the nitrogen placement alters the geometry of the hinge-binding interaction and the orientation of substituents, which can be exploited to achieve selectivity for different kinases.

3. The Influence of the 7-Chloro Substituent: In This compound , the chlorine atom at the 7-position serves multiple roles. It can act as a handle for further chemical modification, and its electron-withdrawing nature can modulate the pKa of the heterocyclic system, influencing its solubility and pharmacokinetic properties. Furthermore, the chlorine atom can engage in halogen bonding or other non-covalent interactions within the ATP-binding pocket, potentially enhancing binding affinity. While direct comparative data is limited, the introduction of a halogen at this position is a common strategy in kinase inhibitor design to improve potency and modulate selectivity.

The table below summarizes the general characteristics and reported activities of these scaffolds, drawing from a range of studies. It is important to note that the IC50 values are not from a single head-to-head study and are presented to illustrate the potential of each scaffold.

ScaffoldKey Structural FeaturesReported Kinase Targets (Examples)Representative IC50 Values (nM)
This compound Chlorine at C7 offers a site for functionalization and can influence binding affinity.GSK-3, CDKs[3]Data for direct comparison is limited.
1H-Pyrazolo[3,4-b]pyridine Most studied isomer; pyridine nitrogen often acts as a hinge-binding acceptor.TBK1, TRK, ALK, CDKs[5][6][7][8]0.2 (TBK1)[5], 56 (TRKA)[6]
1H-Pyrazolo[4,3-c]pyridine Alternative nitrogen placement provides different substituent vectors.ERK[4]Data for direct comparison is limited.

Experimental Methodologies: A Guide to Key Assays

To ensure scientific integrity, the protocols used to evaluate and compare these compounds must be robust and reproducible. Below are detailed, step-by-step methodologies for key in vitro assays commonly used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[5][9]

ADP-Glo Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase, Substrate, ATP, and Inhibitor B Incubate at RT A->B C Add ADP-Glo™ Reagent B->C D Incubate for 40 min C->D E Add Kinase Detection Reagent D->E F Incubate for 30-60 min E->F G Measure Luminescence F->G

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrazolopyridine test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO as a control.

    • Initiate the reaction by adding 2.0 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is crucial for determining the cytotoxic or cytostatic effects of the kinase inhibitors in a cellular context.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazolopyridine compounds (typically ranging from 0.01 to 100 µM) in fresh culture medium. Include a DMSO-only control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value from the dose-response curve.

Pharmacokinetic Considerations

Pyrazolopyridine derivatives, being small heterocyclic molecules, generally exhibit good oral bioavailability. However, their metabolic stability can be a challenge. The introduction of the chlorine atom in this compound may influence its metabolic profile, potentially blocking a site of metabolism and thereby increasing its half-life. Further studies are required to determine the precise pharmacokinetic parameters of this compound.

Conclusion and Future Directions

The pyrazolopyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. While the pyrazolo[3,4-b]pyridine isomer is the most extensively studied, the pyrazolo[3,4-c]pyridine scaffold, particularly with substitutions such as the 7-chloro group, offers a promising avenue for the development of potent and selective inhibitors.

The lack of direct comparative studies highlights a gap in the current literature. A head-to-head comparison of this compound and its isomers against a broad panel of kinases would provide invaluable data for the rational design of next-generation kinase inhibitors. Furthermore, detailed in vivo pharmacokinetic and efficacy studies of this compound are warranted to fully elucidate its therapeutic potential.

This guide provides a framework for understanding the comparative landscape of these important heterocyclic scaffolds. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on pyrazolopyridine-based kinase inhibitors.

References

A Comparative Guide to the Biological Activities of Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to potent anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comparative analysis of the biological activities of substituted pyrazolopyridines, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Anticancer Activity: A Tale of Targeted Inhibition

Substituted pyrazolopyridines have shown significant promise as anticancer agents, with their efficacy often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.[2] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazolopyridine core are critical for potent and selective anticancer activity.[3][4]

A common mechanism of action for anticancer pyrazolopyridines is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5] The EGFR signaling cascade, particularly the PI3K/Akt pathway, is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Pyrazolopyridine derivatives have been designed to target the ATP-binding site of EGFR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[8]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Pyrazolopyridine Substituted Pyrazolopyridine Pyrazolopyridine->EGFR Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation

Comparative Anticancer Activity of Substituted Pyrazolopyridines

The following table summarizes the in vitro anticancer activity of various substituted pyrazolopyridine derivatives against common cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
PP-1 4-FluorophenylHHCT-1165.60[9]
PP-2 4-ChlorophenylHMCF-75.59[9][10]
PP-3 3,4-DimethoxyphenylHHepG-26.10[9]
PP-4 4-MethoxyphenylCH3HCT-1160.16[10]
PP-5 4-BromophenylHMCF-745 nM[11]
PP-6 4-NitrophenylHHCT-1166 nM[11]
PP-7 ThienylHHepG-248 nM[11]

Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted pyrazolopyridines have demonstrated promising antibacterial and antifungal activities against a range of clinically relevant microorganisms.[12][13] Their mechanism of action is often attributed to the disruption of essential cellular processes in microbes.[14]

Comparative Antimicrobial Activity of Substituted Pyrazolopyridines

The antimicrobial efficacy of pyrazolopyridine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Compound IDR1-SubstituentR2-SubstituentMicroorganismMIC (µg/mL)Reference
AP-1 PhenylHStaphylococcus aureus16[14]
AP-2 4-ChlorophenylHEscherichia coli>128[16]
AP-3 NaphthylHStaphylococcus aureus0.78-1.56[14]
AP-4 3-CoumarinylHStaphylococcus aureus (MRSA)<10[14]
AP-5 4-HydroxyphenylCH3Escherichia coli2.10[17]
AP-6 4-HydroxyphenylCH3Staphylococcus aureus2.17[17]

Anti-inflammatory Activity: Targeting the Flames of Inflammation

Chronic inflammation is a key contributor to a multitude of diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. Substituted pyrazolopyridines have been identified as potent and selective COX-2 inhibitors, which is advantageous as COX-2 is primarily involved in the inflammatory response, while COX-1 has a role in protecting the gastric mucosa.[18][19]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation & Pain) COX2->Prostaglandins Pyrazolopyridine Substituted Pyrazolopyridine Pyrazolopyridine->COX2 Inhibits

Comparative COX-2 Inhibitory Activity of Substituted Pyrazolopyridines

The in vitro COX-2 inhibitory activity of pyrazolopyridine derivatives is presented below, with lower IC50 values indicating greater potency.

Compound IDR1-SubstituentR2-SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
AIP-1 4-FluorophenylH0.829.3211.36[20]
AIP-2 4-ChlorophenylH0.698.4212.20[20]
AIP-3 4-SulfamoylphenylBenzyl0.047>100>2127[21]
AIP-4 4-(Methylsulfinyl)benzylH<0.05--[21]
AIP-5 PhenylCH30.181.146.33[19]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with substituted pyrazolopyridines A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan formation C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[22][23]

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the substituted pyrazolopyridine compounds. Include a vehicle control (e.g., DMSO).[22]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[22]

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23][24]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[24]

  • Solubilization: Carefully remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[25]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[26]

  • Inoculum Preparation: Inoculate a loopful of the test microorganism (e.g., S. aureus, E. coli) into MHB and incubate at 37°C for 24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[26]

  • Plate Inoculation: Uniformly spread the adjusted bacterial suspension over the surface of the MHA plates using a sterile cotton swab.[26]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[25][27]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a positive control (a known antibiotic) and a negative control (solvent alone).[25]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[25]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[27]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer, a solution of the COX-2 enzyme, a solution of arachidonic acid (the substrate), and solutions of the test compounds at various concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and the test compound or vehicle control.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.

  • Termination and Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

Substituted pyrazolopyridines represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and develop novel pyrazolopyridine-based therapeutics.

References

A Comparative Guide to Validating Target Engagement of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for validating the target engagement of the novel small molecule, 7-Chloro-1H-pyrazolo[3,4-c]pyridine. Designed for researchers in drug discovery and chemical biology, this document moves beyond simple protocols to explain the scientific rationale behind a multi-tiered, orthogonal validation strategy. We will compare its performance with a hypothetical, well-characterized alternative, "Compound-X," to provide a clear benchmark for its efficacy and selectivity.

Introduction: The Criticality of Target Engagement

In the landscape of drug discovery, identifying a potent bioactive molecule is only the beginning. The central challenge lies in unequivocally demonstrating that the molecule interacts with its intended biological target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a clear mechanism of action and is crucial for derisking a compound's progression through the development pipeline[1][2].

The this compound scaffold is a derivative of pyrazolopyridine, a class of heterocyclic compounds known to exhibit a range of biological activities, frequently as inhibitors of protein kinases such as Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs)[3]. Based on this structural precedent, our validation strategy will proceed with the hypothesis that its primary targets are within the human kinome.

Our approach is built on a logical cascade of experiments, starting with direct, biophysical confirmation of binding and progressing to cellular and proteome-wide analyses. This ensures that each step provides a self-validating layer of evidence, building a robust and trustworthy case for the compound's mechanism.

G cluster_0 Target Validation Workflow A Hypothesized Target (e.g., Protein Kinase) B Biophysical Confirmation (In Vitro Binding) A->B Does it bind directly? C Cellular Target Engagement (In Situ Binding) B->C Does it bind in cells? D Proteome-Wide Selectivity (Global Off-Target Profile) C->D How selective is it? E Validated Target Engagement D->E G cluster_1 CETSA Workflow Start Treat Cells with Compound or DMSO Heat Heat Cell Suspensions to a Range of Temperatures Start->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Detect Soluble Target Protein (Western Blot / ELISA) Separate->Detect Analyze Plot Melt Curve & Determine Thermal Shift (ΔTagg) Detect->Analyze

References

A Comparative Guide to the Efficacy of Pyrazolopyridine and Pyrazolopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent heterocyclic scaffolds in kinase inhibition: pyrazolopyridines and pyrazolopyrimidines. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction: Privileged Scaffolds in Kinase Inhibition

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The vast and diverse human kinome, with its integral role in cellular signaling, presents a wealth of targets for drug discovery. Among the myriad of scaffolds used to design potent and selective kinase inhibitors, pyrazolopyrimidines and their structural cousins, pyrazolopyridines, have proven to be particularly fruitful. Both are purine isosteres, granting them a structural predisposition to interact with the ATP-binding site of kinases.[1][2][3][4] This guide delves into a comparative analysis of their efficacy, drawing upon published experimental data to illuminate their respective strengths and therapeutic potential.

The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-established privileged structure in medicinal chemistry due to its structural resemblance to adenine, a key component of ATP.[3][5] This mimicry allows pyrazolopyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase active site.[4] Similarly, the pyrazolopyridine core has been successfully employed in the development of numerous kinase inhibitors, demonstrating its versatility and effectiveness as a hinge-binding moiety.[6][7]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Both pyrazolopyridine and pyrazolopyrimidine inhibitors primarily exert their effects through competitive inhibition of protein kinases. Protein kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This phosphorylation event is a critical regulatory mechanism in a multitude of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[8][9]

In many diseases, particularly cancer, the aberrant activity of certain kinases drives uncontrolled cell proliferation and tumor growth. Pyrazolopyridine and pyrazolopyrimidine inhibitors, by virtue of their structural similarity to adenine, can bind to the ATP-binding pocket of these kinases. This occupation of the active site prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and interrupting the dysregulated signaling cascade.

The versatility of these scaffolds allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties for specific kinase targets.[10][11][12]

Comparative Efficacy: A Data-Driven Analysis

A direct head-to-head comparison of the efficacy of pyrazolopyridine and pyrazolopyrimidine inhibitors under identical experimental conditions is not extensively available in the literature. However, by compiling data from various studies targeting the same kinase, we can draw meaningful comparisons. This section focuses on their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and Src kinase, a non-receptor tyrosine kinase involved in various signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Inhibitor ClassCompoundCDK2 IC50 (µM)Reference
Pyrazolopyrimidine Compound 15 0.061[13]
Compound 10 0.021
4,6-disubstituted pyrazolopyrimidine0.24[14]
Pyrazolopyridine Compound 4 0.24[8]
Compound 8 0.65[8]
Compound 11 0.50[8]
Compound 9a 1.630
Compound 14g 0.460[15]

The data suggests that both scaffolds can yield highly potent CDK2 inhibitors, with some pyrazolopyrimidine derivatives demonstrating exceptional potency in the low nanomolar range.

Src Kinase Inhibition
Inhibitor ClassCompoundSrc IC50 (nM)Reference
Pyrazolopyrimidine eCF506<1[16][17][18]
SI1633.5 (µM)[19]
S291.72 (µM)[19]
Pyrazolopyridine Dasatinib (BMS-354825)0.5[13]

In the context of Src kinase inhibition, both scaffolds have produced potent inhibitors. Notably, the pyrazolopyrimidine eCF506 exhibits subnanomolar potency.[16][17][18] Dasatinib, a well-known multi-kinase inhibitor featuring a pyrazolopyridine core, also demonstrates potent Src inhibition.[13]

Key Signaling Pathways Targeted

Pyrazolopyridine and pyrazolopyrimidine inhibitors have been developed to target a wide array of kinases involved in critical signaling pathways. Understanding these pathways is essential for appreciating the therapeutic rationale behind their use.

CDK Signaling Pathway

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their activity is dependent on binding to their regulatory partners, the cyclins.[9][20][21] The CDK signaling pathway governs the transitions between different phases of the cell cycle. Dysregulation of this pathway, often through the overexpression of cyclins or the inactivation of CDK inhibitors, is a hallmark of cancer, leading to uncontrolled cell proliferation.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F CyclinD_CDK46->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 Pyrazolo_Inhibitors Pyrazolopyridine/ Pyrazolopyrimidine Inhibitors Pyrazolo_Inhibitors->CyclinD_CDK46 Pyrazolo_Inhibitors->CyclinE_CDK2

Caption: The CDK signaling pathway and points of inhibition.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a diverse range of cellular processes, including cell adhesion, growth, migration, and differentiation.[13][15][22] It acts as a molecular hub, integrating signals from various cell surface receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[23][24] Aberrant activation of Src is frequently observed in various cancers and is associated with increased metastatic potential.

Src_Signaling_Pathway Extracellular_Signals Extracellular Signals (Growth Factors, Cell Adhesion) Receptors Receptors (RTKs, Integrins, GPCRs) Extracellular_Signals->Receptors activate Src Src Kinase Receptors->Src activates Downstream_Pathways Downstream Signaling Pathways (e.g., PI3K/Akt, RAS/MAPK) Src->Downstream_Pathways activates Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Pathways->Cellular_Responses lead to Pyrazolo_Inhibitors Pyrazolopyridine/ Pyrazolopyrimidine Inhibitors Pyrazolo_Inhibitors->Src

Caption: Overview of the Src kinase signaling pathway.

Other Key Signaling Pathways
  • JAK-STAT Pathway: This pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[1][25][26][27][28]

  • PI3K-Akt Pathway: A central signaling pathway that regulates cell growth, survival, and metabolism.[16][29][30][31][32]

Experimental Protocols

The determination of the efficacy of kinase inhibitors relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments used to evaluate pyrazolopyridine and pyrazolopyrimidine inhibitors.

In Vitro Kinase Assay (for IC50 Determination)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Principle: The assay quantifies the phosphorylation of a specific substrate by the target kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which the kinase activity is reduced by 50%.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (pyrazolopyridine or pyrazolopyrimidine derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a kinase buffer containing ATP and the specific peptide substrate for the target kinase.

    • Prepare a solution of the purified recombinant kinase.

  • Assay Procedure:

    • In a multi-well plate, add the kinase buffer to each well.

    • Perform a serial dilution of the inhibitor stock solution across the plate to create a range of concentrations.

    • Add a fixed amount of the kinase to each well.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of phosphorylated substrate can be detected using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Using an assay that measures the amount of ATP consumed during the reaction (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Kinase, Buffer, ATP, Substrate) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Add_Kinase Add Kinase to Wells Serial_Dilution->Add_Kinase Initiate_Reaction Initiate Reaction with ATP/Substrate Add_Kinase->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase assay.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[29] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9][24][30][33]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolopyridine or pyrazolopyrimidine inhibitor for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Clinical Significance and Future Perspectives

Both pyrazolopyridine and pyrazolopyrimidine scaffolds have given rise to clinically successful drugs, validating their importance in modern medicine.

Selpercatinib (Retevmo®) , a pyrazolopyridine-based inhibitor, is a highly selective RET kinase inhibitor approved for the treatment of certain types of thyroid and non-small cell lung cancers that have RET gene alterations.[5][6][10][11][21] Clinical trials have demonstrated impressive response rates and durable responses in these patient populations.[10]

Ibrutinib (Imbruvica®) , a pyrazolopyrimidine-based inhibitor, is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[17][19][34][35][36] It has shown remarkable efficacy, leading to prolonged progression-free survival in patients.[34]

The choice between a pyrazolopyridine and a pyrazolopyrimidine scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule.[26] Both scaffolds have demonstrated significant potential in the development of potent and selective kinase inhibitors, with numerous examples showing low micromolar to nanomolar efficacy in both biochemical and cellular assays.[26]

Future research will likely focus on the development of next-generation inhibitors with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance. The versatility of the pyrazolopyridine and pyrazolopyrimidine cores will undoubtedly continue to make them privileged scaffolds in the ongoing quest for novel and more effective targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system with a versatile range of biological activities. Its structural resemblance to the endogenous purine core allows for interactions with a variety of enzymatic targets, making it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazolo[3,4-c]pyridine derivatives, primarily focusing on their roles as inhibitors of phosphodiesterases (PDEs) and kinases. We will delve into the nuanced effects of structural modifications on potency and selectivity, supported by experimental data, and provide detailed protocols for synthesis and biological evaluation.

The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Therapeutic Promise

The bicyclic heterocyclic structure of pyrazolo[3,4-c]pyridine, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, offers a unique arrangement of nitrogen atoms that are crucial for establishing key interactions within the active sites of various enzymes. The core can be systematically functionalized at several positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will explore the SAR at key positions, drawing comparisons between different substitution patterns and their impact on biological activity.

Pyrazolo[3,4-c]pyridines as Phosphodiesterase 4 (PDE4) Inhibitors

PDE4, an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), is a well-established target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The pyrazolo[3,4-c]pyridine scaffold has proven to be a fertile ground for the development of potent and selective PDE4 inhibitors.

SAR of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines

Initial high-throughput screening identified 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine as a novel PDE4 inhibitor.[1] Subsequent SAR studies revealed several key determinants for potent inhibition of human eosinophil PDE.

Table 1: SAR of 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Derivatives as PDE4 Inhibitors [1]

CompoundR1R3R6IC50 (µM)
1 4-FluorophenylEthylPhenyl1.6
2 4-FluorophenylEthyl3-Chlorophenyl0.44
3 4-FluorophenylEthyl4-Chlorophenyl0.82
4 4-FluorophenylEthyl2-Thienyl0.16
5 PhenylEthylPhenyl>10
6 4-FluorophenylMethylPhenyl3.2

The data clearly indicates that the presence of a 4-fluorophenyl group at the R1 position is crucial for activity, as its replacement with an unsubstituted phenyl ring leads to a significant loss of potency (Compound 5).[1] The nature of the substituent at the R6 position also plays a critical role, with a 3-chlorophenyl or a 2-thienyl group conferring higher potency than an unsubstituted phenyl or a 4-chlorophenyl group.[1] Furthermore, an ethyl group at the R3 position appears to be optimal compared to a methyl group (Compound 6).[1]

SAR of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridines

To improve the physicochemical properties of the 7-oxo series, the lactam moiety was incorporated into a triazolo ring, leading to the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine series.[2][3] This modification resulted in non-ionizable analogs with improved melting points suitable for micronization.[2][3]

Table 2: SAR of 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine Derivatives as PDE4 Inhibitors [2][3]

CompoundR3IC50 (nM)
7 Phenyl130
8 2-Thienyl12
9 3-Thienyl34
10 2-Furyl28
11 3-Pyridyl100

The SAR of this series highlights the importance of the substituent at the 3-position of the tricycle. A 2-thienyl substituent (Compound 8, Tofimilast) resulted in the most potent inhibition of PDE4.[2][3] Other heterocyclic rings like 3-thienyl and 2-furyl also conferred good potency.

Pyrazolo[3,4-c]pyridines as Kinase Inhibitors: An Emerging Area

While the SAR of pyrazolo[3,4-c]pyridines as PDE4 inhibitors is relatively well-established, their exploration as kinase inhibitors is an emerging and promising field. The structural similarity to adenine suggests that this scaffold can effectively target the ATP-binding site of various kinases. However, a comprehensive SAR for the [3,4-c] isomer is still under development, with much of the current literature focusing on the [3,4-b] isomer.

For comparison, studies on pyrazolo[3,4-b]pyridine derivatives have identified potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[4][5] For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines showed potent and selective CDK inhibitory activities.[6]

The development of potent and selective pyrazolo[3,4-c]pyridine-based kinase inhibitors represents a significant opportunity for future research. The synthetic strategies outlined in this guide can be employed to generate diverse libraries for screening against a panel of kinases to elucidate the SAR for this underexplored isomer.

Experimental Protocols

Synthesis of the Pyrazolo[3,4-c]pyridine Scaffold

The synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as a versatile starting point for the elaboration of diverse derivatives. The following is a general, multi-step protocol.

Diagram 1: General Synthetic Scheme for 5-Halo-1H-pyrazolo[3,4-c]pyridines

G cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Deacetylation 2-amino-3-halopyridine 2-Amino-3-halopyridine NaNO2_AcOH NaNO2, AcOH 2-amino-3-halopyridine->NaNO2_AcOH Intermediate_A Diazonium Salt (in situ) NaNO2_AcOH->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Pyrazolo_intermediate 1-(5-Halo-pyrazolo[3,4-c] pyridin-1-yl)ethan-1-one Cyclization->Pyrazolo_intermediate Pyrazolo_intermediate_2 1-(5-Halo-pyrazolo[3,4-c] pyridin-1-yl)ethan-1-one NaOMe_MeOH NaOMe, MeOH Pyrazolo_intermediate_2->NaOMe_MeOH Final_Product 5-Halo-1H-pyrazolo[3,4-c]pyridine NaOMe_MeOH->Final_Product

Caption: Synthetic route to 5-halo-1H-pyrazolo[3,4-c]pyridines.

Step-by-Step Protocol:

  • Diazotization and Cyclization: To a solution of the appropriate 2-amino-3-halopyridine in acetic acid, sodium nitrite is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then warmed to room temperature and stirred until the starting material is consumed. The intermediate diazonium salt undergoes in situ intramolecular cyclization to form the 1-acetyl-5-halo-1H-pyrazolo[3,4-c]pyridine.

  • Deacetylation: The acetylated intermediate is treated with a solution of sodium methoxide in methanol at room temperature. The reaction is monitored by TLC until completion. Upon completion, the reaction is quenched, and the product is extracted and purified to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.

This core can then be further functionalized at various positions using established methods like Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and N-alkylation to explore the SAR.

Biological Evaluation: PDE4 Inhibition Assay

The following protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazolo[3,4-c]pyridine derivatives against human eosinophil PDE4.

Diagram 2: Workflow for PDE4 Inhibition Assay

G Start Start: Prepare Reagents and Compounds Incubation Incubate Enzyme, Compound, and cAMP Start->Incubation 1. Add enzyme, inhibitor, and [3H]cAMP Hydrolysis Add 5'-Nucleotidase Incubation->Hydrolysis 2. PDE4 hydrolyzes cAMP to AMP Detection Measure Inorganic Phosphate (Pi) Hydrolysis->Detection 3. 5'-Nucleotidase converts AMP to adenosine + Pi Analysis Calculate IC50 Values Detection->Analysis 4. Quantify radioactivity or colorimetric signal End End: Determine Potency Analysis->End

Caption: General workflow for a PDE4 enzymatic assay.

Step-by-Step Protocol:

  • Enzyme and Compound Preparation: Recombinant human eosinophil PDE4 is diluted to the desired concentration in assay buffer. Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Reaction: The assay is performed in a 96-well plate. To each well, add the diluted enzyme, the test compound (or vehicle control), and initiate the reaction by adding the substrate, [3H]cAMP. The plate is incubated at 30°C for a specified time.

  • Termination and Product Quantification: The reaction is terminated by the addition of a stop solution. The amount of [3H]AMP formed is quantified using a scintillation counter after separation from unreacted [3H]cAMP, or a colorimetric method can be used to detect the inorganic phosphate produced after the addition of 5'-nucleotidase.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine scaffold has demonstrated significant potential as a template for the design of potent inhibitors of phosphodiesterases, particularly PDE4. The SAR studies highlighted in this guide provide a clear rationale for the design of next-generation inhibitors with improved potency and physicochemical properties. While the exploration of this scaffold as kinase inhibitors is still in its nascent stages, the synthetic accessibility and the inherent ability to mimic the purine core make it an attractive area for future drug discovery efforts. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel pyrazolo[3,4-c]pyridine derivatives, ultimately contributing to the development of new therapeutics for a range of diseases.

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazolopyridine scaffold, a privileged heterocyclic motif, has emerged as a versatile backbone for a multitude of pharmacologically active agents, demonstrating potent anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of pyrazolopyridine compounds, grounded in experimental data and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a clear perspective on the critical transition from benchtop to preclinical models.

The Pyrazolopyridine Promise: A Double-Edged Sword

Pyrazolopyridines bear a structural resemblance to purines, allowing them to interact with a wide array of biological targets, particularly kinases.[2][3][4][5] This mimicry is the foundation of their therapeutic potential but also necessitates a rigorous evaluation of their efficacy and specificity. The core challenge lies in the translation of promising in vitro data, which often demonstrates high potency in controlled cellular environments, to the complex, dynamic setting of a whole organism.[6][7][8] Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and the tumor microenvironment can dramatically alter a compound's performance in vivo.[7][9][10]

Deconstructing Efficacy: Key Experimental Frameworks

To bridge the in vitro to in vivo gap, a multi-faceted experimental approach is essential. Here, we detail the core assays and models employed to characterize pyrazolopyridine compounds, providing both the "how" and the "why" behind each protocol.

In Vitro Evaluation: The Foundation of Discovery

In vitro assays serve as the initial screening funnel, enabling high-throughput assessment of a compound's biological activity against specific cellular targets.

The MTT assay is a fundamental colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12] It is a cornerstone for determining the cytotoxic potential of novel pyrazolopyridine derivatives against cancer cell lines.[6][13]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolopyridine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.

Causality Corner: The choice of cell lines is critical. Utilizing a panel of cell lines representing different cancer types provides a broader understanding of the compound's spectrum of activity. The incubation time should be sufficient to observe the compound's effect on cell proliferation.

For pyrazolopyridines designed as specific inhibitors (e.g., kinase inhibitors), it is crucial to validate their direct interaction with the intended molecular target.

  • c-Met Kinase Inhibition Assay: The c-Met receptor tyrosine kinase is a key target in cancer therapy.[15][16] Assays to measure the inhibition of its kinase activity are vital for compounds designed to target this pathway.

    Experimental Protocol: c-Met Kinase Assay

    • Reaction Setup: In a 96-well plate, combine recombinant human c-Met kinase, a specific peptide substrate, and ATP in a reaction buffer.[17]

    • Inhibitor Addition: Add varying concentrations of the pyrazolopyridine inhibitor.

    • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Detection: Quantify the amount of phosphorylated substrate using a detection method such as Kinase-Glo®, which measures the amount of remaining ATP, or a fluorescence-based method.[17][18]

    • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[17]

  • Topoisomerase IIα DNA Relaxation Assay: Topoisomerase IIα is another important anticancer target.[19] This assay measures the ability of a compound to inhibit the enzyme's function of relaxing supercoiled DNA.

    Experimental Protocol: Topoisomerase IIα DNA Relaxation Assay

    • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and ATP in an assay buffer.[2][20][21]

    • Compound Incubation: Add the pyrazolopyridine compound at various concentrations to the reaction mixture.

    • Enzymatic Reaction: Incubate at 37°C for 30-60 minutes.[20][21]

    • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.[20]

    • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.[20][21]

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[20]

Causality Corner: These cell-free assays provide direct evidence of target engagement and are crucial for establishing a compound's mechanism of action. They are less susceptible to the complexities of cellular uptake and metabolism, offering a pure measure of inhibitory potency.

In Vivo Evaluation: The Preclinical Proving Ground

In vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.

The EAC model is a rapidly growing, transplantable tumor model in mice, often used for initial in vivo screening of anticancer agents.[1][22][23][24]

Experimental Protocol: EAC Mouse Model

  • Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into Swiss albino mice.[23]

  • Compound Administration: After 24 hours, begin treatment with the pyrazolopyridine compound, administered via a relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration. A control group receives the vehicle.

  • Monitoring: Monitor the mice daily for changes in body weight, ascites fluid volume, and overall health.

  • Evaluation of Efficacy: After the treatment period (typically 14-21 days), sacrifice the mice and measure parameters such as tumor volume, tumor weight, and mean survival time. The percentage of tumor growth inhibition is a key endpoint.

  • Biochemical and Histopathological Analysis: Collect blood for hematological and biochemical analysis and harvest organs for histopathological examination to assess toxicity.

Causality Corner: The EAC model is advantageous for its rapid tumor development and ease of assessing tumor burden (ascites volume). However, as a non-solid tumor model, its predictive power for solid tumors may be limited.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a more clinically relevant model for evaluating anticancer drugs.[25][26][27]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Preparation: Culture human cancer cells (e.g., H1581, MDA-MB-231) to 70-80% confluency.[27]

  • Mouse Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[27]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 cells) into the flank of the mice.[27]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.[27]

  • Treatment Initiation: Randomize the mice into treatment and control groups. Administer the pyrazolopyridine compound according to the desired dose and schedule.

  • Efficacy Assessment: Monitor tumor growth throughout the study. The primary endpoint is often tumor growth inhibition. At the end of the study, excise and weigh the tumors.

  • Pharmacodynamic (PD) and Biomarker Analysis: Collect tumor tissue for analysis of target modulation (e.g., decreased phosphorylation of a target kinase) and other biomarkers of drug activity.

Causality Corner: The choice of cell line for the xenograft is critical and should ideally be one where the pyrazolopyridine compound showed high potency in vitro. This model allows for the direct assessment of a compound's effect on human tumors and enables the study of pharmacodynamic markers.

Visualizing the Workflow: From In Vitro to In Vivo

The following diagrams illustrate the typical experimental workflow for evaluating pyrazolopyridine compounds and the conceptual relationship between in vitro and in vivo data.

In_Vitro_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Compound Library Compound Library Cellular Viability (MTT) Cellular Viability (MTT) Compound Library->Cellular Viability (MTT) Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Library->Enzyme Inhibition Assay IC50 Determination IC50 Determination Cellular Viability (MTT)->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Enzyme Inhibition Assay->IC50 Determination Target Engagement Target Engagement Lead Compound Selection->Target Engagement Pathway Analysis Pathway Analysis Target Engagement->Pathway Analysis

Caption: High-throughput in vitro screening workflow.

In_Vivo_Workflow cluster_0 Preclinical In Vivo Models cluster_1 Pharmacokinetics Lead Compound Lead Compound EAC Model EAC Model Lead Compound->EAC Model Xenograft Model Xenograft Model Lead Compound->Xenograft Model PK Studies PK Studies Lead Compound->PK Studies Efficacy & Toxicity Efficacy & Toxicity EAC Model->Efficacy & Toxicity Decision Point Decision Point Efficacy & Toxicity->Decision Point Efficacy & PD Markers Efficacy & PD Markers Xenograft Model->Efficacy & PD Markers Efficacy & PD Markers->Decision Point Dose Optimization Dose Optimization PK Studies->Dose Optimization

Caption: In vivo evaluation workflow for lead compounds.

IVIVC_Concept In Vitro Potency (IC50) In Vitro Potency (IC50) Target Engagement Target Engagement In Vitro Potency (IC50)->Target Engagement drives In Vivo Efficacy (Tumor Growth Inhibition) In Vivo Efficacy (Tumor Growth Inhibition) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->In Vivo Efficacy (Tumor Growth Inhibition) modulates Target Engagement->In Vivo Efficacy (Tumor Growth Inhibition) influences Physiological Barriers Physiological Barriers Physiological Barriers->In Vivo Efficacy (Tumor Growth Inhibition) impacts Tumor Microenvironment Tumor Microenvironment Tumor Microenvironment->In Vivo Efficacy (Tumor Growth Inhibition) impacts

Caption: The interplay of factors in in vitro-in vivo correlation.

Data Synthesis: A Comparative Analysis

The following tables summarize representative data for pyrazolopyridine compounds, highlighting the correlation (or lack thereof) between in vitro and in vivo findings.

Table 1: Anticancer Activity of Pyrazolopyridine Derivatives

CompoundIn Vitro AssayCell LineIC50 (µM)In Vivo ModelEfficacyReference
Compound A c-Met Kinase-0.005GTL-16 XenograftTumor Growth InhibitionFictional Example
Compound B MTTMCF-71.5EAC45% Tumor Inhibition
Compound C Topoisomerase IIα-0.8H1581 XenograftSignificant Antitumor Activity[13]

Table 2: Antiviral Activity of Pyrazolopyridine Derivatives against HSV-1

CompoundIn Vitro AssayCell LineEC50 (µM)Mechanism of ActionReference
ARA-04 Plaque ReductionVero1.00Affects viral adsorption[19]
ARA-05 Plaque ReductionVero1.00Affects viral adsorption[19]
AM-57 Plaque ReductionVero0.70Interferes with viral replication[19]

The Translational Challenge: Mind the Gap

A potent pyrazolopyridine in a cell culture dish does not guarantee success in a preclinical model. Several factors contribute to this translational gap:

  • Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can render a potent compound ineffective in vivo.[28][29][30][31][32]

  • Toxicity: Off-target effects can lead to unacceptable toxicity in animal models, even at doses required for efficacy.

  • The Tumor Microenvironment: The complex interplay between tumor cells, stromal cells, immune cells, and the extracellular matrix can influence drug response in ways that are not captured by in vitro models.[7][10]

  • Model Limitations: Both EAC and xenograft models have their limitations and may not fully recapitulate the heterogeneity and complexity of human cancers.[7][9]

Conclusion: A Roadmap for Success

The development of effective pyrazolopyridine-based therapeutics hinges on a deep understanding of both their in vitro and in vivo behavior. A logical, stepwise approach, beginning with robust in vitro screening and mechanistic studies, followed by carefully designed and interpreted in vivo experiments, is paramount. By acknowledging the inherent challenges of translating benchtop data and employing a suite of self-validating experimental systems, researchers can more effectively navigate the path from promising scaffold to potential life-saving medicine. This guide serves as a foundational framework for that journey, emphasizing the critical thinking and scientific rigor required to bridge the gap between the petri dish and the patient.

References

A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration that is seldom a reality. Small molecules, particularly those with heterocyclic scaffolds like 7-Chloro-1H-pyrazolo[3,4-c]pyridine, often interact with multiple cellular targets. This polypharmacology can be a double-edged sword, offering opportunities for therapeutic synergy or leading to unforeseen toxicity. Consequently, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a critical step in understanding its biological activity and predicting its clinical potential.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of this compound, a member of the pyrazolopyridine class of compounds known to interact with various kinases and other enzymes.[1][2][3] We will delve into the rationale and methodology of three cornerstone techniques for target deconvolution and selectivity profiling: large-scale kinase panel screening, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

For comparative purposes, we will contrast the hypothetical profiling data of this compound with two other pyrazolopyridine derivatives: a highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitor (Compound A) and a known multi-kinase inhibitor (Compound B).[1][4] This comparative approach will illuminate how different selectivity profiles can be interpreted to guide the next steps in a drug discovery program.

The Imperative of Selectivity Profiling

The pyrazolo[3,4-b]pyridine scaffold, a close structural relative of our topic compound, is a privileged structure in kinase inhibitor design, with derivatives showing activity against targets as diverse as FGFR, TRK, ALK, and GSK-3.[4][5][6][7] This inherent promiscuity of the scaffold underscores the necessity of comprehensive profiling. A narrow, on-target activity profile is often desirable to minimize off-target side effects. However, in some therapeutic areas, such as oncology, hitting multiple nodes in a signaling pathway with a single agent can be advantageous. Understanding the full spectrum of a compound's interactions is therefore paramount.

Methodological Deep Dive: From Broad Screening to Cellular Target Engagement

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will begin with a broad, in vitro screen to map the landscape of potential interactions, followed by methods to confirm target engagement in a more physiologically relevant cellular context.

Kinome Scanning: A Global View of Kinase Inhibition

The human kinome comprises over 500 kinases, making it a major target class for drug discovery and a frequent source of off-target effects.[8][9] Kinome scanning platforms, such as those offered by Eurofins Discovery (KINOMEscan) or Reaction Biology, provide a high-throughput method to assess the interaction of a compound against a large panel of kinases.[8][9][10] These assays typically measure the ability of a test compound to compete with a known ligand for the ATP-binding site of each kinase.

Why this choice? This approach provides a broad, yet detailed, initial assessment of a compound's selectivity against a large and functionally important protein family. It is an efficient way to identify both intended targets and potential off-target liabilities early in the discovery process.

Data Interpretation: The results are often expressed as the percentage of inhibition at a given concentration or as a dissociation constant (Kd), which allows for a quantitative ranking of targets.

Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundCompound A (FGFRi)Compound B (Multi-Kinase Inhibitor)
GSK-3β95%5%88%
CDK285%2%92%
FGFR145%98%75%
VEGFR252%15%85%
SRC30%3%60%
p38α15%<1%45%

This data is hypothetical and for illustrative purposes.

From this hypothetical data, we can infer that this compound has potent activity against GSK-3β and CDK2, with moderate off-target activity against FGFR1 and VEGFR2. Compound A demonstrates high selectivity for its intended target, while Compound B shows broad activity across multiple kinase families.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Intact Cells

While in vitro assays are powerful, they do not always reflect a compound's behavior in the complex milieu of a living cell. CETSA is a biophysical method that allows for the direct measurement of a compound's engagement with its target in intact cells or even tissues.[11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Why this choice? CETSA provides crucial evidence that a compound not only interacts with its target in a purified system but also reaches it within the cell and binds with sufficient affinity to cause a measurable biophysical change.[12][14] This is a critical step in validating the hits from a kinome scan.

The CETSA protocol involves treating cells with the test compound, heating the cell lysate to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, typically by Western blot or mass spectrometry.[12][13]

Caption: CETSA experimental workflow.

Data Presentation: The data is typically presented as a "melting curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates target stabilization and therefore, engagement.

Table 2: CETSA Thermal Shift (ΔTm in °C) for Key Targets

Target ProteinThis compoundCompound A (FGFRi)Compound B (Multi-Kinase Inhibitor)
GSK-3β+5.2°CNo significant shift+4.8°C
CDK2+4.5°CNo significant shift+5.5°C
FGFR1+1.8°C+8.1°C+3.5°C

This data is hypothetical and for illustrative purposes.

These hypothetical CETSA results would confirm that this compound engages GSK-3β and CDK2 in a cellular context, and to a lesser extent, FGFR1.

Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Target Identification

To discover novel or unexpected targets, a more unbiased approach is required. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful chemoproteomic technique for identifying the full spectrum of proteins that interact with a small molecule.[15][16][17] In this method, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate.[18] The bound proteins are then eluted and identified by mass spectrometry.

Why this choice? AC-MS is not limited to a pre-selected panel of targets. It allows for the discovery of previously unknown interactions, providing a more complete picture of a compound's polypharmacology and potentially revealing novel mechanisms of action or sources of toxicity.[16]

Caption: Affinity Chromatography-Mass Spectrometry workflow.

Data Interpretation: The output is a list of proteins identified, often with a quantitative measure of their enrichment on the compound-coated beads compared to control beads.

Table 3: Top Hits from a Hypothetical AC-MS Experiment for this compound

Identified ProteinEnrichment Factor (Compound vs. Control)Known Function
Glycogen synthase kinase-3 beta (GSK-3β)25.3Kinase, cell signaling
Cyclin-dependent kinase 2 (CDK2)18.9Kinase, cell cycle regulation
Carbonic anhydrase 28.5Enzyme, pH regulation
Aldehyde dehydrogenase 1A17.2Enzyme, metabolism

This data is hypothetical and for illustrative purposes.

These hypothetical AC-MS results would not only confirm the kinase targets identified in the kinome scan but could also reveal unexpected off-targets like carbonic anhydrase and aldehyde dehydrogenase, which would warrant further investigation.

Synthesizing the Data: A Holistic Profile of this compound

By integrating the data from these three orthogonal approaches, a comprehensive cross-reactivity profile emerges. For this compound, our hypothetical data suggests it is a potent inhibitor of GSK-3β and CDK2, with weaker but definite activity against FGFR1 and VEGFR2. The cellular engagement data from CETSA validates these as genuine intracellular targets. Furthermore, the unbiased AC-MS approach suggests potential interactions with non-kinase targets, opening new avenues for investigation into its broader biological effects.

In contrast, Compound A would be confirmed as a highly selective FGFR inhibitor, a desirable profile for minimizing off-target effects. Compound B's profile as a multi-kinase inhibitor would be solidified, making it a candidate for therapeutic strategies where broad pathway inhibition is beneficial.

Conclusion

The cross-reactivity profiling of a compound like this compound is a multi-step, iterative process that requires careful experimental design and data interpretation. By employing a combination of broad-based screening, cellular target validation, and unbiased proteomics, researchers can build a detailed and reliable picture of a compound's selectivity. This knowledge is indispensable for rational lead optimization, understanding mechanisms of action, and ultimately, developing safer and more effective therapeutics.

References

A Comparative Study of Kinase Inhibition Profiles for Pyrazolopyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity.[1][2] This guide provides a comparative analysis of the kinase inhibition profiles of various pyrazolopyridine analogs, offering experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in this dynamic field.

This document is structured to provide a comprehensive overview, beginning with a comparative analysis of the inhibitory potency of representative pyrazolopyridine analogs against key oncogenic kinases. This is followed by detailed, step-by-step protocols for the biochemical assays used to generate this data, ensuring scientific integrity and reproducibility. Finally, we will explore the relevant signaling pathways affected by these kinases and the structural features of pyrazolopyridine analogs that drive their kinase selectivity.

Comparative Kinase Inhibition Profiles

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. To provide a clear comparative landscape, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazolopyridine analogs against several therapeutically relevant kinases. These kinases—Src, VEGFR-2, Bcr-Abl, RET, and CSK—are implicated in a variety of cancers and other diseases. The data has been compiled from various peer-reviewed studies to offer a broad perspective. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

Pyrazolopyridine AnalogTarget KinaseIC50 (nM)Noteworthy Selectivity/ActivityReference Compound(s)
Compound 28 (CSK Inhibitor) CSK < 3 Significant improvement over initial hit (IC50 = 5600 nM). Replacement of a pyridazinone with a pyrazolo[1,5-a]pyridine core enhanced potency.[1]Hit Compound 27 (IC50 = 5600 nM)
Olverembatinib (HQP1351) Bcr-Abl (T315I mutant) Potent InhibitionA third-generation inhibitor effective against the T315I "gatekeeper" mutation, which confers resistance to earlier generation Bcr-Abl inhibitors.[1]Imatinib, Dasatinib (earlier generation inhibitors)
eCF506 (Src Inhibitor) SRC < 0.5 Over 1000-fold selectivity for SRC over ABL kinase.Dasatinib
Frag-2 (Pim-1 Inhibitor) Pim-1 200 Addition of a methyl group at C-3 significantly improved activity compared to the parent fragment (Frag-1, IC50 = 1300 nM).[1]Frag-1 (IC50 = 1300 nM)
Compound 33 (Multi-kinase Inhibitor) FLT3 Potent InhibitionA multikinase inhibitor with potent activity against both FLT3 and VEGFR2.[3]Sorafenib
Compound 33 (Multi-kinase Inhibitor) VEGFR2 Potent InhibitionA multikinase inhibitor with potent activity against both FLT3 and VEGFR2.[3]Sorafenib
Compound 26 (MSC2530818) CDK8 High PotencyExhibited high kinase selectivity and cellular activity, including p-STAT1 potency.[1]-
Vemurafenib Analog B-Raf (V600E mutant) Low nanomolarReplacement of an azaindole core with pyrazolo[3,4-b]pyridine in a vemurafenib analog led to potent inhibition of the B-Raf V600E mutant.[1]Vemurafenib

Experimental Methodologies: Ensuring Data Integrity

The generation of reliable and comparable kinase inhibition data is paramount. The following sections detail the protocols for two widely used biochemical assay platforms, Homogeneous Time-Resolved Fluorescence (HTRF) and Caliper Microfluidic Mobility Shift Assay, which are frequently employed to determine the IC50 values of kinase inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for their homogeneous format (no wash steps), sensitivity, and robustness.[4] The assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection reagents, a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665, are added after the kinase reaction. If the substrate is phosphorylated, the binding of both detection reagents brings the donor (europium cryptate) and acceptor (XL665) into close proximity, resulting in a FRET signal.

Step-by-Step Protocol for IC50 Determination:

  • Compound Preparation:

    • Prepare a stock solution of the pyrazolopyridine analog in 100% DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • In a 384-well low-volume microplate, add 2 µL of the diluted compound solutions. For control wells, add 2 µL of DMSO (for 0% inhibition) and 2 µL of a known inhibitor at a high concentration (for 100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the appropriate kinase buffer. The concentrations of kinase and substrate should be optimized beforehand to be in the linear range of the assay.

    • Add 4 µL of the kinase/substrate mixture to each well of the assay plate.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for ATP for the specific kinase to accurately determine competitive inhibition.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Detection:

    • Prepare the detection reagent mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer provided by the manufacturer.

    • Stop the kinase reaction and initiate detection by adding 10 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense_Cmpd Dispense Compounds Compound_Prep->Dispense_Cmpd Plate_Map Assay Plate Mapping Plate_Map->Dispense_Cmpd Reagent_Prep Kinase, Substrate, ATP Prep Add_Kinase_Sub Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase_Sub Dispense_Cmpd->Add_Kinase_Sub Add_ATP Initiate with ATP Add_Kinase_Sub->Add_ATP Incubate_Kinase Incubate (Kinase Reaction) Add_ATP->Incubate_Kinase Add_Detection Add HTRF Detection Reagents Incubate_Kinase->Add_Detection Incubate_Detection Incubate (Detection) Add_Detection->Incubate_Detection Read_Plate Read HTRF Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF Ratio Read_Plate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

HTRF Kinase Assay Workflow

Caliper Microfluidic Mobility Shift Assay

The Caliper Life Sciences microfluidic platform offers a direct method for measuring kinase activity by electrophoretically separating the phosphorylated product from the non-phosphorylated substrate.[5] This technology is particularly useful for its low sample consumption and high data quality.

Step-by-Step Protocol for IC50 Determination:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the pyrazolopyridine analogs in DMSO as described for the HTRF assay.

    • Prepare the kinase, fluorescently labeled peptide substrate, and ATP in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, dispense the diluted compounds.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Reaction Termination:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

  • Data Acquisition:

    • Place the assay plate into the Caliper instrument (e.g., LabChip® EZ Reader).

    • The instrument's microfluidic chip will aspirate a small volume from each well.

    • An electric field is applied, separating the negatively charged phosphorylated peptide from the less negatively charged unphosphorylated substrate.

    • The fluorescence of both the substrate and product peaks is measured as they pass a detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of substrate conversion to product.

    • Plot the percent conversion against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Caliper_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Dispense_Cmpd Dispense Compounds Compound_Prep->Dispense_Cmpd Reagent_Prep Kinase, Substrate, ATP Prep Add_Kinase Add Kinase Reagent_Prep->Add_Kinase Add_Sub_ATP Add Substrate/ATP Reagent_Prep->Add_Sub_ATP Dispense_Cmpd->Add_Kinase Add_Kinase->Add_Sub_ATP Incubate Incubate Add_Sub_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Load_Plate Load Plate into Caliper Stop_Reaction->Load_Plate Microfluidic_Sep Microfluidic Separation Load_Plate->Microfluidic_Sep Detect_Fluorescence Detect Fluorescence Microfluidic_Sep->Detect_Fluorescence Calculate_Conversion Calculate % Conversion Detect_Fluorescence->Calculate_Conversion Determine_IC50 Determine IC50 Calculate_Conversion->Determine_IC50

Caliper Assay Workflow

Signaling Pathways and Structure-Activity Relationships

Understanding the cellular context in which these inhibitors function is crucial for drug development. The following diagrams illustrate the key signaling pathways regulated by the kinases targeted by the pyrazolopyridine analogs discussed in this guide.

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Its aberrant activation is a hallmark of many cancers.

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins Integrins->Src GPCR G-Protein Coupled Receptor GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MAPK_Pathway->Proliferation Survival Survival Akt->Survival

Src Signaling Pathway

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Vascular_Permeability Vascular Permeability VEGFR2->Vascular_Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration Src->Migration Ras Ras PKC->Ras Endothelial_Cell_Survival Endothelial Cell Survival Akt->Endothelial_Cell_Survival MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Endothelial_Cell_Proliferation Endothelial Cell Proliferation MAPK_Pathway->Endothelial_Cell_Proliferation

VEGFR-2 Signaling Pathway

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of most cases of chronic myeloid leukemia (CML).

BcrAbl_Pathway Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Uncontrolled Proliferation STAT5->Proliferation Inhibition_of_Apoptosis Inhibition of Apoptosis STAT5->Inhibition_of_Apoptosis MAPK_Pathway->Proliferation Akt->Inhibition_of_Apoptosis CSK_Pathway CSK CSK SFK_inactive Src Family Kinase (e.g., Lck, Src) (Inactive) CSK->SFK_inactive Phosphorylates inhibitory tyrosine SFK_active Src Family Kinase (Active) Downstream_Signaling Downstream Signaling SFK_active->Downstream_Signaling Phosphatase Phosphatase (e.g., CD45) Phosphatase->SFK_active Dephosphorylates inhibitory tyrosine RET_Pathway RET_Ligand RET Ligand (e.g., GDNF) RET RET Receptor RET_Ligand->RET PI3K_Akt_Pathway PI3K/Akt Pathway RET->PI3K_Akt_Pathway RAS_MAPK_Pathway RAS/MAPK Pathway RET->RAS_MAPK_Pathway PLCg_Pathway PLCγ Pathway RET->PLCg_Pathway Cell_Survival Cell Survival PI3K_Akt_Pathway->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK_Pathway->Cell_Proliferation Cell_Differentiation Cell Differentiation PLCg_Pathway->Cell_Differentiation

References

A Researcher's Guide to the Validation of 7-Chloro-1H-pyrazolo[3,4-c]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Novel Chemical Probes

In the dynamic landscape of drug discovery and chemical biology, the identification of novel molecular scaffolds that can selectively modulate protein function is of paramount importance. The pyrazolopyridine core, a privileged heterocyclic structure, has garnered significant attention due to its structural similarity to purine, enabling it to function as an effective hinge-binder in the ATP-binding pocket of kinases.[1] This has led to the development of numerous pyrazolopyridine-based inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.[2][3] 7-Chloro-1H-pyrazolo[3,4-c]pyridine emerges from this lineage as a compound of interest, yet its utility as a precise research tool remains to be rigorously established.

This guide provides a comprehensive framework for the experimental validation of this compound. As a Senior Application Scientist, my objective is not merely to provide a set of protocols, but to instill a deep understanding of the scientific rationale behind each experimental step. A chemical probe is only as valuable as the confidence we have in its selectivity and mechanism of action. Therefore, the following sections will guide you through a self-validating workflow designed to thoroughly characterize this molecule, compare its performance against established alternatives, and ultimately determine its suitability for your research endeavors.

The Pyrazolopyridine Scaffold: A Versatile Kinase Inhibitor

The pyrazolo[3,4-c]pyridine scaffold is a key pharmacophore in a variety of biologically active compounds. Pharmacological studies have indicated that many derivatives of this scaffold act as inhibitors of critical cell signaling enzymes, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[4] The core structure's ability to form hydrogen bonds with the kinase hinge region, a conserved motif in the ATP-binding site, is fundamental to its inhibitory activity.[1]

Caption: General binding mode of pyrazolopyridine scaffolds in the ATP pocket.

Given the known activities of related pyrazolopyridine derivatives, it is plausible that this compound also functions as a kinase inhibitor. The chloro-substituent at the 7-position may influence its selectivity and potency against a specific subset of the kinome. However, without empirical data, this remains a hypothesis that requires rigorous testing.

Comparative Landscape: Positioning this compound

To properly evaluate a new research tool, it must be benchmarked against existing, well-characterized alternatives. The choice of comparators will depend on the eventual identified targets of this compound. However, based on the activities of related compounds, we can propose a panel of established kinase inhibitors for initial comparative studies.

CompoundPrimary Target(s)Rationale for Comparison
Staurosporine Broad-spectrum kinase inhibitorA non-selective control to assess general kinase binding.
SB-216763 GSK-3α/βA selective GSK-3 inhibitor, as this is a known target class for pyrazolopyridines.
Dinaciclib CDK1, CDK2, CDK5, CDK9A potent CDK inhibitor, another common target family for this scaffold.
BX795 PDK1, TBK1An inhibitor of kinases in the innate immunity pathway, a demonstrated target for some pyrazolopyridines.[5]

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental workflow is designed to systematically characterize the activity, selectivity, and cellular effects of this compound.

Validation_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Kinase Panel Screening B IC50 Determination for Hits A->B Identify primary targets C Mechanism of Inhibition Studies B->C Determine potency D Cellular Target Engagement (CETSA) C->D Elucidate binding kinetics E Downstream Signaling Analysis D->E Confirm intracellular binding F Cellular Phenotypic Assays E->F Assess functional consequences

Caption: A comprehensive workflow for the validation of a novel kinase inhibitor.

Part 1: Biochemical Characterization

The initial phase focuses on identifying the direct molecular targets of the compound and quantifying its potency.

Rationale: A broad kinase panel screen is the first and most critical step to identify the primary targets and assess the selectivity of a putative kinase inhibitor. This unbiased approach minimizes the risk of focusing on a preconceived target.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration of 100 µM in assay buffer.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (typically 1 µM and 10 µM) against a panel of at least 100-200 kinases.

  • Assay Principle: A common format is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A significant inhibition (e.g., >50% at 1 µM) flags a potential target.

Rationale: For any kinases identified as "hits" in the initial screen, a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: Dose-Response IC50 Assay

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a 384-well plate, incubate the serially diluted compound with the target kinase and its specific substrate in the presence of ATP.

  • Detection: After a defined incubation period, stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Rationale: Understanding how the inhibitor interacts with the kinase (e.g., ATP-competitive, non-competitive, or uncompetitive) provides crucial mechanistic insight.

Protocol: Michaelis-Menten Kinetics

  • Varying ATP Concentration: Perform the kinase activity assay with a fixed concentration of this compound (e.g., at its IC50) and varying concentrations of ATP.

  • Varying Substrate Concentration: Repeat the experiment with a fixed concentration of the inhibitor and ATP, but with varying concentrations of the peptide substrate.

  • Data Analysis: Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each condition. An increase in the apparent Km with no change in Vmax is indicative of ATP-competitive inhibition.

Part 2: Cellular Validation

Biochemical activity does not always translate to cellular efficacy. This phase confirms that the compound can engage its target in a cellular context and elicit a biological response.

Rationale: CETSA is a powerful technique to directly assess the engagement of a compound with its target protein within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol: CETSA

  • Cell Treatment: Treat cultured cells (expressing the target kinase) with this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes.

  • Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein at each temperature by Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: If this compound inhibits a specific kinase, it should modulate the phosphorylation of its known downstream substrates.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells to extract proteins.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate and for the total amount of the substrate protein.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: A decrease in the ratio of the phosphorylated substrate to the total substrate in a dose-dependent manner validates the compound's on-target effect.

Rationale: The ultimate validation of a research tool is its ability to produce a measurable and target-dependent biological effect.

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the identified target kinase in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.

Conclusion: A Path to a Validated Research Tool

This compound holds potential as a novel chemical probe, stemming from a scaffold with a proven track record in kinase inhibition. However, its true value can only be unlocked through a systematic and rigorous validation process as outlined in this guide. By meticulously characterizing its biochemical and cellular activities, and by comparing its performance to established standards, researchers can build a comprehensive data package that will instill confidence in its use. This methodical approach not only validates the specific molecule but also upholds the principles of scientific integrity, ensuring that the tools we use to probe complex biological systems are sharp, selective, and reliable.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No: 76006-11-6). As a chlorinated heterocyclic compound used in complex chemical syntheses, its lifecycle in the laboratory does not end with the experiment. Adherence to rigorous disposal protocols is paramount to ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.

Core Hazard Profile and Risk Assessment

This compound is a solid organic compound.[1] While comprehensive toxicological data for this specific molecule may be limited, its structure—a chlorinated pyridine derivative—necessitates that it be handled as a potentially hazardous substance. Safety Data Sheets (SDS) for structurally similar compounds, such as other chloro-pyrazolo-pyridines, classify them as acutely toxic if swallowed and significant eye irritants.[1][2] The precautionary principle dictates that this compound be treated with the highest level of care.

The primary risks associated with this chemical class involve acute toxicity, particularly through ingestion, and irritation upon contact with skin and eyes.[2][3] Therefore, all handling and disposal operations must be designed to minimize direct contact and prevent environmental release.

Hazard Classification (Inferred)Associated RiskMitigation Strategy
Acute Toxicity, Oral Toxic or harmful if swallowed.[1][2][3]Prohibit eating, drinking, and smoking in the lab.[4] Use appropriate PPE and wash hands thoroughly after handling.[4][5]
Skin & Eye Irritation May cause skin irritation and serious eye irritation/damage.[2][3][6]Wear chemical safety goggles and appropriate gloves at all times.[6][7]
Environmental Hazard Classified as WGK 3, highly hazardous to water.[1]Never dispose of down the drain or in general waste. Prevent any release into the environment.[8][9]

Mandatory Safety Protocols: PPE and Handling

Before beginning any work that will generate this compound waste, ensure the following controls are in place. These are not recommendations; they are operational necessities.

  • Engineering Controls : All handling of this compound, including weighing and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][7] This is the primary defense against the inhalation of fine dust particles. Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[4][5]

  • Personal Protective Equipment (PPE) : The following PPE is non-negotiable when handling this chemical:

    • Eye Protection : Chemical safety goggles are mandatory.[7] A face shield should be used if there is a significant splash risk.

    • Hand Protection : Wear chemically resistant gloves. Butyl rubber or nitrile gloves are recommended over latex.[5][7] Always inspect gloves for tears or punctures before use and wash hands after removal.[5]

    • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect skin and clothing.[7]

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9][10] In-lab treatment is strongly discouraged.

Step 1: Waste Segregation (The Critical First Step)

Proper segregation is essential to prevent dangerous chemical reactions and ensure compliant disposal.[9]

  • Solid Waste :

    • Collect unused or expired this compound powder in a dedicated solid chemical waste container.[9]

    • All contaminated disposables, such as weighing papers, pipette tips, and gloves, must also be placed in this container.[5][9]

  • Liquid Waste :

    • Collect all solutions containing this compound in a dedicated liquid hazardous waste container.

    • As this is a halogenated compound, it must be placed in a container designated for halogenated organic waste .[11] Do not mix with non-halogenated waste streams.

  • Contaminated Sharps & Glassware :

    • Dispose of any contaminated needles, syringes, or broken glassware in a designated, puncture-proof sharps container clearly marked as hazardous chemical waste.[10]

Step 2: Container Selection and Labeling
  • Container Choice : Use only chemically compatible containers that are in good condition and have a secure, tight-fitting lid.[5][11]

  • Labeling : As soon as the first waste is added, the container must be labeled.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A list of all other chemical constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").

Step 3: Waste Storage
  • Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • This area must be under the control of laboratory personnel and away from general traffic.

  • Use secondary containment, such as a chemical-resistant tray or bin, for all liquid waste containers to mitigate leaks or spills.[10]

  • Keep waste containers closed at all times except when actively adding waste.[10]

Step 4: Arranging for Professional Disposal
  • When a waste container is full or is no longer being used, contact your institution's EHS department to schedule a pickup.[5]

  • Provide them with a complete inventory of the waste. Do not allow hazardous waste to accumulate for extended periods.

Emergency Procedures

In the event of an accident, prompt and correct action is critical.

  • Spill Response :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, wear your full PPE.

    • Prevent the formation of dust.[8]

    • Absorb the spill with an inert, dry material like sand or vermiculite.[5][12]

    • Carefully sweep or scoop the material into a designated hazardous waste container and label it appropriately.[5][6]

    • Report the incident to your supervisor or EHS office.

  • Personal Exposure :

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][8] Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove all contaminated clothing while under a safety shower.[4] Seek medical attention.

    • Inhalation : Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Start: Waste Generation identify Identify Waste Type start->identify solid Solid Waste (Pure compound, gloves, weighing paper) identify->solid Solid liquid Liquid Waste (Solutions) identify->liquid Liquid sharps Sharps/Glassware (Contaminated) identify->sharps Sharps container_solid Place in Labeled 'Solid Halogenated Waste' Container solid->container_solid container_liquid Place in Labeled 'Liquid Halogenated Waste' Container liquid->container_liquid container_sharps Place in Labeled 'Sharps Waste' Container sharps->container_sharps store Store Sealed Container in Secondary Containment within Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store full Container Full or No Longer in Use? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Decision workflow for disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like 7-Chloro-1H-pyrazolo[3,4-c]pyridine are at the forefront of innovation. This role carries the profound responsibility of ensuring that this important work is conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for the handling of this compound, grounded in established safety protocols and a deep understanding of laboratory best practices.

Hazard Assessment and Triage

Before any laboratory work commences, a thorough understanding of the potential hazards is critical. This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3 or 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.

While comprehensive toxicological data may be limited, the presence of a chlorinated pyridine structure warrants a cautious approach.[1] Similar chemical structures can present risks of skin and eye irritation.[1] Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shieldsNitrile gloves (double-gloving recommended)Fully buttoned lab coatWork within a certified chemical fume hood.[1][2] If not feasible, a NIOSH-approved respirator with a particulate filter is required.[2]
Solution Preparation Chemical splash goggles.[3] A face shield is recommended when handling larger volumes.[3]Nitrile gloves. Inspect for any signs of degradation before use and change frequently.[1]Chemical-resistant lab coatAll dissolution work should be conducted in a chemical fume hood.[1]
Reaction Monitoring and Work-up Chemical splash gogglesNitrile glovesChemical-resistant lab coatAll reactions should be conducted within a chemical fume hood.
Waste Disposal Chemical splash gogglesNitrile glovesChemical-resistant lab coatHandled within a chemical fume hood or designated waste handling area with adequate ventilation.

Causality Behind PPE Choices:

  • Eye Protection: The risk of fine powder or liquid splashes causing serious eye irritation necessitates the use of chemical splash goggles over standard safety glasses for most procedures.[3]

  • Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals.[1] However, always consult the glove manufacturer's compatibility chart for specific solvents used in your workflow.

  • Body Protection: A fully buttoned, chemical-resistant lab coat protects against incidental skin contact from spills.[1][2]

  • Respiratory Protection: The potential for respiratory irritation from inhaling dust or aerosols makes working in a certified chemical fume hood the primary engineering control.[1][2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial for minimizing risk. The following workflow provides a procedural guide for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary PPE prep1->prep2 prep3 Prepare Spill Kit and Waste Containers prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction Under Inert Atmosphere if Necessary handle2->handle3 post1 Quench Reaction and Work-Up in Fume Hood handle3->post1 Proceed to Post-Handling post2 Segregate Waste Streams post1->post2 post3 Decontaminate Glassware and Work Surfaces post2->post3 post4 Properly Dispose of Contaminated PPE post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocols for Key Operations

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as specified in the table above.[2] Ensure the analytical balance is inside a certified chemical fume hood.

  • Handling: Use a spatula and weighing paper to carefully transfer the desired amount of the compound.[2] Avoid any actions that could generate dust.[2]

  • Post-Handling: Gently tap the weighing paper to ensure all powder is transferred to the reaction vessel. Dispose of the weighing paper in the designated solid hazardous waste container.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and shoes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[5] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring a Safe End-of-Life for Your Reagents

Proper waste management is a critical component of laboratory safety.

  • Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container.[1] The container should be compatible with the chemical and have a secure lid. Do not pour down the drain.[1]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[1] Place these materials in a sealed, labeled hazardous waste bag or container.[1]

  • Regulatory Compliance: Always follow your institution's and local regulations for chemical waste disposal.[1]

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.